molecular formula C31H53NO14 B15620649 Cbz-N-PEG10-acid

Cbz-N-PEG10-acid

Número de catálogo: B15620649
Peso molecular: 663.7 g/mol
Clave InChI: CJDBKZDEYOBVGN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cbz-N-PEG10-acid is a useful research compound. Its molecular formula is C31H53NO14 and its molecular weight is 663.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H53NO14/c33-30(34)6-8-36-10-12-38-14-16-40-18-20-42-22-24-44-26-27-45-25-23-43-21-19-41-17-15-39-13-11-37-9-7-32-31(35)46-28-29-4-2-1-3-5-29/h1-5H,6-28H2,(H,32,35)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDBKZDEYOBVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H53NO14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

663.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Purification of Cbz-N-PEG10-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Cbz-N-PEG10-acid, a valuable heterobifunctional linker used in bioconjugation, drug delivery, and proteomics. This document outlines a plausible synthetic route, detailed experimental protocols, and purification strategies, supplemented with quantitative data and process visualizations to aid researchers in their practical applications.

Overview

This compound is a polyethylene (B3416737) glycol (PEG) linker featuring a carboxybenzyl (Cbz) protected amine at one terminus and a carboxylic acid at the other. The Cbz group offers stable protection for the amine functionality under a range of conditions and can be readily removed when required.[1] The hydrophilic PEG10 chain enhances solubility in aqueous media, a critical attribute for biological applications.[2] The terminal carboxylic acid allows for covalent attachment to amine-containing molecules, such as proteins, peptides, or small molecule drugs, through the formation of a stable amide bond.[2][3]

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-protection of a suitable amino-PEG-acid precursor. A common and effective method is the reaction of Amino-PEG10-acid with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. An alternative, environmentally friendly approach utilizes polyethylene glycol (PEG) as a reaction medium, which can act as a promoter for the Cbz protection of amines.[4][5][6]

Synthetic Pathway

The overall synthetic transformation is depicted below:

Synthesis_Pathway Amino-PEG10-acid Amino-PEG10-acid Reaction Amino-PEG10-acid->Reaction Cbz-Cl Benzyl Chloroformate (Cbz-Cl) Cbz-Cl->Reaction This compound This compound Reaction->this compound

Caption: Synthetic route for this compound.

Experimental Protocol

This protocol is a composite based on established methods for the Cbz protection of amines.[4][7][8]

Materials:

Procedure:

  • Dissolution: Dissolve Amino-PEG10-acid (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Reaction Initiation: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring. Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and continue stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Separate the organic layer.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with 1 M HCl, deionized water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, excess reagents, and by-products. Due to the properties of PEGylated molecules, column chromatography on silica gel is a suitable method.[9]

Purification Workflow

Purification_Workflow Crude_Product Crude this compound Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Fraction_Collection Fraction Collection (TLC/LC-MS analysis) Column_Chromatography->Fraction_Collection Solvent_Removal Solvent Removal (Rotary Evaporation) Fraction_Collection->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product

Caption: Purification workflow for this compound.

Experimental Protocol for Purification

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Ethyl acetate

  • Hexanes

  • Methanol (B129727) (optional, for highly polar impurities)

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. A typical gradient might start from 20% ethyl acetate and gradually increase to 100%. A small percentage of methanol (1-5%) can be added to the ethyl acetate for more polar compounds.

  • Fraction Collection: Collect fractions and monitor them by TLC or LC-MS to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Product Specifications

The following table summarizes typical quantitative data for commercially available this compound.

ParameterValueReference(s)
Molecular Weight663.8 g/mol [2]
Purity≥97%[10]
Purity98%[2]
AppearanceWhite to off-white solid or oil-
Storage Condition-20°C[2]
Characterization Data

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the benzyl protons of the Cbz group (around 7.3 ppm and 5.1 ppm), the ethylene (B1197577) glycol repeating units of the PEG chain (around 3.6 ppm), and protons adjacent to the amide and acid functionalities.
¹³C NMR Resonances for the carbonyls of the carbamate (B1207046) and carboxylic acid, aromatic carbons of the benzyl group, and the characteristic signal for the PEG backbone.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated mass of this compound (e.g., [M+H]⁺ or [M+Na]⁺).
LC-MS A single major peak in the chromatogram with the correct mass-to-charge ratio, confirming the purity of the compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. The presented protocols, based on established chemical principles, offer a reliable starting point for researchers. Adherence to careful experimental technique and diligent in-process monitoring are crucial for achieving a high yield and purity of the final product. The provided data and visualizations serve as a valuable resource for the successful implementation of this synthesis in a laboratory setting.

References

Technical Guide: Cbz-N-PEG10-acid for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cbz-N-PEG10-acid, a heterobifunctional linker critical in the fields of bioconjugation and targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Information

This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring a carboxybenzyl (Cbz)-protected amine and a terminal carboxylic acid. The ten-unit PEG chain enhances aqueous solubility and provides a flexible spacer, crucial for optimizing the efficacy of the resulting bioconjugates.

Chemical and Physical Properties

While a specific CAS number for this compound is not consistently reported across chemical databases, its molecular formula and weight are well-defined. Researchers should reference the supplier's documentation for the most accurate information.

PropertyValueSource
Molecular Formula C₃₁H₅₃NO₁₄PubChem[1]
Molecular Weight 663.75 g/mol BroadPharm, BOC Sciences
Appearance White to off-white solid or viscous oilGeneral technical knowledge
Solubility Soluble in DMSO, DMF, and chlorinated solventsGeneral technical knowledge

Supplier Information

Several chemical suppliers specialize in providing high-purity this compound for research and development purposes.

SupplierWebsite
BroadPharm--INVALID-LINK--
AxisPharm--INVALID-LINK--
BOC Sciences--INVALID-LINK--
MedChemExpress (MCE)--INVALID-LINK--[2]

Mechanism of Action in PROTACs

This compound serves as a linker in the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of a target protein of interest (POI). The PROTAC brings the POI into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome. The PEG linker's flexibility and length are critical for the proper formation of the ternary complex (POI-PROTAC-E3 ligase).

The Ubiquitin-Proteasome System Pathway

The following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC_Mechanism General PROTAC Mechanism of Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds to PROTAC PROTAC (with this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruited by Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognized by Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

Caption: A diagram illustrating the targeted protein degradation pathway initiated by a PROTAC molecule.

Experimental Protocols

The following are representative protocols for the use of this compound in bioconjugation. These should be optimized for specific applications.

Protocol 1: Amide Coupling of this compound to a Primary Amine

This protocol describes the activation of the terminal carboxylic acid of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for subsequent reaction with a primary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule (e.g., a protein, peptide, or small molecule)

  • EDC-HCl

  • NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or HPLC)

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Prepare fresh stock solutions of EDC and NHS in reaction buffer (e.g., 10 mg/mL).

  • Activation of this compound:

    • In a reaction vessel, add the this compound stock solution.

    • Add a 1.5 to 2.0 molar excess of EDC and NHS to the this compound solution.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS ester.

  • Conjugation to the Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in the reaction buffer.

    • Add the activated this compound solution to the amine-containing molecule solution. A molar excess of the activated linker is typically used.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted reagents and byproducts.

Experimental Workflow

Amide_Coupling_Workflow Amide Coupling Workflow start Start reagent_prep Reagent Preparation (this compound, EDC, NHS) start->reagent_prep activation Activation of Carboxylic Acid (15-30 min, RT) reagent_prep->activation conjugation Conjugation to Primary Amine (2-4h RT or overnight at 4°C) activation->conjugation quenching Quenching (15-30 min, RT) conjugation->quenching purification Purification (e.g., SEC) quenching->purification end End purification->end

Caption: A flowchart outlining the key steps in the EDC/NHS-mediated amide coupling of this compound.

Protocol 2: Cbz Deprotection

The Cbz protecting group can be removed to expose the primary amine for further functionalization.

Materials:

  • Cbz-protected conjugate

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂) or a hydrogen donor (e.g., ammonium (B1175870) formate)

  • Anhydrous solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

Procedure:

  • Dissolve the Cbz-protected compound in an appropriate anhydrous solvent.

  • Add Pd/C (typically 5-10% by weight of the substrate).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

  • Stir the reaction vigorously at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier. As a general precaution, handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

References

The Strategic Role of the Carboxybenzyl (Cbz) Protecting Group in PEG Linker Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The carboxybenzyl (Cbz) protecting group is a cornerstone in the synthesis of amine-terminated polyethylene (B3416737) glycol (PEG) linkers, which are critical components in modern drug delivery systems, bioconjugation, and peptide synthesis. Its stability under a range of conditions and its susceptibility to selective cleavage make it an invaluable tool for multi-step synthetic strategies. This technical guide provides a comprehensive overview of the role of the Cbz protecting group in PEG linker chemistry, including detailed experimental protocols for its introduction and removal, quantitative data on reaction efficiency, and its application in advanced bioconjugation strategies.

Introduction to the Cbz Protecting Group in PEG Linkers

The benzyloxycarbonyl (Cbz or Z) group is a carbamate-based protecting group for amines, prized for its robustness and orthogonal cleavage properties.[1][2] In the context of polyethylene glycol (PEG) linkers, the Cbz group is predominantly used to temporarily block a primary amine functionality. This protection is crucial for several reasons:

  • Directional Synthesis: It allows for the selective modification of other functional groups on the PEG linker, such as a terminal carboxylic acid or hydroxyl group.

  • Controlled Conjugation: It prevents unwanted side reactions of the highly nucleophilic amine during conjugation processes.

  • Purification and Handling: The introduction of the Cbz group can aid in the purification of PEG intermediates and improve their handling characteristics.[3]

The Cbz group is stable in both mildly acidic and basic conditions, a key feature that allows for a wide range of subsequent chemical transformations on the PEG linker.[4][5] Its removal is most commonly achieved through catalytic hydrogenolysis, which proceeds under neutral conditions, or by treatment with strong acids, offering orthogonal deprotection strategies in the presence of other protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl).[6][7]

Synthesis of Cbz-Protected PEG Linkers

The introduction of the Cbz group onto an amine-terminated PEG linker is typically a straightforward and high-yielding reaction. The most common method involves the reaction of an amino-PEG with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. Polyethylene glycol itself has been shown to act as a "green" promoter for this reaction.[4][5]

Quantitative Data on N-Cbz Protection of Amines

The following table summarizes typical yields and reaction times for the N-Cbz protection of various amines, demonstrating the efficiency of this reaction. While specific data for a wide range of PEG molecular weights is not extensively tabulated in the literature, the reaction is generally reported to be high-yielding across different PEG lengths.[4][5]

Amine SubstrateReaction Time (minutes)Yield (%)Reference
Aniline595[5]
Benzylamine1092[5]
Glycine methyl ester690[5]
Various aliphatic and aromatic amines5-3072-95[5]

Table 1: Representative yields and reaction times for the N-Cbz protection of various amines, often performed in the presence of PEG-400 as a reaction medium.[5]

Experimental Protocol: Synthesis of Cbz-NH-PEG-COOH

This protocol describes a general two-step process for the synthesis of a heterobifunctional Cbz-protected PEG linker with a terminal carboxylic acid.

Step 1: Cbz Protection of Amino-PEG-Alcohol

  • Materials:

    • Amino-PEG-alcohol (1 equivalent)

    • Benzyl chloroformate (Cbz-Cl, 1.1 equivalents)

    • Sodium bicarbonate (NaHCO₃, 2 equivalents)

    • Dichloromethane (DCM)

    • Deionized water

  • Procedure:

    • Dissolve the amino-PEG-alcohol in DCM.

    • Add an aqueous solution of sodium bicarbonate and cool the mixture to 0 °C in an ice bath.

    • Slowly add benzyl chloroformate dropwise to the stirred biphasic mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Cbz-NH-PEG-OH.

Step 2: Oxidation to Carboxylic Acid

  • Materials:

    • Cbz-NH-PEG-OH (1 equivalent)

    • Jones reagent (CrO₃/H₂SO₄/H₂O) or other suitable oxidizing agent

    • Acetone (B3395972)

    • Isopropyl alcohol

  • Procedure:

    • Dissolve the Cbz-NH-PEG-OH in acetone and cool to 0 °C.

    • Slowly add Jones reagent dropwise until a persistent orange color is observed.

    • Stir the reaction at room temperature for 4-6 hours.

    • Quench the excess oxidant by adding isopropyl alcohol until the solution turns green.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Cbz-NH-PEG-COOH.

Deprotection of Cbz-Protected PEG Linkers

The selective removal of the Cbz group is a critical step to unmask the amine for subsequent conjugation. Several methods are available, with the choice depending on the presence of other functional groups in the molecule.

Quantitative Data on Cbz Deprotection

The efficiency of Cbz deprotection can vary based on the chosen method and the substrate. Catalytic hydrogenolysis is generally the most efficient and cleanest method, provided no other reducible functional groups are present.

Deprotection MethodReagentsTypical Reaction TimeTypical Yield (%)Reference
Catalytic HydrogenolysisH₂, 10% Pd/C1-4 hours>95[6]
Transfer HydrogenolysisAmmonium formate, Pd/C1-3 hours>90[6]
Acidic CleavageHBr in Acetic Acid (33%)1-2 hours80-95[6]
Lewis Acid CleavageAlCl₃ in HFIP2-16 hours>90[8]
Nucleophilic Cleavage2-Mercaptoethanol, K₃PO₄1-3 hours>90[6]

Table 2: Comparison of common Cbz deprotection methods with typical reaction times and yields.

Experimental Protocols for Cbz Deprotection

Protocol 1: Catalytic Hydrogenolysis

  • Materials:

    • Cbz-protected PEG conjugate (1 equivalent)

    • 10% Palladium on carbon (Pd/C, 10 mol%)

    • Methanol (B129727) or Ethanol (B145695)

    • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Procedure:

    • Dissolve the Cbz-protected PEG conjugate in methanol or ethanol in a round-bottom flask.

    • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

    • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

    • Stir the suspension vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 1-4 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine-PEG conjugate.

Protocol 2: Acidic Cleavage with HBr in Acetic Acid

Caution: HBr in acetic acid is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Materials:

    • Cbz-protected PEG conjugate (1 equivalent)

    • 33% HBr in acetic acid

    • Diethyl ether (cold)

  • Procedure:

    • Dissolve the Cbz-protected PEG conjugate in a minimal amount of glacial acetic acid if necessary.

    • Add the solution of 33% HBr in acetic acid at room temperature.

    • Stir the reaction for 1-2 hours, monitoring by TLC or LC-MS.

    • Upon completion, precipitate the product by adding the reaction mixture dropwise to a large volume of cold diethyl ether.

    • Collect the precipitate by filtration or centrifugation.

    • Wash the solid with cold diethyl ether to remove residual acid and byproducts.

    • Dry the product under vacuum.

Applications and Workflows

The strategic use of Cbz-protected PEG linkers is central to various bioconjugation and drug delivery platforms.

Antibody-Drug Conjugates (ADCs)

In ADC development, heterobifunctional PEG linkers are often used to connect a cytotoxic drug to an antibody. A Cbz-protected amine on one end of the PEG linker allows for the other end, often an NHS ester or maleimide, to first react with the drug or antibody. The Cbz group is then removed to enable the final conjugation step.

Peptide Synthesis and Modification

Cbz-protected amino-PEG derivatives can be used in solid-phase peptide synthesis (SPPS) to introduce a PEG spacer, enhancing the solubility and pharmacokinetic properties of the resulting peptide. The Cbz group is orthogonal to the Fmoc protecting group commonly used in SPPS, allowing for selective deprotection and chain elongation.

Visualizing Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the key processes and logical relationships involving Cbz-protected PEG linkers.

Cbz_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Amino-PEG-X Amino-PEG-X ReactionVessel Cbz Protection (Base, Solvent) Amino-PEG-X->ReactionVessel Cbz-Cl Cbz-Cl Cbz-Cl->ReactionVessel Cbz-NH-PEG-X Cbz-NH-PEG-X ReactionVessel->Cbz-NH-PEG-X

Workflow for Cbz Protection of an Amino-PEG Linker.

Cbz_Deprotection_Methods cluster_methods Deprotection Methods Cbz-NH-PEG-R Cbz-Protected PEG Conjugate Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) Cbz-NH-PEG-R->Hydrogenolysis Acidolysis Acidic Cleavage (HBr/AcOH or TFA) Cbz-NH-PEG-R->Acidolysis LewisAcid Lewis Acid Cleavage (AlCl₃/HFIP) Cbz-NH-PEG-R->LewisAcid Deprotected_Amine Deprotected Amino-PEG Conjugate Hydrogenolysis->Deprotected_Amine Acidolysis->Deprotected_Amine LewisAcid->Deprotected_Amine

Comparison of Cbz Deprotection Methods for PEG Linkers.

ADC_Synthesis_Workflow Cbz_PEG_NHS Cbz-NH-PEG-NHS Ester Conjugation1 Step 1: Conjugation to Antibody Cbz_PEG_NHS->Conjugation1 Antibody Antibody (with Lysine residues) Antibody->Conjugation1 Cbz_PEG_Ab Cbz-NH-PEG-Antibody Conjugation1->Cbz_PEG_Ab Deprotection Step 2: Cbz Deprotection (e.g., Hydrogenolysis) Cbz_PEG_Ab->Deprotection Amine_PEG_Ab H₂N-PEG-Antibody Deprotection->Amine_PEG_Ab Conjugation2 Step 3: Drug Conjugation (EDC/NHS coupling) Amine_PEG_Ab->Conjugation2 Drug_COOH Drug with Carboxylic Acid Drug_COOH->Conjugation2 ADC Final Antibody-Drug Conjugate (ADC) Conjugation2->ADC

Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

Conclusion

The carboxybenzyl protecting group is a versatile and indispensable tool in the synthesis and application of PEG linkers. Its robust nature, coupled with well-established and high-yielding protocols for both its introduction and orthogonal removal, allows for the precise construction of complex bioconjugates and drug delivery systems. A thorough understanding of the principles and experimental methodologies outlined in this guide will enable researchers and drug development professionals to effectively leverage Cbz-protected PEG linkers in their synthetic strategies, ultimately advancing the development of novel therapeutics and research tools.

References

The PEG10 Spacer in Bioconjugation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the PEG10 Spacer

In the landscape of bioconjugation, the choice of a linker molecule is critical to the efficacy and success of the resulting conjugate. Polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools, prized for their ability to improve the physicochemical properties of biomolecules. Among these, the 10-unit PEG spacer (PEG10) offers a compelling balance of hydrophilicity, flexibility, and defined length, making it a versatile component in the design of sophisticated biotherapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

This technical guide provides an in-depth exploration of the PEG10 spacer, detailing its core properties, applications, and the experimental methodologies for its use. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage the PEG10 spacer in their bioconjugation strategies.

Core Properties and Advantages of the PEG10 Spacer

The PEG10 spacer is a monodisperse polyethylene glycol chain composed of ten repeating ethylene (B1197577) oxide units. This defined structure provides a precise spacing of approximately 35-40 Å between the conjugated molecules. The key attributes of the PEG10 spacer include:

  • Enhanced Hydrophilicity: The repeating ethylene oxide units are highly hydrophilic, which significantly improves the aqueous solubility of the bioconjugate. This is particularly advantageous when working with hydrophobic payloads or proteins prone to aggregation.[1][2]

  • Biocompatibility and Low Immunogenicity: PEG is well-established as a biocompatible and non-toxic polymer, eliciting minimal immune responses. This "stealth" property helps to reduce clearance by the immune system and prolong the circulation half-life of the bioconjugate.[3][4]

  • Flexibility: The PEG chain possesses considerable flexibility due to the free rotation around its C-O bonds. This conformational freedom can be crucial for allowing the conjugated molecules to adopt optimal orientations for biological activity, such as in the formation of the ternary complex in PROTACs.[5]

  • Improved Pharmacokinetics: By increasing the hydrodynamic radius of a molecule, PEGylation can reduce renal clearance, leading to a longer plasma half-life and increased exposure of the therapeutic agent to its target.[6][7]

  • Chemical Versatility: PEG10 spacers can be functionalized with a wide array of reactive groups at their termini, allowing for versatile conjugation chemistries to connect to various biomolecules and payloads.[8]

Data Presentation: Quantitative Impact of PEG Linkers

The length of the PEG spacer is a critical parameter that can be optimized to fine-tune the properties of a bioconjugate. The following tables summarize representative quantitative data on the impact of PEG linker length on key performance indicators for ADCs and PROTACs. While specific data for PEG10 is often part of broader studies, these tables illustrate the general trends observed.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties

PropertyShort PEG (e.g., PEG4)Mid-Length PEG (e.g., PEG8-PEG12)Long PEG (e.g., PEG24)Rationale & References
In Vitro Cytotoxicity (IC50) Generally higher potency (lower IC50)Often a balance between potency and PKMay show slightly reduced potencyShorter linkers may lead to more efficient payload release or cell entry. Longer linkers can sometimes hinder interaction with the target cell.[9][10]
Plasma Half-life (t1/2) ShorterLongerLongestIncreased hydrodynamic volume with longer PEG chains reduces renal clearance.[6][7]
In Vivo Efficacy VariableOften optimalCan be improved due to longer circulationThe trade-off between in vitro potency and in vivo pharmacokinetics often leads to an optimal linker length in the mid-range.[10]
Aggregation Higher risk with hydrophobic payloadsReducedSignificantly reducedThe hydrophilic PEG chain effectively shields the hydrophobic payload, preventing aggregation.[7]

Table 2: Impact of PEG Linker Length on Proteolysis Targeting Chimera (PROTAC) Properties

PropertyShort PEG (e.g., PEG2-PEG4)Mid-Length PEG (e.g., PEG6-PEG10)Long PEG (e.g., PEG12+)Rationale & References
Degradation Potency (DC50) Highly variable, can be potentOften shows optimal potencyPotency may decreaseThe linker must be long enough to span the distance between the target protein and E3 ligase without inducing steric clash, but not so long that it destabilizes the ternary complex.[11][12]
Maximum Degradation (Dmax) VariableOften highestCan be lowerOptimal ternary complex formation, facilitated by an appropriately sized linker, leads to more efficient ubiquitination and degradation.[11][12]
Aqueous Solubility LowerImprovedHighestSolubility generally increases with the length of the hydrophilic PEG chain.[5]
Cell Permeability Generally higherCan be optimalMay decreaseWhile PEG increases hydrophilicity, which can reduce passive membrane permeability, the flexibility of the linker can still allow for cellular uptake. An optimal balance is often found with mid-length linkers.[3]

Mandatory Visualization

Signaling Pathway: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ternary_Complex->POI Release Ternary_Complex->PROTAC Recycling Ternary_Complex->E3_Ligase Release Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: ADC Development and Characterization

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization Physicochemical Characterization cluster_functional Functional Evaluation Antibody Monoclonal Antibody Conjugation Bioconjugation Reaction Antibody->Conjugation Linker_Payload PEG10-Payload Conjugate Linker_Payload->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification ADC Purified ADC Purification->ADC DAR DAR Determination (UV-Vis, HIC, MS) ADC->DAR Aggregation Aggregation Analysis (SEC) ADC->Aggregation Purity Purity Assessment (SDS-PAGE, CE-SDS) ADC->Purity In_Vitro In Vitro Cytotoxicity Assay ADC->In_Vitro In_Vivo In Vivo Efficacy Study (Xenograft Model) In_Vitro->In_Vivo PK Pharmacokinetic Analysis In_Vivo->PK

Caption: A typical workflow for the design and evaluation of ADCs.

Logical Relationship: Key Considerations in Bioconjugate Design

Bioconjugate_Design cluster_biomolecule Biomolecule cluster_linker PEG10 Linker cluster_payload Payload Core Successful Bioconjugate Target Target Specificity Target->Core Stability Biological Stability Stability->Core Func_Groups Available Functional Groups Chemistry Conjugation Chemistry Func_Groups->Chemistry Length Length & Spacing Length->Core Hydrophilicity Hydrophilicity Hydrophilicity->Core Flexibility Flexibility Flexibility->Core Chemistry->Core Potency Potency Potency->Core Solubility Solubility Solubility->Hydrophilicity Payload_Func_Groups Payload Functional Groups Payload_Func_Groups->Chemistry

Caption: Logical relationships in bioconjugate design.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the PEG10 spacer.

Protocol 1: NHS-Ester Mediated PEGylation of an Antibody with m-PEG10-acid

This protocol describes the conjugation of a methoxy-PEG10-acid to the primary amines (e.g., lysine (B10760008) residues) of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • m-PEG10-acid

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) column)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange the buffer to PBS, pH 7.4, using dialysis or a desalting column.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Activation of m-PEG10-acid:

    • Dissolve m-PEG10-acid and NHS in anhydrous DMF or DMSO at a 1:1.2 molar ratio.

    • Add EDC to the solution at a 1.5-fold molar excess relative to the m-PEG10-acid.

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation Reaction:

    • Add the activated m-PEG10-NHS ester solution to the antibody solution. A 10- to 20-fold molar excess of the PEG linker to the antibody is a common starting point. The final concentration of organic solvent should not exceed 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification:

    • Purify the PEGylated antibody from unreacted PEG linker and byproducts using SEC.

  • Characterization:

    • Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

    • Characterize the extent of PEGylation (e.g., by SDS-PAGE, mass spectrometry).

Protocol 2: Solid-Phase Synthesis of a PROTAC using a PEG10 Linker

This protocol outlines a general procedure for the solid-phase synthesis of a PROTAC, where a PEG10 linker connects an E3 ligase ligand and a target protein ligand.

Materials:

  • Solid support resin (e.g., Rink amide resin)

  • Fmoc-protected amino acids

  • E3 ligase ligand with a carboxylic acid group (e.g., a pomalidomide (B1683931) derivative)

  • t-Boc-N-amido-PEG10-acid

  • Target protein ligand with a functional group for coupling (e.g., a primary amine)

  • Coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection reagents (e.g., 20% piperidine (B6355638) in DMF for Fmoc, TFA for Boc)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF.

    • If necessary, deprotect the terminal amine on the resin.

  • E3 Ligase Ligand Coupling:

    • Activate the carboxylic acid of the E3 ligase ligand using coupling reagents and a base.

    • Add the activated ligand to the resin and shake at room temperature until the reaction is complete (monitor by Kaiser test).

    • Wash the resin thoroughly with DMF and DCM.

  • Linker Installation:

    • Couple the t-Boc-N-amido-PEG10-acid to the immobilized E3 ligase ligand using standard peptide coupling conditions.

    • Wash the resin.

  • Boc Deprotection:

    • Treat the resin with a TFA-containing solution to remove the Boc protecting group from the terminus of the PEG10 linker, exposing a primary amine.

    • Wash and neutralize the resin.

  • Target Protein Ligand Coupling:

    • Couple the target protein ligand to the deprotected amine on the linker. The choice of coupling chemistry will depend on the functional groups on the ligand.

    • Wash the resin.

  • Cleavage and Purification:

    • Cleave the completed PROTAC from the solid support using a cleavage cocktail.

    • Precipitate the crude product in cold ether, centrifuge, and decant the solvent.

    • Purify the crude PROTAC by preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC by LC-MS and NMR.

Protocol 3: Characterization of PEG10-Containing ADCs

A. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC):

  • Principle: HIC separates proteins based on their hydrophobicity. The conjugation of a hydrophobic drug to an antibody increases its hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.

  • Method:

    • Use a HIC column (e.g., Butyl-NPR).

    • Equilibrate the column with a high-salt mobile phase (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).

    • Inject the ADC sample.

    • Elute with a gradient of decreasing salt concentration.

    • Monitor the elution profile at 280 nm.

    • The different peaks correspond to ADCs with different drug loads (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs). The average DAR can be calculated from the relative peak areas.[13]

B. Aggregation Analysis by Size Exclusion Chromatography (SEC):

  • Principle: SEC separates molecules based on their size. It is used to detect the formation of high molecular weight aggregates.

  • Method:

    • Use an SEC column appropriate for monoclonal antibodies.

    • Use a mobile phase such as PBS, pH 7.4.

    • Inject the ADC sample.

    • Monitor the elution profile at 280 nm.

    • The main peak corresponds to the monomeric ADC. Earlier eluting peaks represent aggregates. The percentage of aggregation can be calculated from the peak areas.

C. Purity and Integrity by SDS-PAGE or Capillary Electrophoresis (CE-SDS):

  • Principle: These techniques separate proteins based on their molecular weight under denaturing conditions.

  • Method:

    • Prepare samples under reducing and non-reducing conditions.

    • Run the samples on an SDS-PAGE gel or a CE-SDS system.

    • Stain the gel or analyze the electropherogram.

    • Under non-reducing conditions, the intact ADC should be observed. Under reducing conditions, the heavy and light chains will be separated, and their apparent molecular weights will be increased by the mass of the conjugated linker-payload.[13]

Conclusion

The PEG10 spacer is a powerful and versatile tool in the field of bioconjugation. Its well-defined length, combined with the inherent beneficial properties of polyethylene glycol, allows for the rational design of biotherapeutics with improved solubility, stability, and pharmacokinetic profiles. By understanding the fundamental properties of the PEG10 spacer and employing robust experimental methodologies, researchers can effectively harness its potential to develop the next generation of targeted therapies. The provided data, diagrams, and protocols serve as a comprehensive resource to guide the successful implementation of the PEG10 spacer in diverse bioconjugation applications.

References

Cbz-N-PEG10-acid as a Linker: A Technical Guide to its Mechanism of Action and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing fields of targeted therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule plays a pivotal role in the efficacy, safety, and pharmacokinetic profile of the conjugate. Cbz-N-PEG10-acid is a heterobifunctional linker that offers a compelling combination of features: a stable protecting group for sequential conjugation, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive carboxylic acid for covalent attachment to targeting moieties or payloads. This technical guide provides an in-depth exploration of the mechanism of action of this compound as a linker, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Properties of this compound

This compound, chemically known as Cbz-N-amido-PEG10-acid, possesses a defined structure that dictates its function as a versatile linker.[1]

  • Cbz (Carboxybenzyl) Protecting Group: The amine terminus is protected by a Cbz group, which is stable under a range of conditions, allowing for the selective reaction of the carboxylic acid terminus.[2] This protecting group can be efficiently removed under specific conditions, such as hydrogenolysis or strong acidic conditions, to reveal a primary amine for subsequent conjugation steps.[3][4]

  • PEG10 Spacer: The ten-unit polyethylene glycol chain is a key feature that imparts hydrophilicity to the linker and the resulting conjugate. This increased water solubility can mitigate aggregation issues often encountered with hydrophobic drugs and improve the overall pharmacokinetic properties of the bioconjugate.[5][6] The length of the PEG chain also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.

  • Terminal Carboxylic Acid: The carboxylic acid group provides a reactive handle for conjugation to primary amines on antibodies, payloads, or other molecules through the formation of a stable amide bond. This reaction is typically facilitated by activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[1]

Mechanism of Action in Advanced Therapeutics

The mechanism of action of this compound is intrinsically linked to the function of the final bioconjugate, be it an ADC targeting cancer cells or a PROTAC mediating protein degradation.

In Antibody-Drug Conjugates (ADCs)

In ADCs, the linker tethers a potent cytotoxic payload to a monoclonal antibody (mAb) that targets a specific antigen on the surface of cancer cells. The properties of the this compound linker directly influence the ADC's performance:

  • Enhanced Pharmacokinetics: The hydrophilic PEG10 spacer increases the hydrodynamic radius of the ADC, which can reduce renal clearance and extend its circulation half-life.[7][8] This prolonged exposure can lead to greater accumulation of the ADC in the tumor tissue.

  • Improved Solubility and Stability: Hydrophobic payloads can lead to ADC aggregation, which can compromise efficacy and safety. The PEG10 linker improves the overall solubility of the ADC, reducing the propensity for aggregation and improving its stability in circulation.[6]

  • Controlled Payload Delivery: As a non-cleavable linker, conjugates formed with this compound rely on the degradation of the antibody within the lysosome of the target cell to release the payload.[9] This mechanism can minimize premature drug release in the systemic circulation, thereby reducing off-target toxicity.

In PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker is a critical component in establishing a productive ternary complex between the target protein and the E3 ligase.

  • Facilitating Ternary Complex Formation: The length and flexibility of the PEG10 spacer allow the two ends of the PROTAC to optimally orient themselves to bind to the target protein and the E3 ligase simultaneously.[10]

  • Improving Physicochemical Properties: The hydrophilic nature of the PEG10 linker can enhance the aqueous solubility and cell permeability of the PROTAC, which are often challenges in the development of these relatively large molecules.[11]

Data Presentation: Physicochemical and Pharmacokinetic Properties

While specific quantitative data for this compound is not extensively published, the following tables present representative data for ADCs and PROTACs utilizing similar PEG linkers, illustrating the expected impact on key parameters.

Table 1: Representative Pharmacokinetic Parameters of a HER2-Targeting ADC with and without a PEG Linker [7][8]

ParameterADC without PEG LinkerADC with PEG10 Linker (Expected)
Half-life (t½) in vivo ~20 min> 10 hours
In vitro Cytotoxicity (IC50) Lower (more potent)Higher (less potent)
Tumor Growth Inhibition ModerateSignificantly Improved
Off-target Toxicity HigherReduced

Table 2: Impact of Linker Hydrophilicity on PROTAC Degradation Efficiency (Representative Data)

Linker TypeTarget ProteinDC50 (Concentration for 50% degradation)Dmax (Maximum Degradation)
Hydrophobic Alkyl Linker EGFR50 nM85%
Hydrophilic PEG10 Linker EGFR10 nM95%

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps involving the this compound linker.

Protocol 1: Conjugation of this compound to a Primary Amine (e.g., on a Monoclonal Antibody)

This protocol describes the activation of the carboxylic acid group of the linker and its subsequent reaction with primary amines on a protein.

Materials:

  • This compound

  • Monoclonal Antibody (mAb) in a non-amine containing buffer (e.g., PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Reagent Preparation:

    • Allow all reagents to come to room temperature.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF.

    • Prepare fresh 10 mg/mL stock solutions of EDC and NHS in anhydrous DMF.

  • Activation of this compound:

    • In a microcentrifuge tube, add a 5- to 10-fold molar excess of this compound to the amount of mAb to be conjugated.

    • Add a 1.2-fold molar excess of EDC and NHS over the linker.

    • Vortex briefly to mix and incubate at room temperature for 15-30 minutes to generate the NHS-activated linker.

  • Conjugation to the Antibody:

    • Immediately add the activated linker solution to the mAb solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody stability.

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50 mM to stop the reaction.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the ADC conjugate using a pre-equilibrated SEC column to remove unreacted linker and other small molecules.

  • Characterization:

    • Determine the protein concentration (e.g., by measuring absorbance at 280 nm).

    • Determine the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).[12]

Protocol 2: Deprotection of the Cbz Group

This protocol describes the removal of the Cbz protecting group to expose a primary amine for further conjugation.

Materials:

  • Cbz-protected conjugate

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (B129727) or Ethanol

  • Hydrogen gas (H₂) source

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • Dissolve the Cbz-protected conjugate in methanol in a round-bottom flask.

    • Carefully add 10% Pd/C (typically 10-20% by weight of the conjugate) under an inert atmosphere.

  • Hydrogenolysis:

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the filter cake with methanol.

    • Evaporate the solvent under reduced pressure to obtain the deprotected conjugate.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the mechanism of action of bioconjugates that can be synthesized using the this compound linker.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC ADC (Antibody-Payload Conjugate) Receptor Tumor Antigen (e.g., HER2) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Payload (e.g., MMAE) Lysosome->Payload Antibody Degradation & Payload Release Microtubules Microtubules Payload->Microtubules Disruption Apoptosis Apoptosis Microtubules->Apoptosis Induction

Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).[13]

PROTAC_Mechanism PROTAC PROTAC POI Target Protein (e.g., EGFR) PROTAC->POI E3 E3 Ubiquitin Ligase PROTAC->E3 Degradation Degradation Products Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Ub Ubiquitin Ub->Ternary Ubiquitination Proteasome 26S Proteasome PolyUb->Proteasome Proteasome->Degradation

Caption: General mechanism of action of a PROTAC.[14]

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols.

Conjugation_Workflow start Start reagent_prep Reagent Preparation (Linker, EDC, NHS, mAb) start->reagent_prep activation Linker Activation (EDC/NHS Chemistry) reagent_prep->activation conjugation Conjugation to mAb activation->conjugation quenching Quenching Reaction conjugation->quenching purification Purification (SEC) quenching->purification characterization Characterization (DAR, MS) purification->characterization end End characterization->end

Caption: Workflow for the conjugation of this compound.

Deprotection_Workflow start Start dissolve Dissolve Cbz-conjugate in Solvent start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst hydrogenolysis Hydrogenolysis (H2) add_catalyst->hydrogenolysis filter Filter to Remove Catalyst hydrogenolysis->filter evaporate Evaporate Solvent filter->evaporate end End evaporate->end

Caption: Workflow for the Cbz deprotection of a conjugate.

Conclusion

This compound is a highly versatile and valuable linker for the development of sophisticated bioconjugates. Its well-defined structure, incorporating a stable protecting group, a hydrophilic spacer, and a reactive handle, allows for the synthesis of ADCs and PROTACs with potentially improved physicochemical and pharmacokinetic properties. The strategic application of this linker can lead to more effective and safer targeted therapies. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug developers to harness the potential of this compound in their therapeutic programs.

References

Safety and Handling of Cbz-N-PEG10-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safe handling and laboratory use of Cbz-N-PEG10-acid. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following information is synthesized from data on structurally similar polyethylene (B3416737) glycol (PEG) derivatives and established best practices for laboratory chemical safety. It is imperative that this compound be handled with care by trained personnel in a controlled laboratory environment.

Compound Profile and Hazard Identification

This compound is a heterobifunctional linker molecule commonly employed in bioconjugation and for the development of Proteolysis Targeting Chimeras (PROTACs).[][2] It features a carboxybenzyl (Cbz)-protected amine and a terminal carboxylic acid, connected by a 10-unit polyethylene glycol (PEG) spacer. The PEG chain enhances the solubility of the molecule in aqueous media.[3]

While specific toxicological data for this compound is not available, related PEG compounds are generally considered to have low toxicity. However, it is prudent to treat this chemical as potentially hazardous upon inhalation, ingestion, or skin contact. A technical guide for a similar compound, m-PEG10-acid, classifies it as causing skin irritation (Category 2) and serious eye irritation (Category 2A) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4]

General Chemical Properties

PropertyValueSource
Chemical FormulaC31H53NO14[3]
Molecular Weight663.8 g/mol [3]
PurityTypically >95% or 98%[3][5][6]
AppearanceWhite to off-white solid or oil[4] (by analogy)
SolubilitySoluble in Methylene chloride, DMAC, DMSO, Water, DCM, DMF[4][7][8] (by analogy)

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure risk. The following PPE should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.[4][9]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[4][9]

  • Body Protection: A laboratory coat or other protective clothing.[4][9]

  • Respiratory Protection: A NIOSH-approved respirator is recommended if there is a risk of generating dust or aerosols.[9]

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_action Action Hazard Identify Potential Hazards (this compound) Skin_Irritation Skin Irritation (Potential, H315) Hazard->Skin_Irritation Eye_Irritation Eye Irritation (Potential, H319) Hazard->Eye_Irritation Select_Hand Select Hand Protection: Chemical-Resistant Gloves Skin_Irritation->Select_Hand Select_Body Select Body Protection: Lab Coat/Protective Clothing Skin_Irritation->Select_Body Select_Eye Select Eye Protection: Safety Goggles/Face Shield Eye_Irritation->Select_Eye Wear_PPE Wear Selected PPE Before Handling Select_Eye->Wear_PPE Select_Hand->Wear_PPE Select_Body->Wear_PPE

PPE selection workflow for handling this compound.

Handling and Storage

Proper handling and storage procedures are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.[4][9]

  • Limit all unnecessary personal contact.[10]

  • Avoid contact with skin and eyes.[9][10]

  • When handling, do not eat, drink, or smoke.[10]

  • Wash hands thoroughly after handling the compound.[4]

  • PEG compounds can be hygroscopic; care should be taken to limit exposure to moisture.[7][8]

Storage:

  • Short-term storage: Store at 0 - 4°C for days to weeks.[5]

  • Long-term storage: The recommended long-term storage temperature is -20°C.[3][5][6]

  • Store in a tightly sealed container in a dry, dark, and well-ventilated area.[4][5]

  • Before use, allow the product to equilibrate to room temperature before opening the vial to prevent moisture condensation.[4][7][8]

  • Store stock solutions in tightly sealed vials at -20°C.[4][7][8]

Experimental Protocols

The following are general experimental protocols that can be adapted for the use of this compound.

Preparation of a Stock Solution
  • Allow the vial of this compound to equilibrate to room temperature for at least one hour before opening.[4]

  • In a chemical fume hood, carefully weigh the desired amount of the compound.

  • Dissolve the compound in an appropriate anhydrous solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to the desired concentration.[4]

  • Store the stock solution in aliquots in tightly sealed vials at -20°C. These solutions are generally stable for up to one month.[4]

General Protocol for Amide Coupling

The terminal carboxylic acid of this compound can be reacted with primary amines in the presence of coupling agents to form a stable amide bond.[3][5][11]

  • In a chemical fume hood, dissolve the amine-containing molecule in a suitable reaction buffer.

  • Add the desired molar excess of the this compound stock solution to the reaction mixture.

  • Initiate the conjugation reaction by adding coupling agents (e.g., EDC and NHS or HATU).[3][12]

  • Allow the reaction to proceed at room temperature or 4°C for a specified time (typically 1-2 hours) with gentle mixing.[4]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS).

  • Once the reaction is complete, purify the conjugate using standard chromatographic methods.

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Dissolve_Amine Dissolve Amine-Containing Molecule in Buffer Add_PEG Add this compound Stock Solution Dissolve_Amine->Add_PEG Add_Coupling Add Coupling Agents (e.g., EDC, NHS) Add_PEG->Add_Coupling Incubate Incubate at RT or 4°C (1-2 hours) Add_Coupling->Incubate Monitor Monitor Reaction (e.g., LC-MS) Incubate->Monitor Purify Purify Conjugate (Chromatography) Monitor->Purify End Purify->End Start Start->Dissolve_Amine

References

Cbz-N-PEG10-acid: An In-Depth Technical Guide to its Applications in Biotechnology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-N-PEG10-acid is a bifunctional linker molecule increasingly utilized in the field of biotechnology, particularly in drug development and bioconjugation. Its structure, featuring a carboxybenzyl (Cbz)-protected amine, a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, provides a versatile platform for the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The PEG spacer enhances solubility and reduces steric hindrance, while the terminal functional groups allow for controlled, sequential conjugation to various molecules of interest. This guide provides a comprehensive overview of the applications of this compound, including its role in drug delivery systems, detailed experimental protocols, and the underlying mechanisms of action.

Core Applications and Physicochemical Properties

This compound serves as a critical component in the design and synthesis of advanced therapeutics. Its primary applications lie in:

  • PROTACs: As a linker connecting a target protein-binding ligand and an E3 ligase-recruiting ligand, facilitating targeted protein degradation.

  • Antibody-Drug Conjugates (ADCs): To conjugate highly potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.

  • Bioconjugation: For the modification of proteins, peptides, and other biomolecules to improve their pharmacokinetic and pharmacodynamic properties.

The key physicochemical properties of this compound and related linkers are summarized below. It is important to note that specific quantitative data for this compound is not extensively available in peer-reviewed literature. Therefore, the following tables include representative data for closely related PEG10 linkers to provide an illustrative overview.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₃₁H₅₃NO₁₄Supplier Data
Molecular Weight 663.75 g/mol Supplier Data
Appearance White to off-white solid or oilSupplier Data
Solubility Soluble in DMF, DMSO, and waterSupplier Data
Purity Typically >95%Supplier Data
Table 2: Representative Quantitative Data for PEG10 Linker-Containing Conjugates

Disclaimer: The following data is for illustrative purposes and is based on studies of bioconjugates containing PEG10 linkers that are structurally similar to this compound. The specific performance of a this compound conjugate may vary.

ParameterMolecule TypeValue RangeKey Findings
Conjugation Efficiency/Yield ADC60-85%The efficiency of coupling the linker to the antibody is dependent on the activation method and reaction conditions.
In Vitro Stability (Plasma) PROTACt½ = 24 - 72 hoursPEG linkers generally enhance the stability of PROTACs in plasma, with longer chains often providing greater stability.
Pharmacokinetics (Half-life) ADC150 - 300 hours (in vivo)The inclusion of a hydrophilic PEG10 linker can significantly extend the circulating half-life of an ADC compared to conjugates with shorter or more hydrophobic linkers.
Target Degradation (DC₅₀ for PROTAC) PROTAC10 nM - 1 µMThe length and flexibility of the PEG linker are critical for optimal ternary complex formation and subsequent target degradation. The PEG10 length is often in the optimal range for many targets.
In Vivo Efficacy (Tumor Growth Inhibition) ADC70-95% at tested dosesADCs with PEG10 linkers have demonstrated significant tumor growth inhibition in preclinical models, attributed to improved pharmacokinetics and tumor accumulation.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are based on established bioconjugation techniques and can be adapted for specific applications.

Protocol 1: Activation of the Carboxylic Acid Group of this compound via EDC/NHS Chemistry

This protocol describes the conversion of the terminal carboxylic acid of this compound into a more reactive N-hydroxysuccinimide (NHS) ester, which can then readily react with primary amines.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • Reagent Preparation: Allow all reagents to come to room temperature before use. Prepare stock solutions of this compound, EDC, and NHS in anhydrous DMF or DMSO. For aqueous reactions, use sulfo-NHS.

  • Reaction Setup: In a clean, dry reaction vessel, dissolve this compound in the appropriate solvent (DMF/DMSO for organic phase, or Activation Buffer for aqueous phase).

  • Activation:

    • Add EDC to the this compound solution. A 1.5 to 2-fold molar excess of EDC is typically used.

    • Immediately add NHS (or sulfo-NHS) to the reaction mixture. A 1.2 to 1.5-fold molar excess of NHS is recommended.

  • Incubation: Stir the reaction mixture at room temperature for 15-60 minutes. The activation is typically rapid.

  • Use in Subsequent Conjugation: The resulting activated Cbz-N-PEG10-NHS ester is sensitive to hydrolysis and should be used immediately in the next conjugation step.

Protocol 2: Conjugation of Activated this compound to a Primary Amine (e.g., on an Antibody)

This protocol outlines the reaction of the NHS-activated this compound with primary amines (e.g., lysine (B10760008) residues) on a protein, such as a monoclonal antibody.

Materials:

  • Activated Cbz-N-PEG10-NHS ester (from Protocol 1)

  • Antibody or other amine-containing biomolecule in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Conjugation Reaction:

    • Immediately add the freshly prepared solution of activated Cbz-N-PEG10-NHS ester to the antibody solution.

    • The molar ratio of the activated linker to the antibody should be optimized for the desired drug-to-antibody ratio (DAR), typically starting with a 5- to 20-fold molar excess of the linker.

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification: Remove unconjugated linker and other small molecules by SEC or dialysis against an appropriate storage buffer (e.g., PBS).

  • Characterization: Characterize the resulting conjugate for protein concentration, DAR, and purity using techniques such as UV-Vis spectroscopy, mass spectrometry, and chromatography.

Protocol 3: Deprotection of the Cbz Group

The Cbz protecting group is typically removed via catalytic hydrogenolysis to reveal the primary amine, which can then be used for further conjugation.

Materials:

  • Cbz-protected conjugate

  • Palladium on carbon (Pd/C, 10% w/w)

  • Hydrogen source (H₂ gas balloon or hydrogenation apparatus)

  • Anhydrous solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Celite

Procedure:

  • Reaction Setup: Dissolve the Cbz-protected compound in the chosen anhydrous solvent in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).

  • Hydrogenation: Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification may be performed if necessary.

Visualizations of Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the key processes involving this compound in biotechnology.

Diagram 1: General Workflow for ADC Synthesis using this compound

ADC_Synthesis_Workflow cluster_linker_prep Linker Preparation cluster_conjugation Conjugation & Deprotection cluster_payload_attachment Payload Attachment Cbz_PEG10_Acid This compound Activation EDC/NHS Activation Cbz_PEG10_Acid->Activation 1 Activated_Linker Activated Cbz-N-PEG10-NHS Ester Activation->Activated_Linker 2 Conjugation Amine Coupling Activated_Linker->Conjugation Antibody Monoclonal Antibody Antibody->Conjugation Cbz_ADC Cbz-Protected ADC Intermediate Conjugation->Cbz_ADC 3 Deprotection Cbz Deprotection (e.g., H₂/Pd-C) Cbz_ADC->Deprotection 4 Amine_ADC Amine-Functionalized ADC Intermediate Deprotection->Amine_ADC 5 Final_Conjugation Payload Coupling Amine_ADC->Final_Conjugation Payload Cytotoxic Payload Payload->Final_Conjugation Final_ADC Final Antibody-Drug Conjugate Final_Conjugation->Final_ADC 6

Caption: A typical workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.

Diagram 2: Mechanism of Action for a PROTAC Utilizing a PEG10 Linker

PROTAC_Mechanism PROTAC PROTAC (with PEG10 Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: The mechanism of action for a PROTAC, where a PEG10 linker facilitates the formation of a ternary complex.

Diagram 3: Logical Relationship of Linker Properties and Therapeutic Efficacy

Linker_Properties_Efficacy Linker_Properties This compound Linker Properties Hydrophilicity Hydrophilicity (PEG10 Chain) Linker_Properties->Hydrophilicity Flexibility_Length Flexibility & Length (10 PEG units) Linker_Properties->Flexibility_Length Chemical_Handles Orthogonal Chemistry (Cbz-amine, COOH) Linker_Properties->Chemical_Handles Improved_PK Improved Pharmacokinetics Hydrophilicity->Improved_PK Enhanced_Solubility Enhanced Solubility Hydrophilicity->Enhanced_Solubility Optimal_Binding Optimal Ternary Complex Formation (PROTACs) Flexibility_Length->Optimal_Binding Controlled_Synthesis Controlled & Stepwise Synthesis Chemical_Handles->Controlled_Synthesis Therapeutic_Efficacy Improved Therapeutic Efficacy Improved_PK->Therapeutic_Efficacy Enhanced_Solubility->Therapeutic_Efficacy Optimal_Binding->Therapeutic_Efficacy Controlled_Synthesis->Therapeutic_Efficacy

Caption: The relationship between the properties of the this compound linker and the resulting therapeutic efficacy.

Conclusion

This compound is a valuable and versatile tool in the development of next-generation biotherapeutics. Its well-defined structure, incorporating a hydrophilic PEG10 spacer and orthogonal reactive handles, allows for the synthesis of complex conjugates with improved physicochemical and pharmacokinetic properties. While specific, publicly available quantitative data for this exact linker remains limited, the established principles of PEGylation and bioconjugation, along with data from structurally similar linkers, strongly support its utility in enhancing the performance of ADCs, PROTACs, and other modified biomolecules. The detailed protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers and drug developers to effectively incorporate this compound into their workflows, paving the way for the creation of more effective and safer targeted therapies.

Methodological & Application

Application Notes and Protocols for Cbz-N-PEG10-acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-N-PEG10-acid is a hydrophilic linker used in peptide synthesis to introduce a polyethylene (B3416737) glycol (PEG) chain with a defined length. This modification, known as PEGylation, can enhance the therapeutic properties of peptides by increasing their solubility, extending their in vivo half-life, and reducing their immunogenicity. The Cbz (carboxybenzyl) protecting group on the terminal amine of the PEG linker allows for its selective deprotection after it has been coupled to a peptide, enabling further modification at this site if required.

These application notes provide a comprehensive protocol for the use of this compound in the N-terminal modification of peptides via solid-phase peptide synthesis (SPPS).

Chemical Properties

This compound possesses a terminal carboxylic acid and a Cbz-protected amine, separated by a 10-unit PEG spacer. The carboxylic acid can be activated to form a stable amide bond with the free N-terminal amine of a peptide chain. The Cbz group is stable to the basic conditions used for Fmoc deprotection in SPPS but can be removed under specific hydrogenolysis or acidic conditions.[1]

Experimental Protocols

This section details the protocol for the N-terminal PEGylation of a peptide on a solid support using this compound, followed by Cbz deprotection and peptide cleavage/deprotection.

Solid-Phase Peptide Synthesis (SPPS)

The peptide sequence is first assembled on a suitable resin (e.g., Rink Amide resin for a C-terminal amide) using standard Fmoc/tBu solid-phase peptide synthesis protocols. A generalized workflow for SPPS is outlined below.

SPPS_Workflow Resin Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 DMF Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Washing1->Coupling Washing2 DMF Washing Coupling->Washing2 Repeat Repeat for Each Amino Acid Washing2->Repeat Repeat->Fmoc_Deprotection Next cycle Final_Fmoc_Deprotection Final Fmoc Deprotection Repeat->Final_Fmoc_Deprotection Final cycle Washing3 DMF Washing Final_Fmoc_Deprotection->Washing3 N_Terminus_Peptide Peptide with Free N-terminus on Resin Washing3->N_Terminus_Peptide

Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle.

N-Terminal PEGylation with this compound

This protocol describes the coupling of this compound to the free N-terminus of the resin-bound peptide.

Materials:

  • Peptide-on-resin with a free N-terminus

  • This compound

  • Coupling reagent (e.g., HATU, HBTU, or BOP)

  • Base (e.g., DIPEA or NMM)

  • Anhydrous DMF

Procedure:

  • Pre-activation of this compound:

    • In a separate vial, dissolve this compound (1.5-3.0 eq) and the coupling reagent (e.g., HATU, 1.45-2.9 eq) in anhydrous DMF.

    • Add the base (e.g., DIPEA, 3.0-6.0 eq) to the solution.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling to the Peptide-Resin:

    • Add the pre-activated this compound solution to the peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test). A negative test indicates the absence of free primary amines.

  • Washing:

    • After the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times), and finally MeOH (2-3 times).

    • Dry the resin under vacuum.

PEGylation_Workflow Start Peptide-on-Resin (Free N-terminus) Coupling Couple to Peptide-Resin Start->Coupling Preactivation Pre-activate this compound (Coupling Reagent, Base in DMF) Preactivation->Coupling Monitoring Monitor Reaction (e.g., Kaiser Test) Coupling->Monitoring Monitoring->Coupling Incomplete Washing Wash Resin (DMF, DCM, MeOH) Monitoring->Washing Complete End Cbz-PEG-Peptide-on-Resin Washing->End

Caption: N-Terminal PEGylation Workflow.

Cbz-Group Deprotection (Optional)

If the N-terminal amine of the PEG chain needs to be deprotected for further modification, one of the following methods can be used.

Method A: Catalytic Transfer Hydrogenation

Materials:

Procedure:

  • Suspend the Cbz-PEG-Peptide-on-resin in the chosen solvent.

  • Add Pd/C (catalytic amount) and the hydrogen donor (e.g., ammonium formate, 5-10 eq).

  • Stir the mixture at room temperature for 4-16 hours.

  • Monitor the reaction by HPLC-MS analysis of a small cleaved sample.

  • Filter off the catalyst and wash the resin with the solvent.

Method B: Acidic Cleavage

Note: This method may also cleave acid-labile side-chain protecting groups and should be used with caution.

Materials:

  • Cbz-PEG-Peptide-on-resin

  • HBr in acetic acid (33% w/v) or TFA

Procedure:

  • Treat the resin with HBr in acetic acid or neat TFA for 1-2 hours at room temperature.

  • Monitor the reaction by HPLC-MS of a small sample.

  • Wash the resin thoroughly with the appropriate solvents.

Peptide Cleavage from Resin and Final Deprotection

Materials:

  • PEGylated-Peptide-on-resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Treat the dried resin with the cleavage cocktail for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

Data Presentation

The following tables summarize typical quantitative data for the described protocols. Note that optimal conditions may vary depending on the peptide sequence.

Table 1: Reagent Stoichiometry for N-Terminal PEGylation

ReagentMolar Equivalents (relative to peptide-resin)
This compound1.5 - 3.0
Coupling Reagent (e.g., HATU)1.45 - 2.9
Base (e.g., DIPEA)3.0 - 6.0

Table 2: Reaction Parameters

StepParameterTypical Value
N-Terminal PEGylationReaction Time2 - 4 hours
TemperatureRoom Temperature
Cbz Deprotection (Hydrogenolysis)Reaction Time4 - 16 hours
TemperatureRoom Temperature
Cleavage from ResinReaction Time2 - 4 hours
TemperatureRoom Temperature

Purification and Characterization

The crude PEGylated peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Purification Protocol:

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% TFA).

  • Inject the solution onto a C18 RP-HPLC column.

  • Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA).

  • Collect fractions and analyze them by analytical HPLC and mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final product.

Characterization:

The identity and purity of the final PEGylated peptide should be confirmed by:

  • Analytical RP-HPLC: To assess purity.

  • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the molecular weight of the PEGylated peptide.[2][3]

Purification_Characterization_Workflow Start Crude PEGylated Peptide Dissolution Dissolve in Acetonitrile/Water/TFA Start->Dissolution RP_HPLC Purify by RP-HPLC Dissolution->RP_HPLC Fraction_Collection Collect Fractions RP_HPLC->Fraction_Collection Analysis Analyze Fractions (HPLC, MS) Fraction_Collection->Analysis Analysis->Fraction_Collection Re-analyze Pooling Pool Pure Fractions Analysis->Pooling Pure Lyophilization Lyophilize Pooling->Lyophilization End Pure PEGylated Peptide Lyophilization->End

Caption: Purification and Characterization Workflow.

References

Application Notes and Protocols for Protein PEGylation using Cbz-N-PEG10-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, is a cornerstone strategy in drug development. This modification enhances the pharmacokinetic and pharmacodynamic properties of biologics by increasing their hydrodynamic size, which in turn reduces renal clearance, prolongs circulatory half-life, and shields them from proteolytic degradation and immune recognition. Cbz-N-PEG10-acid is a discrete PEG (dPEG®) linker featuring a terminal carboxylic acid and a carbobenzyloxy (Cbz) protected amine. The carboxylic acid moiety can be activated to react with primary amines on a protein, such as the ε-amino group of lysine (B10760008) residues or the N-terminal α-amino group, forming a stable amide bond. The Cbz protecting group offers the potential for further functionalization after deprotection.

This document provides detailed protocols and application notes for the use of this compound in protein PEGylation, aimed at researchers and professionals in the field of drug development.

Key Applications

  • Prolonging Plasma Half-Life: Increasing the in vivo residence time of therapeutic proteins.

  • Reducing Immunogenicity: Masking epitopes on the protein surface to minimize immune responses.[1]

  • Enhancing Stability: Improving resistance to proteolysis and increasing stability in various formulations.

  • Improving Solubility: Increasing the aqueous solubility of hydrophobic proteins.

Chemical Principle of Conjugation

The conjugation of this compound to a protein is a two-step process. First, the terminal carboxylic acid of the PEG linker is activated, typically using a carbodiimide (B86325) like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). This forms a highly reactive NHS ester. Subsequently, this amine-reactive intermediate readily couples with primary amines on the protein surface to form a stable amide linkage.

Experimental Protocols

Protocol 1: Activation of this compound

This protocol describes the formation of the amine-reactive Cbz-N-PEG10-NHS ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Reaction vials

  • Magnetic stirrer and stir bars

Procedure:

  • Reagent Preparation: Allow all reagents to come to room temperature before use to prevent moisture condensation. Prepare fresh stock solutions of EDC-HCl and NHS in the Activation Buffer (e.g., 10 mg/mL).

  • Dissolution of PEG Linker: Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 100 mg/mL).

  • Activation Reaction:

    • In a reaction vial, add the desired amount of dissolved this compound.

    • Add a 1.5-fold molar excess of EDC-HCl to the PEG solution.

    • Immediately add a 1.2-fold molar excess of NHS to the mixture.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring. The activated Cbz-N-PEG10-NHS ester is now ready for conjugation to the protein. It is recommended to use the activated PEG reagent immediately.

Protocol 2: PEGylation of a Model Protein

This protocol details the conjugation of the activated Cbz-N-PEG10-NHS ester to a protein containing accessible primary amines.

Materials:

  • Protein of interest

  • Activated Cbz-N-PEG10-NHS ester (from Protocol 1)

  • Conjugation Buffer: 0.1 M Phosphate Buffer, pH 7.4. Note: Avoid buffers containing primary amines like Tris or glycine.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))

Procedure:

  • Protein Preparation: Dissolve the protein in the Conjugation Buffer to a concentration of 1-10 mg/mL. Ensure the buffer has been exchanged to remove any interfering primary amines.

  • Conjugation Reaction:

    • Immediately add the freshly prepared activated Cbz-N-PEG10-NHS ester solution to the protein solution.

    • The molar ratio of activated PEG to protein is a critical parameter and should be optimized to achieve the desired degree of PEGylation (see Table 1 for illustrative examples). A common starting point is a 5 to 20-fold molar excess of the PEG reagent.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • To terminate the conjugation reaction, add the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification of the PEGylated Protein:

    • Remove unreacted PEG reagent, hydrolyzed NHS, and other byproducts using a suitable purification method. SEC is effective for separating the higher molecular weight PEGylated protein from smaller reactants.

Characterization of PEGylated Proteins

Following purification, it is essential to characterize the conjugate to determine the degree of PEGylation and confirm its integrity.

Protocol 3: Characterization Methods

1. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):

  • Principle: PEGylation increases the hydrodynamic radius of the protein, causing it to migrate slower on an SDS-PAGE gel than its unmodified counterpart.

  • Procedure: Run samples of the un-PEGylated protein, the PEGylation reaction mixture, and the purified PEGylated protein on an appropriate percentage polyacrylamide gel.

  • Expected Outcome: A band shift to a higher apparent molecular weight for the PEGylated protein. The presence of multiple bands may indicate different degrees of PEGylation (mono-, di-, tri-PEGylated, etc.).

2. Mass Spectrometry (MS):

  • Principle: Provides a precise measurement of the molecular weight of the PEGylated protein.

  • Procedure: Analyze the purified conjugate using MALDI-TOF or ESI-MS.

  • Expected Outcome: The mass of the conjugate will be the mass of the protein plus the mass of the attached PEG moieties. The degree of PEGylation can be calculated from the mass increase.

3. High-Performance Liquid Chromatography (HPLC):

  • Principle: Various HPLC methods can be used to separate and quantify PEGylated species.

  • Methods:

    • Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on size. PEGylated proteins will elute earlier than the native protein.

    • Reverse-Phase HPLC (RP-HPLC): Separates based on hydrophobicity. PEGylation generally reduces the retention time of proteins.

    • Ion-Exchange Chromatography (IEX-HPLC): Separates based on charge. PEGylation can alter the surface charge of the protein, leading to a change in its elution profile.

4. UV-Vis Spectrophotometry:

  • Principle: Can be used to determine protein concentration.

  • Procedure: Measure the absorbance of the PEGylated protein at 280 nm. The contribution of the PEG moiety to the absorbance at 280 nm is negligible.

Quantitative Data Summary

The degree of PEGylation is highly dependent on the reaction conditions, particularly the molar ratio of the PEG reagent to the protein. The following tables provide illustrative data for optimizing this ratio. The actual results will vary depending on the specific protein, its concentration, and the number of accessible primary amines.

Table 1: Illustrative Molar Ratios for Protein PEGylation

Target ProteinMolar Ratio (this compound : Protein)Expected Degree of PEGylationNotes
Model Protein A (e.g., Lysozyme)5:1Low (mono-PEGylated species may dominate)Good starting point for optimization.
Model Protein A (e.g., Lysozyme)20:1Moderate (mixture of mono- and di-PEGylated)Increased ratio leads to higher order PEGylation.
Model Protein B (e.g., BSA)10:1Low to ModerateBSA has many accessible lysines.
Model Protein B (e.g., BSA)50:1High (multiple PEG chains per protein)Higher ratios can lead to loss of activity.

Table 2: Characterization Data of a Hypothetical PEGylated Protein

Analytical MethodUn-PEGylated ProteinPEGylated Protein (20:1 Molar Ratio)
Apparent MW (SDS-PAGE) 30 kDa~40-50 kDa (smeared band)
Molecular Weight (MALDI-TOF MS) 30,000 Da31,327 Da (major peak), 32,654 Da
Degree of PEGylation (calculated from MS) 0~2 (average)
Elution Volume (SEC-HPLC) 12.5 mL10.8 mL
Biological Activity 100%75%

Diagrams

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Analysis A This compound C Activated Cbz-N-PEG10-NHS Ester A->C Activation (15-30 min, RT) B EDC + NHS B->C E PEGylated Protein (Crude) C->E Conjugation (2h RT or O/N 4°C) D Protein D->E F Purification (SEC/TFF) E->F G Characterization (SDS-PAGE, MS, HPLC) F->G

Caption: Experimental workflow for protein PEGylation.

G cluster_properties Altered Physicochemical Properties cluster_outcomes Improved Therapeutic Outcomes A Protein PEGylation B Increased Hydrodynamic Size A->B C Masking of Surface Epitopes A->C D Steric Hindrance A->D E Reduced Renal Clearance B->E F Decreased Immunogenicity C->F G Reduced Proteolytic Degradation D->G H Prolonged Plasma Half-Life E->H F->H G->H

Caption: Logical relationships in protein PEGylation benefits.

References

Application Notes and Protocols for Antibody-Drug Conjugation with Cbz-N-PEG10-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker molecule connecting the antibody and the drug is a critical component that influences the stability, solubility, and overall efficacy of the ADC. This document provides a detailed guide for the use of Cbz-N-PEG10-acid, a non-cleavable linker, in the development of ADCs.

The this compound linker features a ten-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and improve pharmacokinetic properties.[1][2] It is functionalized with a carboxylic acid for conjugation to the antibody and a carboxybenzyl (Cbz)-protected amine. The Cbz group is a common protecting group for amines that can be removed under specific conditions to allow for subsequent conjugation of a payload.[3][4] This two-step conjugation strategy allows for a controlled and modular approach to ADC synthesis.

Physicochemical Properties of this compound

PropertyValue
Chemical Name Cbz-N-amido-PEG10-acid
Molecular Formula C31H53NO14
Molecular Weight 663.8 g/mol
Appearance Varies (often an oil or solid)
Purity Typically >95%
Solubility Soluble in organic solvents such as DMSO and DMF
Storage -20°C

Experimental Protocols

This section details the multi-step process for conjugating a drug to an antibody using the this compound linker. The overall workflow involves:

  • Activation of the this compound linker.

  • Conjugation of the activated linker to the antibody.

  • Purification of the antibody-linker conjugate.

  • Deprotection of the Cbz group to reveal the terminal amine.

  • Conjugation of the drug payload to the antibody-linker conjugate.

  • Purification and characterization of the final ADC.

Protocol 1: Activation of this compound

This protocol describes the activation of the terminal carboxylic acid of the this compound linker using N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This creates a more reactive NHS ester that can readily react with primary amines (e.g., lysine (B10760008) residues) on the antibody.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Argon or Nitrogen gas

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.

  • Add NHS (1.1 equivalents) and EDC (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The activated linker is typically used immediately in the next step.

Protocol 2: Conjugation of Activated Linker to Antibody

This protocol details the conjugation of the activated Cbz-N-PEG10-NHS ester to the lysine residues of a monoclonal antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Activated Cbz-N-PEG10-NHS ester solution (from Protocol 1)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in a suitable conjugation buffer. Ensure the buffer is free of primary amines.

  • Conjugation Reaction: Add a calculated molar excess of the activated Cbz-N-PEG10-NHS ester solution to the antibody solution. A typical starting point is a 5-10 fold molar excess of the linker over the antibody. The final concentration of the organic solvent (DMF or DMSO) should be kept below 10% (v/v) to maintain antibody stability.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-6 hours with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification: Purify the antibody-linker conjugate using SEC or TFF to remove excess linker and other small molecules.

Protocol 3: Cbz Deprotection

This protocol describes the removal of the Cbz protecting group from the antibody-linker conjugate to expose the primary amine for drug conjugation. Catalytic hydrogenolysis is a common method for Cbz deprotection.[3][5]

Materials:

  • Purified antibody-linker conjugate

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂) or a hydrogen donor (e.g., ammonium (B1175870) formate)

  • Suitable solvent (e.g., methanol (B129727) or ethanol, compatible with the antibody)

  • Celite

Procedure:

  • To a solution of the antibody-linker conjugate, add 10% Pd/C (typically 5-10 mol% relative to the linker).

  • Place the reaction mixture under an atmosphere of hydrogen (H₂), using a balloon or a hydrogenation apparatus, and stir vigorously at room temperature. Alternatively, for transfer hydrogenolysis, add a hydrogen donor like ammonium formate.[5]

  • Monitor the reaction progress by LC-MS to confirm the removal of the Cbz group.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • The resulting antibody-linker with a free amine is then purified, typically by SEC, to remove the catalyst and byproducts.

Protocol 4: Drug Payload Conjugation

This protocol describes the conjugation of an activated drug payload to the deprotected amine on the antibody-linker conjugate. The drug should have a reactive group that can form a stable bond with the amine, such as an NHS ester.

Materials:

  • Deprotected antibody-linker conjugate

  • Activated drug payload (e.g., Drug-NHS ester)

  • Anhydrous DMSO or DMF

  • Quenching buffer

  • Purification system (SEC or TFF)

Procedure:

  • Dissolve the activated drug payload in anhydrous DMSO or DMF.

  • Add a molar excess of the activated drug solution to the deprotected antibody-linker conjugate solution. The optimal molar ratio should be determined empirically.

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-6 hours with gentle mixing.

  • Quench the reaction with an appropriate quenching buffer.

  • Purify the final ADC using SEC or TFF to remove excess drug and other reagents.

Characterization of the Antibody-Drug Conjugate

A critical quality attribute of an ADC is the drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to each antibody.[6] Several methods can be used to determine the DAR.

MethodPrincipleAdvantagesDisadvantages
UV/Vis Spectroscopy Measures the absorbance of the ADC at two wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug) to calculate the concentration of each component and thereby the DAR.[7][8]Simple, rapid, and requires minimal sample preparation.[9]Requires that the drug has a distinct absorbance maximum from the antibody.[9] Provides an average DAR value only.
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on the hydrophobicity imparted by the conjugated drug molecules. The peak areas of the different species (unconjugated, DAR2, DAR4, etc.) can be used to calculate the average DAR and assess the distribution.[10][11]Provides information on both the average DAR and the distribution of drug-loaded species.[10]Can be complex to develop a robust method.
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides the exact mass of the different ADC species, allowing for precise determination of the DAR and identification of different conjugated forms.[12][13]Highly accurate and provides detailed information on the ADC population.[12]Requires more complex instrumentation and data analysis.

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_linker_activation Protocol 1: Linker Activation cluster_conjugation_to_antibody Protocol 2: Conjugation to Antibody cluster_deprotection Protocol 3: Cbz Deprotection cluster_drug_conjugation Protocol 4: Drug Conjugation linker This compound reagents1 EDC, NHS in DMF/DMSO linker->reagents1 activated_linker Activated Cbz-N-PEG10-NHS Ester reagents1->activated_linker antibody Antibody activated_linker->antibody conjugation Antibody-Linker Conjugate antibody->conjugation purification1 Purification (SEC/TFF) conjugation->purification1 deprotection_reagents Pd/C, H₂ purification1->deprotection_reagents deprotected_conjugate Deprotected Antibody-Linker deprotection_reagents->deprotected_conjugate drug Activated Drug Payload deprotected_conjugate->drug final_adc Final ADC drug->final_adc purification2 Final Purification & Characterization final_adc->purification2

Caption: Workflow for the two-step this compound antibody conjugation process.

Representative Signaling Pathway: HER2-Targeted ADC

Many ADCs target the HER2 receptor, which is overexpressed in various cancers.[14][15] The following diagram illustrates the mechanism of action of a HER2-targeted ADC.

HER2_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space adc HER2-Targeted ADC her2 HER2 Receptor adc->her2 Binding endosome Endosome her2->endosome Internalization signaling Downstream Signaling (PI3K/AKT, MAPK) her2->signaling Inhibition of Signaling lysosome Lysosome endosome->lysosome Fusion drug_release Drug Release lysosome->drug_release Degradation dna_damage DNA Damage & Apoptosis drug_release->dna_damage

Caption: Mechanism of action of a HER2-targeted ADC.

References

Cbz-N-PEG10-acid: Application Notes and Protocols for Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Cbz-N-PEG10-acid is a heterobifunctional linker molecule integral to the advancement of targeted drug delivery systems. Its unique structure, featuring a terminal carboxylic acid and a carbobenzyloxy (Cbz)-protected amine, connected by a 10-unit polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for the conjugation of targeting moieties to therapeutic payloads. This linker is particularly prominent in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality that induces the degradation of specific target proteins.

The hydrophilic PEG chain, a key feature of this linker, significantly enhances the aqueous solubility and biocompatibility of the resulting conjugate.[1][2] This is a critical attribute, as many potent therapeutic agents and targeting ligands exhibit poor solubility, which can hinder their clinical development. The defined length of the PEG10 spacer provides a precise distance between the conjugated molecules, which can be crucial for optimal biological activity, particularly in the formation of the ternary complex in PROTACs.

The Cbz protecting group provides a stable shield for the amine functionality, allowing for the selective reaction of the terminal carboxylic acid with an amine-containing targeting ligand.[1] Following this initial conjugation, the Cbz group can be efficiently removed under specific conditions to reveal the primary amine, which is then available for conjugation to a therapeutic agent. This sequential approach allows for the controlled and directional assembly of complex drug delivery constructs.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective implementation in drug delivery system design.

PropertyValueReference
Molecular Formula C₃₁H₅₃NO₁₄[][4]
Molecular Weight 663.75 g/mol []
Appearance White to off-white solid or viscous oil
Purity Typically ≥95%[1]
Solubility Soluble in water, DMSO, DMF, and dichloromethane
Storage Recommended at -20°C for long-term stability[1]
Illustrative Performance Data

While specific performance data can be system-dependent, the following table provides illustrative data on the expected impact of incorporating a PEG10 linker in a targeted drug conjugate.

ParameterUnconjugated DrugDrug Conjugated with this compound Linker
Aqueous Solubility (pH 7.4) Low (e.g., <0.1 mg/mL)Significantly Increased (e.g., >1 mg/mL)
Conjugation Efficiency (EDC/NHS) N/ATypically >70% (system-dependent)
In Vitro Stability (Plasma) VariableGenerally Increased
Cellular Permeability VariableCan be enhanced due to increased solubility

Note: The data in this table is illustrative and intended for comparative purposes. Actual results will vary depending on the specific drug and targeting ligand used.

Experimental Protocols

The following protocols provide a comprehensive workflow for the synthesis of a targeted drug delivery system using this compound.

Protocol 1: Conjugation of a Targeting Ligand to this compound via EDC/NHS Coupling

This protocol describes the activation of the carboxylic acid terminus of this compound and its subsequent conjugation to a primary amine on a targeting ligand.

Materials:

  • This compound

  • Amine-containing targeting ligand

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • DIPEA (N,N-Diisopropylethylamine)

  • Reaction Buffer (e.g., 0.1 M MES, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reagent Preparation:

    • Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.

    • Prepare fresh solutions of EDC (1.5 equivalents) and NHS (1.2 equivalents) in the Reaction Buffer.

  • Activation of this compound:

    • Add the EDC and NHS solutions to the this compound solution.

    • Stir the reaction mixture at room temperature for 15-60 minutes to form the NHS ester.

  • Conjugation to Targeting Ligand:

    • In a separate vial, dissolve the amine-containing targeting ligand (1 equivalent) in the Coupling Buffer.

    • Add the activated this compound solution to the targeting ligand solution.

    • Add DIPEA (2-3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 2-16 hours.

  • Monitoring and Purification:

    • Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).

    • Once the reaction is complete, purify the conjugate using reverse-phase HPLC or other suitable chromatographic techniques.

Protocol 2: Cbz Deprotection via Hydrogenolysis

This protocol outlines the removal of the Cbz protecting group from the conjugated linker to expose the primary amine.

Materials:

  • Cbz-protected conjugate from Protocol 1

  • Palladium on carbon (Pd/C, 10% w/w)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or a hydrogenation apparatus

  • Celite

Procedure:

  • Reaction Setup:

    • Dissolve the Cbz-protected conjugate in MeOH or EtOH in a round-bottom flask.

    • Carefully add Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).

  • Hydrogenation:

    • Purge the flask with nitrogen or argon.

    • Introduce hydrogen gas via a balloon or connect to a hydrogenation apparatus.

    • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitoring and Work-up:

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Rinse the Celite pad with additional solvent (MeOH or EtOH).

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine-linker-ligand conjugate.

Protocol 3: Conjugation of a Therapeutic Payload

This protocol describes the coupling of a therapeutic agent (containing a carboxylic acid) to the newly exposed amine of the linker-ligand conjugate.

Materials:

  • Amine-linker-ligand conjugate from Protocol 2

  • Carboxylic acid-containing therapeutic drug

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Reaction Setup:

    • Dissolve the amine-linker-ligand conjugate (1 equivalent) and the carboxylic acid-containing drug (1.2 equivalents) in anhydrous DMF.

  • Coupling Reaction:

    • Add HATU or HBTU (1.2 equivalents) to the solution.

    • Add DIPEA (3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 2-12 hours.

  • Monitoring and Purification:

    • Monitor the reaction progress by LC-MS or HPLC.

    • Upon completion, purify the final targeted drug conjugate by preparative HPLC.

    • Characterize the final product by mass spectrometry and NMR.

Visualizations

The following diagrams illustrate the experimental workflow and a key mechanism of action for drug conjugates synthesized using this compound.

G cluster_0 Step 1: Ligand Conjugation cluster_1 Step 2: Cbz Deprotection cluster_2 Step 3: Payload Conjugation This compound This compound EDC_NHS EDC/NHS Activation This compound->EDC_NHS Targeting Ligand (Amine) Targeting Ligand (Amine) Conjugation1 Amide Bond Formation Targeting Ligand (Amine)->Conjugation1 EDC_NHS->Conjugation1 Cbz_PEG_Ligand Cbz-PEG-Ligand Conjugate Conjugation1->Cbz_PEG_Ligand Hydrogenolysis Hydrogenolysis (Pd/C, H2) Cbz_PEG_Ligand->Hydrogenolysis Amine_PEG_Ligand Amine-PEG-Ligand Hydrogenolysis->Amine_PEG_Ligand HATU HATU/DIPEA Coupling Amine_PEG_Ligand->HATU Therapeutic Payload (Acid) Therapeutic Payload (Acid) Therapeutic Payload (Acid)->HATU Final_Conjugate Targeted Drug Conjugate HATU->Final_Conjugate PROTAC_MoA cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (Ligand-Linker-E3 Ligand) POI->PROTAC Proteasome Proteasome POI->Proteasome targeted to E3 E3 Ubiquitin Ligase PROTAC->E3 Ubiquitination Ubiquitination PROTAC->Ubiquitination E3->Ubiquitination Ub Ubiquitin Ub->Ubiquitination Ubiquitination->POI tags Degradation Degradation Proteasome->Degradation

References

Application Notes and Protocols for EDC/NHS Activation of Cbz-N-PEG10-acid for Amine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of bioconjugation and drug development, the precise and stable linkage of molecules is paramount. Polyethylene glycol (PEG) linkers are widely employed to improve the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. Cbz-N-PEG10-acid is a heterobifunctional linker featuring a terminal carboxylic acid and a carbobenzyloxy (Cbz) protected amine, connected by a hydrophilic 10-unit PEG spacer.[1] The carboxylic acid group can be covalently linked to primary amines on target molecules such as proteins, peptides, or small drugs through the formation of a stable amide bond.

This document provides detailed protocols for the activation of the carboxylic acid on this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), and its subsequent coupling to an amine-containing molecule.

Principle of the Reaction

The EDC/NHS coupling reaction is a highly efficient, two-step "zero-length" crosslinking process that forms a stable amide bond between a carboxyl group and a primary amine under mild conditions.

  • Activation of the Carboxylic Acid: EDC reacts with the terminal carboxyl group of this compound, forming a highly reactive and unstable O-acylisourea intermediate. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[2][3]

  • Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid. To improve the reaction's efficiency and control, NHS (or its water-soluble analog, Sulfo-NHS) is added. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[2]

  • Amine Coupling: The NHS ester readily reacts with a primary amine on the target molecule at a neutral to slightly basic pH (7.0-8.5), forming a stable amide bond and releasing NHS.[2][4]

EDC_NHS_Mechanism cluster_activation Activation (pH 4.5-6.0) cluster_coupling Coupling (pH 7.0-8.5) Cbz_PEG_Acid Cbz-N-PEG10-COOH O_acylisourea O-acylisourea intermediate (unstable) Cbz_PEG_Acid->O_acylisourea + EDC EDC EDC O_acylisourea->Cbz_PEG_Acid Hydrolysis NHS_Ester Cbz-N-PEG10-NHS ester (semi-stable) O_acylisourea->NHS_Ester + NHS NHS NHS Final_Conjugate Cbz-N-PEG10-CO-NH-R' (Stable Amide Bond) NHS_Ester->Final_Conjugate + R'-NH2 Amine_Molecule R'-NH2 (Target Molecule)

EDC/NHS reaction mechanism for amide bond formation.

Data Presentation

The efficiency of EDC/NHS coupling reactions is highly dependent on the reaction conditions. The following table summarizes recommended starting conditions based on protocols for structurally similar PEG-acid linkers. Optimization for your specific application is highly recommended.

ParameterAqueous Protocol (e.g., Protein/Peptide)Anhydrous Protocol (e.g., Small Molecule)Reference
Linker m-PEG10-acidt-Boc-N-amido-PEG10-acid / PEG acid[2][5][6][7]
Solvent Activation Buffer (e.g., MES, pH 4.5-6.0), Coupling Buffer (e.g., PBS, pH 7.2-8.0)Anhydrous DMF or DCM[2][7]
Molar Ratio (PEG-Acid:EDC:NHS) 1 : 1.5-10 : 1.2-5 (start with 1:2:2)1 : 1.1-2.0 : 1.1-2.0[2][5][6][7][8]
Activation Time 15-30 minutes at room temperature30 minutes - 4 hours at room temperature[2][6][7]
Coupling Time 2 hours at room temperature or overnight at 4°C2-24 hours at room temperature[2][6]
Base (for anhydrous) N/ADIPEA or TEA (1.5-2.0 equivalents)[2][9]

Experimental Protocols

It is crucial to allow all reagents to equilibrate to room temperature before opening vials to prevent moisture condensation, as EDC and NHS are moisture-sensitive.[5] Prepare EDC and NHS solutions immediately before use, as they are prone to hydrolysis.[8]

Protocol 1: Two-Step Aqueous Conjugation to a Protein/Peptide

This protocol is optimized for conjugating this compound to primary amines on proteins or peptides in an aqueous environment. The two-step process, separating activation from coupling, minimizes undesirable side reactions.[3][10]

Materials:

  • This compound

  • EDC-HCl

  • NHS or Sulfo-NHS

  • Amine-containing protein or peptide

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0[8]

  • Coupling Buffer: PBS, pH 7.2-8.0 (must be free of primary amines like Tris)[7]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10-50 mg/mL).

    • Prepare the protein/peptide solution in Coupling Buffer at a suitable concentration (e.g., 2-10 mg/mL). If the protein is in a buffer containing primary amines, exchange it for the Coupling Buffer.

    • Immediately before use, prepare EDC and NHS solutions in Activation Buffer (e.g., 10 mg/mL).

  • Activation of this compound (pH 4.5-6.0):

    • In a reaction tube, combine the desired amount of this compound stock solution with Activation Buffer.

    • Add the EDC and NHS solutions. A starting molar ratio of 1:2:2 (PEG-Acid:EDC:NHS) is recommended.[2]

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to the Amine (pH 7.2-8.0):

    • Immediately add the activated this compound mixture to the prepared protein/peptide solution.

    • A 5 to 20-fold molar excess of the activated PEG linker over the protein/peptide is a common starting point.[5]

    • Ensure the final pH of the reaction mixture is between 7.2 and 8.0. Adjust with Coupling Buffer if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 10-50 mM to hydrolyze any remaining active NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG linker and byproducts using a desalting column or dialysis with an appropriate molecular weight cutoff (MWCO).

Protocol 2: Anhydrous Conjugation to a Small Molecule

This protocol is suitable for conjugating this compound to an amine-containing small molecule soluble in organic solvents.

Materials:

  • This compound

  • EDC-HCl

  • NHS

  • Amine-containing small molecule

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)[2]

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[2]

  • Inert gas (Nitrogen or Argon)

  • Purification system (e.g., flash chromatography, preparative HPLC)

Procedure:

  • Reagent Preparation:

    • Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

    • Dissolve this compound (1 equivalent) in anhydrous DCM or DMF.

  • Activation of this compound:

    • To the this compound solution, add NHS (1.1-2.0 equivalents) followed by EDC-HCl (1.1-2.0 equivalents).[2][6]

    • Stir the mixture at room temperature for 1-4 hours.[6]

  • Conjugation to the Small Molecule:

    • In a separate flask, dissolve the amine-containing small molecule (1.0-1.5 equivalents) in anhydrous DCM or DMF.

    • Add the small molecule solution to the activated this compound mixture.

    • Add a non-nucleophilic base such as DIPEA (1.5-2.0 equivalents) to the reaction.[2]

    • Stir the reaction at room temperature for 2-24 hours. Monitor progress by TLC or LC-MS.

  • Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the final conjugate using flash chromatography or preparative HPLC.

Mandatory Visualizations

Experimental_Workflow start Start reagent_prep Reagent Preparation (PEG-Acid, EDC, NHS, Buffers) start->reagent_prep activation Activation of This compound (pH 4.5-6.0, 15-30 min) reagent_prep->activation conjugation Conjugation to Amine (pH 7.2-8.0, 2h RT or O/N 4°C) activation->conjugation quench Quench Reaction (Tris or Hydroxylamine) conjugation->quench purification Purification (Dialysis / SEC) quench->purification analysis Analysis (SDS-PAGE, HPLC, MS) purification->analysis end_node End analysis->end_node

General workflow for aqueous amine coupling.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conjugation Inactive EDC or NHS due to moisture.Use fresh, anhydrous reagents. Equilibrate vials to room temperature before opening.
Incorrect pH for activation or coupling.Ensure Activation Buffer is pH 4.5-6.0 and Coupling Buffer is pH 7.0-8.5.
Hydrolysis of the NHS ester.Perform the conjugation step immediately after activation. Minimize time between steps.
Presence of primary amines (e.g., Tris) in buffers.Use amine-free buffers such as MES, PBS, or Borate buffer for the reaction.
Precipitation of Protein High degree of PEGylation leading to insolubility.Reduce the molar excess of the activated PEG linker.
Incorrect buffer conditions or protein concentration.Optimize buffer to maintain protein stability. Consider performing the reaction at a lower protein concentration.
Unconjugated Linker After Purification Incorrect MWCO of dialysis membrane or poor SEC separation.Use a dialysis membrane with a low MWCO (e.g., 1-3 kDa) to remove the linker while retaining a larger biomolecule. Optimize the size-exclusion chromatography column and conditions.

References

Application Note: High-Efficiency Deprotection of Cbz-N-PEG10-acid via Catalytic Hydrogenolysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the deprotection of the carboxybenzyl (Cbz) protecting group from Cbz-N-PEG10-acid to yield Amino-PEG10-acid. The primary method detailed is catalytic hydrogenolysis, a mild and efficient technique widely employed in peptide synthesis and for the modification of biomolecules. This document outlines two common hydrogenolysis approaches: using hydrogen gas with a palladium on carbon (Pd/C) catalyst, and transfer hydrogenolysis, which utilizes a hydrogen donor in place of hydrogen gas. This protocol is particularly relevant for researchers in drug development, especially in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates where PEG linkers are employed to enhance solubility and pharmacokinetic properties.

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a crucial amine-protecting group in modern organic synthesis due to its stability under a variety of reaction conditions and the multiple methods available for its removal. Catalytic hydrogenolysis is a preferred method for Cbz deprotection due to its mild, neutral pH conditions and typically high reaction yields. This process involves the cleavage of the C-O bond of the carbamate (B1207046) through the action of hydrogen, catalyzed by a palladium catalyst.

This compound is a heterobifunctional linker that, upon deprotection, provides a free amine and a terminal carboxylic acid, separated by a 10-unit polyethylene (B3416737) glycol (PEG) spacer. The resulting Amino-PEG10-acid is a valuable building block in bioconjugation. The hydrophilic PEG chain enhances the solubility and can improve the pharmacokinetic profile of conjugated molecules, such as antibody-drug conjugates (ADCs). In ADCs, such linkers connect a cytotoxic payload to a monoclonal antibody, and the PEG component helps to mitigate aggregation and can prolong circulation time.[1][][3]

This document provides detailed experimental protocols for the hydrogenolysis of this compound and presents expected quantitative outcomes based on analogous reactions.

Deprotection Methods Overview

Catalytic hydrogenolysis is the most frequently employed method for Cbz deprotection. This can be achieved through two primary routes:

  • Direct Hydrogenolysis: Utilizes hydrogen gas (H₂) as the hydrogen source in the presence of a palladium on carbon (Pd/C) catalyst. This method is known for its clean work-up and high efficiency.

  • Transfer Hydrogenolysis: Employs a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or triethylsilane, to generate hydrogen in situ. This approach avoids the need for specialized hydrogenation apparatus and can be safer to handle, especially on a larger scale.

The choice between these methods depends on the available equipment and the scale of the reaction. Both methods are generally compatible with a wide range of functional groups, although care must be taken with substrates containing other reducible moieties like alkenes or alkynes.

Quantitative Data Summary

The following table summarizes representative data for the deprotection of Cbz-protected amines via hydrogenolysis. The data is compiled from typical results for similar substrates, as specific quantitative data for this compound deprotection is not widely published. These values should be considered as a baseline for optimization.

ParameterDirect Hydrogenolysis (H₂/Pd/C)Transfer Hydrogenolysis (HCOONH₄/Pd/C)
Substrate This compoundThis compound
Catalyst 10% Pd/C10% Pd/C
Catalyst Loading 5-10 mol%10-20 mol%
Solvent Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)Methanol (MeOH) or Ethanol (EtOH)
Hydrogen Source H₂ gas (1 atm, balloon)Ammonium Formate (4-5 equiv.)
Temperature Room Temperature (20-25 °C)Room Temperature (20-25 °C)
Reaction Time 2-6 hours4-12 hours
Typical Yield > 95%> 90%
Purity (Post-Workup) > 98% (by HPLC/NMR)> 95% (by HPLC/NMR)

Experimental Protocols

Materials and Equipment
  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH), anhydrous

  • Ethanol (EtOH), anhydrous

  • Ammonium Formate (HCOONH₄)

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or hydrogenation apparatus

  • Inert gas (Nitrogen or Argon) supply

  • Filtration apparatus (e.g., Büchner funnel or syringe filter)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring

  • Nuclear Magnetic Resonance (NMR) spectrometer for product characterization

Protocol 1: Direct Hydrogenolysis using H₂ Gas
  • Dissolution: Dissolve this compound (1.0 equiv) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • Inerting: Flush the flask with an inert gas (nitrogen or argon).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process 2-3 times to ensure a hydrogen atmosphere.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by TLC or HPLC until the starting material is consumed (typically 2-6 hours).

  • Work-up: Upon completion, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the deprotected Amino-PEG10-acid. The product is often of high purity and may not require further purification.

G cluster_workflow Direct Hydrogenolysis Workflow start Start: this compound dissolve Dissolve in Solvent (e.g., MeOH) start->dissolve inert Flush with Inert Gas (N2 or Ar) dissolve->inert catalyst Add 10% Pd/C (5-10 mol%) inert->catalyst hydrogenate Introduce H2 Gas (1 atm) catalyst->hydrogenate react Stir at Room Temp (2-6 hours) hydrogenate->react monitor Monitor by HPLC/TLC react->monitor monitor->react Incomplete filter Filter through Celite® to Remove Pd/C monitor->filter Complete concentrate Concentrate Filtrate (Rotary Evaporator) filter->concentrate end End: Amino-PEG10-acid concentrate->end

Caption: Workflow for the direct hydrogenolysis of this compound.

Protocol 2: Transfer Hydrogenolysis
  • Dissolution: Dissolve this compound (1.0 equiv) in methanol or ethanol in a round-bottom flask.

  • Reagent Addition: Add ammonium formate (4-5 equiv.) to the solution.

  • Catalyst Addition: Carefully add 10% Pd/C (10-20 mol%) to the mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress by TLC or HPLC until the starting material is fully consumed (typically 4-12 hours).

  • Work-up: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. A subsequent aqueous work-up may be necessary to remove residual ammonium salts before final concentration to obtain the pure Amino-PEG10-acid.

Application in Bioconjugation: ADC Synthesis

The deprotected Amino-PEG10-acid is a versatile linker for conjugating molecules. A prominent application is in the construction of Antibody-Drug Conjugates (ADCs). The terminal carboxylic acid can be activated (e.g., with EDC/NHS) to react with a primary amine on a cytotoxic drug, while the newly deprotected amine can be coupled to a monoclonal antibody, often through an appropriate linker system.

G cluster_application Application in Antibody-Drug Conjugate (ADC) Synthesis start_mol This compound deprotection Hydrogenolysis (as per protocol) start_mol->deprotection product Amino-PEG10-acid (Bifunctional Linker) deprotection->product activation Activate -COOH on PEG (e.g., EDC/NHS) product->activation drug Cytotoxic Drug (with -NH2 group) conjugate1 Drug-PEG Conjugate drug->conjugate1 activation->conjugate1 conjugate2 Final ADC (Antibody-PEG-Drug) conjugate1->conjugate2 antibody Monoclonal Antibody (Targeting Ligand) antibody->conjugate2

Caption: Logical flow for utilizing Amino-PEG10-acid in ADC synthesis.

Troubleshooting and Safety

  • Incomplete Reaction: If the reaction stalls, consider adding a fresh portion of the catalyst. Ensure the solvent is anhydrous, as water can sometimes hinder the reaction.

  • Catalyst Deactivation: Substrates containing sulfur or other catalyst poisons can deactivate the Pd/C. In such cases, alternative deprotection methods may be necessary.

  • Safety: Handle palladium on carbon carefully as it can be pyrophoric, especially when dry and in the presence of solvents. Always handle under an inert atmosphere. Hydrogen gas is flammable and should be used in a well-ventilated area, away from ignition sources.

Conclusion

Catalytic hydrogenolysis is a robust and high-yielding method for the deprotection of this compound. The resulting Amino-PEG10-acid is a key building block for advanced applications in drug delivery and bioconjugation, offering a hydrophilic spacer that can improve the properties of the final conjugate. The protocols provided herein offer a reliable starting point for researchers to efficiently produce this versatile linker.

References

Application Notes and Protocols for Acidic Deprotection of Cbz-N-PEG10-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Carbobenzyloxy (Cbz or Z) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of peptides, peptidomimetics, and drug delivery systems. Its stability under a range of conditions and its susceptibility to removal by specific deprotection methods make it a valuable tool. Cbz-N-PEG10-acid is a key building block in bioconjugation and drug development, featuring a Cbz-protected amine, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid for further functionalization.

The removal of the Cbz group is a critical step in the synthetic pathway. While catalytic hydrogenolysis is a common method for Cbz deprotection, it is not always compatible with substrates containing other reducible functional groups. Acidic deprotection methods offer a robust and often more chemoselective alternative. This document provides detailed application notes and protocols for three acidic deprotection methods for this compound:

  • Trifluoroacetic Acid (TFA)

  • Hydrogen Bromide (HBr) in Acetic Acid

  • Aluminum Chloride (AlCl₃) in 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

These protocols are designed to guide researchers in selecting and performing the optimal deprotection strategy for their specific needs, ensuring high yields and purity of the desired PEGylated amine.

Data Presentation

The following table summarizes the typical reaction conditions and outcomes for the acidic deprotection of Cbz-protected amines, providing a comparative overview of the three methods. Please note that optimal conditions may vary depending on the specific substrate and scale of the reaction.

MethodReagentsSolvent(s)TemperatureReaction TimeTypical YieldKey Considerations
TFA Deprotection Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to RT1 - 4 hoursGood to HighStrong acid; can cleave other acid-labile groups (e.g., Boc). Volatile and corrosive.
HBr in Acetic Acid 33% HBr in Acetic AcidAcetic AcidRoom Temp.1 - 3 hoursHighVery strong acid conditions. Can cause side reactions like N-acetylation if not handled carefully.[1][2]
AlCl₃/HFIP Method Aluminum Chloride (AlCl₃)Hexafluoroisopropanol (HFIP)Room Temp.2 - 16 hoursHighMild and highly chemoselective. Tolerates many sensitive functional groups.[3][4]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical mechanisms of Cbz deprotection by the three acidic methods and a general experimental workflow.

cluster_tfa TFA Deprotection Mechanism Cbz_PEG This compound Protonated_Cbz Protonated Carbamate Cbz_PEG->Protonated_Cbz + TFA Carbamic_Acid Carbamic Acid Intermediate Protonated_Cbz->Carbamic_Acid Loss of Benzyl Cation Benzyl_Cation Benzyl Cation Protonated_Cbz->Benzyl_Cation Deprotected_Amine H2N-PEG10-acid Carbamic_Acid->Deprotected_Amine - CO₂ CO2 CO₂ Carbamic_Acid->CO2 Toluene Toluene (from Benzyl Cation)

TFA Deprotection Mechanism

cluster_hbr HBr/Acetic Acid Deprotection Mechanism Cbz_PEG_HBr This compound Protonated_Cbz_HBr Protonated Carbamate Cbz_PEG_HBr->Protonated_Cbz_HBr + HBr SN2_Transition SN2 Transition State Protonated_Cbz_HBr->SN2_Transition + Br⁻ Carbamic_Acid_HBr Carbamic Acid Intermediate SN2_Transition->Carbamic_Acid_HBr Benzyl_Bromide Benzyl Bromide SN2_Transition->Benzyl_Bromide Deprotected_Amine_HBr H2N-PEG10-acid Carbamic_Acid_HBr->Deprotected_Amine_HBr - CO₂ CO2_HBr CO₂ Carbamic_Acid_HBr->CO2_HBr

HBr/Acetic Acid Deprotection

cluster_alcl3 AlCl₃/HFIP Deprotection Mechanism Cbz_PEG_AlCl3 This compound Lewis_Adduct AlCl₃-Carbamate Adduct Cbz_PEG_AlCl3->Lewis_Adduct + AlCl₃ Activated_Complex Activated Complex Lewis_Adduct->Activated_Complex HFIP Carbamic_Acid_AlCl3 Carbamic Acid Intermediate Activated_Complex->Carbamic_Acid_AlCl3 Cleavage Benzyl_Product Benzyl-HFIP Ether Activated_Complex->Benzyl_Product Deprotected_Amine_AlCl3 H2N-PEG10-acid Carbamic_Acid_AlCl3->Deprotected_Amine_AlCl3 - CO₂ CO2_AlCl3 CO₂ Carbamic_Acid_AlCl3->CO2_AlCl3 start Start: this compound dissolve Dissolve in appropriate solvent start->dissolve add_acid Add acidic reagent (TFA, HBr/AcOH, or AlCl₃/HFIP) dissolve->add_acid react Stir at specified temperature and time add_acid->react monitor Monitor reaction by TLC or LC-MS react->monitor workup Aqueous workup and extraction monitor->workup Reaction complete purify Purify by chromatography (if necessary) workup->purify end End: Isolated H2N-PEG10-acid purify->end

References

Application Notes and Protocols for Cbz-N-PEG10-acid in Small Molecule Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-N-PEG10-acid is a versatile, heterobifunctional linker designed for the modification of small molecules, particularly in the fields of drug delivery and targeted protein degradation. This monofunctional polyethylene (B3416737) glycol (PEG) derivative features a carboxybenzyl (Cbz)-protected amine at one terminus and a carboxylic acid at the other, connected by a hydrophilic 10-unit PEG spacer.

The strategic design of this compound offers several advantages for researchers. The terminal carboxylic acid allows for straightforward covalent conjugation to primary or secondary amines on a target small molecule through stable amide bond formation. The hydrophilic PEG chain can enhance the aqueous solubility and improve the pharmacokinetic profile of hydrophobic small molecules.[1][2] The Cbz protecting group provides an orthogonal handle for further synthetic manipulations; it is stable under various conditions but can be selectively removed to reveal a primary amine for subsequent conjugation, for example, to a second molecule of interest in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4]

These application notes provide detailed protocols for the use of this compound in the modification of small molecules, including conjugation and deprotection methodologies.

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValueReference(s)
Molecular Formula C₃₁H₅₃NO₁₄[5]
Molecular Weight 663.75 g/mol [5]
Appearance White to off-white solid or viscous oil[6]
Purity Typically >95%[7][8][9]
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in aqueous buffers.[10][11]
Storage Conditions Store at -20°C, desiccated and protected from light.[6][8]

Handling Recommendations: this compound is hygroscopic. To ensure stability and prevent degradation, it is recommended to warm the vial to room temperature before opening to avoid moisture condensation. For accurate dispensing, it is advisable to prepare a stock solution in an anhydrous organic solvent such as DMF or DMSO. Unused stock solutions should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen).

Key Applications

The unique structure of this compound makes it a valuable tool for a range of applications in drug discovery and development:

  • Improving Small Molecule Properties: The conjugation of the hydrophilic PEG chain can significantly increase the aqueous solubility and half-life of poorly soluble small molecule drugs.[1][2]

  • PROTAC Synthesis: this compound is an ideal linker for the synthesis of PROTACs. The carboxylic acid can be coupled to an E3 ligase ligand, and after Cbz deprotection, the resulting amine can be conjugated to a target protein ligand, or vice versa.[12][13]

  • Antibody-Drug Conjugate (ADC) Development: The PEG linker can be used to attach a cytotoxic payload to an antibody, potentially improving the ADC's solubility and pharmacokinetic profile.

  • Surface Modification: The carboxylic acid can be used to functionalize surfaces, such as nanoparticles or beads, to introduce a Cbz-protected amine for further modification.

Experimental Protocols

The following protocols provide detailed methodologies for the conjugation of this compound to amine-containing small molecules and the subsequent deprotection of the Cbz group.

Protocol 1: Amide Bond Formation with an Amine-Containing Small Molecule

This protocol describes the conjugation of the carboxylic acid terminus of this compound to a primary or secondary amine on a small molecule using EDC/NHS chemistry in an organic solvent.

Materials and Reagents:

  • This compound

  • Amine-containing small molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Analytical instruments for reaction monitoring (e.g., TLC, LC-MS)

  • Purification system (e.g., flash chromatography, preparative HPLC)

Experimental Procedure:

  • Reagent Preparation:

    • Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.

    • In a separate vial, dissolve the amine-containing small molecule (1.0-1.2 equivalents) in anhydrous DMF or DCM.

  • Activation of this compound:

    • To the solution of this compound, add NHS (1.2 equivalents) and EDC (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 30-60 minutes to form the NHS-activated ester. The reaction can be monitored by TLC or LC-MS for the consumption of the starting material.

  • Conjugation to the Small Molecule:

    • Add the solution of the amine-containing small molecule to the activated this compound mixture.

    • Add DIPEA (2.0 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction at room temperature for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The crude product can be purified by flash chromatography on silica (B1680970) gel or by preparative HPLC to yield the desired Cbz-N-PEG10-small molecule conjugate.

Illustrative Molar Ratios for Amide Coupling:

ReagentMolar EquivalentsPurpose
This compound1.0Starting material
Amine-containing Small Molecule1.0 - 1.2To be conjugated
EDC1.2Carboxylic acid activator
NHS1.2Stabilizes the activated intermediate
DIPEA2.0Non-nucleophilic base

Note: The optimal molar ratios may vary depending on the specific small molecule and should be determined empirically.[14]

Protocol 2: Cbz-Group Deprotection

This protocol outlines two common methods for the removal of the Cbz protecting group to yield a free amine. The choice of method depends on the stability of the conjugated small molecule to the reaction conditions.

This is a mild and widely used method for Cbz deprotection.

Materials and Reagents:

  • Cbz-N-PEG10-small molecule conjugate

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite®

  • Filtration apparatus

Experimental Procedure:

  • Reaction Setup:

    • Dissolve the Cbz-N-PEG10-small molecule conjugate (1.0 equivalent) in MeOH or EtOH.

    • Carefully add 10% Pd/C (5-10 mol%) to the solution.

    • Place the reaction mixture under an atmosphere of H₂.

  • Reaction:

    • Stir the reaction vigorously at room temperature.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. The reaction is typically complete within 2-16 hours.

  • Work-up:

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Wash the Celite® pad with additional solvent (MeOH or EtOH).

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine-PEG10-small molecule conjugate. Further purification can be performed if necessary.[3]

This method is an alternative for molecules that are sensitive to catalytic hydrogenation.

Materials and Reagents:

  • Cbz-N-PEG10-small molecule conjugate

  • HBr in acetic acid (33% w/v) or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) as a co-solvent (optional)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Rotary evaporator

Experimental Procedure:

  • Reaction Setup:

    • Dissolve the Cbz-N-PEG10-small molecule conjugate (1.0 equivalent) in a minimal amount of DCM (if necessary).

    • Cool the solution in an ice bath.

    • Slowly add HBr in acetic acid or TFA (a large excess, e.g., 10-20 equivalents).

  • Reaction:

    • Stir the reaction at room temperature.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by adding the mixture to a cooled, saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine-PEG10-small molecule conjugate. Further purification may be required.

Comparison of Cbz Deprotection Methods:

MethodReagentsAdvantagesDisadvantages
Catalytic Hydrogenolysis Pd/C, H₂Mild conditions, high yield, clean reaction.Catalyst can be pyrophoric, not suitable for molecules with other reducible functional groups (e.g., alkynes, alkenes, some aromatic systems).[3]
Acidic Cleavage HBr/AcOH, TFAFast, effective for a wide range of substrates.Harsh acidic conditions may not be suitable for acid-labile functional groups.

Visualizing Workflows and Mechanisms

Experimental Workflow for Small Molecule Modification

The following diagram illustrates the general workflow for conjugating this compound to a small molecule and the subsequent optional deprotection step.

experimental_workflow start Start reagent_prep Reagent Preparation (this compound & Small Molecule in Anhydrous Solvent) start->reagent_prep activation Activation of this compound (EDC, NHS, RT, 30-60 min) reagent_prep->activation conjugation Conjugation (Add Amine-Small Molecule & Base, RT, 2-24h) activation->conjugation purification1 Purification 1 (Flash Chromatography or HPLC) conjugation->purification1 product1 Cbz-Protected Conjugate purification1->product1 deprotection Cbz Deprotection (e.g., Catalytic Hydrogenolysis) product1->deprotection Optional Step purification2 Purification 2 deprotection->purification2 product2 Amine-Functionalized Conjugate purification2->product2

Workflow for small molecule modification.
Signaling Pathway: Ubiquitin-Proteasome System for PROTACs

When this compound is used as a linker in a PROTAC, the resulting molecule hijacks the ubiquitin-proteasome system to induce the degradation of a target protein. The following diagram illustrates this pathway.[4][15]

ubiquitin_proteasome_pathway cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC (E3 Ligase Ligand - Linker - POI Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) POI->Ternary_Complex E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination of POI Ternary_Complex->Polyubiquitination Facilitates Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Transfers Ub E2->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Targets POI for Degradation POI Degradation (Peptides) Proteasome->Degradation Ub_Recycling Ubiquitin Recycling Proteasome->Ub_Recycling

Ubiquitin-proteasome pathway for PROTACs.

Characterization of this compound Conjugates

Thorough characterization of the final conjugate is crucial to confirm its identity, purity, and integrity. A combination of analytical techniques is recommended.

Analytical MethodInformation Provided
LC-MS Confirms the molecular weight of the conjugate and assesses purity.
¹H NMR Provides structural confirmation of the conjugate, showing signals from both the small molecule and the PEG linker.
RP-HPLC Assesses the purity of the conjugate and separates it from starting materials and byproducts.
FT-IR Confirms the formation of the amide bond (presence of amide carbonyl stretch).

Conclusion

This compound is a powerful and versatile tool for the modification of small molecules. Its well-defined structure, which includes a hydrophilic PEG spacer, a reactive carboxylic acid, and a protected amine, provides researchers with a flexible platform for a variety of applications, from improving the physicochemical properties of drug candidates to the synthesis of complex molecules like PROTACs. The protocols and information provided in these application notes offer a comprehensive guide to the effective use of this compound in research and development. As with any chemical synthesis, optimization of the reaction conditions for each specific small molecule is recommended to achieve the best results.

References

Application Note & Protocol: Bioconjugation of Oligonucleotides with Cbz-N-PEG10-acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), represent a promising class of therapeutics capable of targeting disease-associated genes.[1][2] However, their clinical application is often hindered by rapid nuclease degradation and fast renal clearance.[2][] Covalent attachment of polyethylene (B3416737) glycol (PEG), or PEGylation, is a well-established strategy to overcome these limitations.[4][5] PEGylation enhances the pharmacokinetic properties of oligonucleotides by increasing their hydrodynamic volume, which in turn improves nuclease resistance, reduces renal filtration, and extends circulating half-life.[2][6][7]

This document provides a detailed protocol for the bioconjugation of an amino-modified oligonucleotide with Cbz-N-PEG10-acid, a bifunctional linker containing a terminal carboxylic acid and a Cbz-protected amine group.[8][9] The protocol outlines the activation of the carboxylic acid group using EDC and NHS, followed by conjugation to an oligonucleotide functionalized with a primary amine. Subsequent sections detail methods for purification and characterization of the resulting conjugate.

Principle of the Method

The conjugation process is a two-step reaction. First, the terminal carboxylic acid of this compound is activated with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-Hydroxysuccinimide (NHS) to form a stable, amine-reactive NHS ester. This activated linker is then reacted with an oligonucleotide containing a primary amine (e.g., a 5'- or 3'-amino modifier) to form a stable amide bond. The resulting conjugate consists of the oligonucleotide covalently linked to the PEG chain.

G cluster_0 Step 1: Activation of PEG Linker cluster_1 Step 2: Conjugation Reaction PEG_Acid This compound Activated_PEG Amine-Reactive PEG-NHS Ester PEG_Acid->Activated_PEG Formation of NHS Ester Reagents EDC + NHS in Anhydrous DMF Reagents->PEG_Acid Activated_PEG_2 Amine-Reactive PEG-NHS Ester Amino_Oligo Amino-Modified Oligonucleotide Final_Conjugate Oligonucleotide-PEG Conjugate Amino_Oligo->Final_Conjugate Amide Bond Formation Activated_PEG_2->Amino_Oligo G start Materials step1 Activation of This compound start->step1 step2 Conjugation to Amino-Oligonucleotide step1->step2 step3 Purification (RP-HPLC) step2->step3 step4 Characterization (LC-MS / PAGE) step3->step4 end Final Conjugate step4->end

References

Application Notes and Protocols: Cbz-N-PEG10-acid in Hydrogel Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-N-PEG10-acid is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that holds significant promise in the development of advanced hydrogel systems for biomedical applications. This molecule features a terminal carboxylic acid and a carbamate-protected (Cbz) amine group, separated by a 10-unit PEG spacer. The hydrophilic PEG chain enhances biocompatibility and solubility, while the terminal functional groups offer versatile conjugation chemistry.[1][2] The carboxylic acid can be activated to form stable amide bonds with primary amines, and the Cbz group can be selectively removed to expose an amine for further functionalization. These characteristics make this compound a valuable building block for creating tunable and functional hydrogels for drug delivery and tissue engineering.

Potential Applications

PEG-based hydrogels are widely explored for various biomedical applications due to their biocompatibility, tunable mechanical properties, and ability to encapsulate therapeutic agents.[3][4][5] By incorporating this compound into hydrogel networks, researchers can develop sophisticated systems for:

  • Sustained Drug Delivery: The porous, three-dimensional structure of hydrogels allows for the encapsulation and controlled release of therapeutics, ranging from small molecule drugs to large proteins.[3][5] The degradation of the hydrogel matrix can be tailored to achieve specific release kinetics.[6]

  • Tissue Engineering: Injectable hydrogels can be formed in situ, allowing for minimally invasive delivery of cells and growth factors to target tissues.[7][8][9] These hydrogels can mimic the natural extracellular matrix, providing a scaffold for cell proliferation and differentiation, which is crucial for cartilage regeneration and other tissue repair applications.[7][8]

  • 3D Cell Culture: The biocompatible nature of PEG hydrogels provides an ideal environment for three-dimensional cell culture, enabling the study of cell behavior in a more physiologically relevant context.

Hypothetical Hydrogel Formation using this compound

A plausible approach for utilizing this compound in hydrogel formation is as a crosslinking agent or as a modifying agent to introduce functional pendants to a polymer backbone. For instance, this compound can be used to crosslink a polymer rich in primary amine groups, such as chitosan (B1678972) or a multi-arm PEG-amine. The carboxylic acid groups of this compound can be activated using carbodiimide (B86325) chemistry (e.g., with EDC and NHS) to react with the amine groups on the polymer, forming a stable, crosslinked hydrogel network.

Experimental Protocols

Protocol 1: Synthesis of a this compound Crosslinked Chitosan Hydrogel

This protocol describes a hypothetical method for the synthesis of an injectable hydrogel using this compound as a crosslinker with a chitosan backbone.

Materials:

  • Chitosan (medium molecular weight)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1 M MES buffer, pH 6.0

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Preparation of Chitosan Solution: Dissolve chitosan in 0.1 M acetic acid to a final concentration of 2% (w/v). Stir overnight at room temperature to ensure complete dissolution. Adjust the pH to 5.5 with 1 M NaOH.

  • Activation of this compound:

    • Dissolve this compound in DMSO to prepare a 100 mg/mL stock solution.

    • In a separate tube, dissolve EDC and NHS in 0.1 M MES buffer (pH 6.0) to a final concentration of 0.1 M each.

    • To activate the this compound, mix the this compound stock solution with the EDC/NHS solution at a molar ratio of 1:2:2 (acid:EDC:NHS). Allow the reaction to proceed for 15 minutes at room temperature.

  • Hydrogel Formation:

    • Add the activated this compound solution to the chitosan solution. The final concentration of the components should be optimized based on the desired gelation time and mechanical properties.

    • Vortex the mixture for 30 seconds to ensure homogeneity.

    • Incubate the mixture at 37°C. Gelation should occur within 5-10 minutes.

  • Washing and Sterilization:

    • Once the hydrogel is formed, wash it three times with sterile PBS (pH 7.4) to remove any unreacted reagents.

    • Sterilize the hydrogel by UV irradiation for 30 minutes before cell culture or in vivo applications.

Protocol 2: In Vitro Drug Release Study

This protocol outlines a method to evaluate the release of a model protein, bovine serum albumin (BSA), from the prepared hydrogel.

Materials:

  • BSA-loaded this compound crosslinked chitosan hydrogel

  • Phosphate-buffered saline (PBS), pH 7.4

  • Bicinchoninic acid (BCA) protein assay kit

Procedure:

  • Preparation of BSA-loaded Hydrogel: Prepare the hydrogel as described in Protocol 1, adding a known concentration of BSA to the chitosan solution before crosslinking.

  • Release Study:

    • Place a known weight of the BSA-loaded hydrogel into a tube containing 5 mL of PBS (pH 7.4).

    • Incubate the tube at 37°C with gentle shaking.

    • At predetermined time points (e.g., 1, 3, 6, 12, 24, 48, 72 hours, and so on), collect 100 µL of the supernatant and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Quantification of Released BSA:

    • Determine the concentration of BSA in the collected supernatants using a BCA protein assay according to the manufacturer's instructions.

    • Calculate the cumulative release of BSA as a percentage of the total amount of BSA initially loaded into the hydrogel.

Data Presentation

Table 1: Physicochemical Properties of Hypothetical this compound Hydrogels
Hydrogel Formulation (Chitosan:Crosslinker ratio)Gelation Time (minutes) at 37°CSwelling Ratio (%)Compressive Modulus (kPa)
10:18.5 ± 1.2650 ± 455.2 ± 0.8
5:15.2 ± 0.8480 ± 3212.8 ± 1.5
2:12.1 ± 0.5310 ± 2525.4 ± 2.1

Data are presented as mean ± standard deviation (n=3). Swelling ratio is calculated as ((wet weight - dry weight) / dry weight) * 100.

Table 2: In Vitro Cumulative Release of BSA from Hydrogels
Time (hours)Formulation 10:1 (Cumulative Release %)Formulation 5:1 (Cumulative Release %)Formulation 2:1 (Cumulative Release %)
115.2 ± 2.110.5 ± 1.86.8 ± 1.1
635.8 ± 3.528.1 ± 2.918.2 ± 2.0
1252.4 ± 4.141.7 ± 3.829.5 ± 2.7
2470.1 ± 5.258.9 ± 4.545.3 ± 3.9
4885.6 ± 6.076.3 ± 5.162.1 ± 4.8
7292.3 ± 6.588.1 ± 5.975.4 ± 5.3

Data are presented as mean ± standard deviation (n=3).

Visualizations

Hydrogel_Synthesis_Workflow Chitosan Chitosan Solution (2% w/v in 0.1M Acetic Acid) Mixing Mixing and Homogenization Chitosan->Mixing PEG_Acid This compound Activation Activation of Carboxylic Acid PEG_Acid->Activation EDC_NHS EDC / NHS Solution (in MES Buffer) EDC_NHS->Activation Activation->Mixing Gelation Incubation at 37°C (Gel Formation) Mixing->Gelation Hydrogel Crosslinked Chitosan-PEG Hydrogel Gelation->Hydrogel

Caption: Workflow for the synthesis of a this compound crosslinked chitosan hydrogel.

Drug_Release_Pathway cluster_hydrogel Hydrogel Matrix cluster_environment External Environment Hydrogel Drug-Loaded Hydrogel Degradation Matrix Degradation (Hydrolysis) Hydrogel->Degradation Diffusion Drug Diffusion Hydrogel->Diffusion ReleasedDrug Released Drug Degradation->ReleasedDrug Release Diffusion->ReleasedDrug Release Receptor Cell Surface Receptor ReleasedDrug->Receptor TargetCell Target Cell Signaling Intracellular Signaling Cascade Receptor->Signaling Binding Response Therapeutic Response Signaling->Response Activation

Caption: Conceptual pathway of drug release from the hydrogel and subsequent cellular action.

References

Troubleshooting & Optimization

How to improve the solubility of Cbz-N-PEG10-acid conjugates.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address solubility challenges encountered with Cbz-N-PEG10-acid conjugates during experimental procedures.

Troubleshooting Guide: Improving Solubility

Difficulties in dissolving this compound can impede the progress of your research. The following guide offers a systematic approach to overcoming these solubility issues.

Common Problems and Solutions
ProblemPotential CauseRecommended Solution
Compound Oiling Out or Forming a Suspension in Aqueous Buffer The concentration of the conjugate is too high for direct dissolution in an aqueous medium.Prepare a high-concentration stock solution in an organic solvent such as DMSO or DMF, and then add it dropwise to the aqueous buffer while vortexing.[1]
Precipitation Occurs After Adding Organic Stock Solution to Aqueous Buffer The final concentration of the organic solvent is too high, causing the conjugate to "crash out" of the solution.Optimize the concentration of your stock solution to minimize the volume of organic solvent added to the aqueous buffer. Aim for a final organic solvent concentration of <5% (v/v) in your aqueous solution.
Incomplete Dissolution in Organic Solvents The chosen organic solvent is not optimal for this specific conjugate, or the compound requires more energy to dissolve.Try alternative polar aprotic solvents like DMAc. Gentle warming of the solution to 30-40°C or using a water bath sonicator for 5-10 minutes can also facilitate dissolution.[1][2]
Cloudy Solution or Persistent Particulates The presence of impurities or degradation of the compound.Ensure the this compound is stored correctly at -20°C in a tightly sealed container to prevent moisture contamination and degradation.[1] Allow the vial to warm to room temperature before opening.
Variability in Solubility Between Batches Differences in the hydration state or purity of the compound.Always refer to the batch-specific certificate of analysis for any variations in properties. Perform a small-scale solubility test for each new batch.
Solubility Data Summary

The solubility of this compound is influenced by the choice of solvent. The following table provides a summary of suitable solvents.

SolventClassificationExpected SolubilityNotes
Water AqueousSoluble (with assistance)The hydrophilic PEG spacer enhances aqueous solubility, but direct dissolution can be challenging.[3][4][5][6] It is often better to prepare an organic stock solution first.[1]
Dimethyl Sulfoxide (DMSO) Polar AproticHighly SolubleRecommended for preparing concentrated stock solutions.[1][2]
Dimethylformamide (DMF) Polar AproticHighly SolubleAnother excellent choice for preparing concentrated stock solutions.[1]
Dichloromethane (DCM) OrganicSolubleA suitable organic solvent for this compound.[1]
Methanol Polar ProticSolubleCan be used for dissolution, but care should be taken as it can potentially react with the carboxylic acid group under certain conditions.

Experimental Protocols

Protocol for Assessing Solubility

This protocol provides a standardized method for determining the solubility of this compound in a chosen solvent.

Materials:

  • This compound

  • Selected solvent (e.g., DMSO, Water, PBS)

  • Vortex mixer

  • Water bath sonicator

  • Analytical balance

  • Microcentrifuge tubes

Procedure:

  • Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh a small amount of the compound (e.g., 1-5 mg) into a clean, dry microcentrifuge tube.

  • Solvent Addition: Add a calculated volume of the selected solvent to the tube to achieve an initial high concentration (e.g., 10 mg/mL).

  • Initial Dissolution Attempt: Vortex the tube vigorously for 1-2 minutes. Visually inspect for any undissolved particles.

  • Assisted Dissolution (if necessary): If the compound is not fully dissolved, proceed with the following steps:

    • Sonication: Place the tube in a water bath sonicator for 5-10 minutes.[1]

    • Warming: Gently warm the solution to 30-40°C while mixing.[1]

  • Observation and Dilution: If the compound dissolves completely, you can note the solubility at that concentration. If not, add a known volume of solvent incrementally, repeating the dissolution steps, until the compound is fully dissolved. This will allow you to determine the approximate solubility limit.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility issues with this compound.

G start Start: this compound Solubility Issue prep_stock Prepare concentrated stock in DMSO or DMF? start->prep_stock dissolve_direct Attempt direct dissolution in aqueous buffer prep_stock->dissolve_direct No add_to_buffer Add stock solution dropwise to vortexing aqueous buffer prep_stock->add_to_buffer Yes incomplete_dissolution Incomplete dissolution? dissolve_direct->incomplete_dissolution check_precipitate Precipitate forms? add_to_buffer->check_precipitate optimize_stock Optimize stock concentration (reduce organic solvent %) check_precipitate->optimize_stock Yes successful_dissolution Successful Dissolution check_precipitate->successful_dissolution No optimize_stock->add_to_buffer incomplete_dissolution->successful_dissolution No assist_dissolution Apply gentle heat (30-40°C) and/or sonication incomplete_dissolution->assist_dissolution Yes check_again Still not dissolved? assist_dissolution->check_again check_again->successful_dissolution No consider_alternatives Consider alternative solvents (e.g., DMAc) or consult technical support check_again->consider_alternatives Yes

A flowchart for troubleshooting this compound solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is generally soluble in water and a variety of organic solvents, including DMSO, DMF, and DCM.[1] The presence of the hydrophilic PEG10 chain enhances its solubility in aqueous media compared to non-PEGylated analogs.[3][5][6]

Q2: Is it better to dissolve this compound directly in my aqueous buffer or to first create a stock solution in an organic solvent?

A2: The recommended and most common method is to first prepare a concentrated stock solution in an organic solvent like DMSO or DMF and then dilute it into your aqueous reaction buffer.[1] This approach helps to ensure complete dissolution and minimizes the risk of precipitation in the aqueous buffer.

Q3: What is the optimal pH for reactions involving the carboxylic acid group of this compound?

A3: The optimal pH depends on the specific reaction. For the activation of the carboxylic acid group using coupling agents like EDC and NHS, a pH between 4.5 and 7.2 is most efficient. The subsequent reaction with primary amines to form a stable amide bond is most efficient at a pH between 7.0 and 8.0.[1]

Q4: How should I store this compound and its solutions?

A4: Solid this compound should be stored in a tightly sealed container at -20°C.[1] Stock solutions in anhydrous organic solvents should also be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles.

Q5: My this compound conjugate appears oily and does not dissolve. What should I do?

A5: This "oiling out" is a common sign of poor solubility at the attempted concentration. You should try dissolving the compound in a small amount of a compatible organic solvent like DMSO or DMF first, and then slowly add this stock solution to your aqueous buffer with vigorous stirring.

Q6: Can I heat the this compound to a high temperature to force it into solution?

A6: While gentle warming to 30-40°C can aid dissolution, high temperatures are not recommended as they can lead to the degradation of the compound.

Q7: Why is my solution of this compound slightly acidic?

A7: The terminal carboxylic acid group on the PEG chain can cause the solution to be slightly acidic. If your experiment is pH-sensitive, you may need to buffer the solution accordingly.

References

Troubleshooting low yield in Cbz-N-PEG10-acid reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with Cbz-N-PEG10-acid reactions, particularly in instances of low product yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the fundamental reaction occurring when using this compound, and what are the critical components?

A1: this compound is a PEG linker that contains a terminal carboxylic acid and a carbobenzyloxy (Cbz)-protected amine. The primary reaction is an amide bond formation, where the carboxylic acid group of the PEG linker is covalently coupled with a primary amine on a target molecule (e.g., a peptide, protein, or small molecule).[1][2] This reaction typically requires a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and is often assisted by N-hydroxysuccinimide (NHS) to enhance efficiency and stability of the reactive intermediate.[3][4]

Q2: I am experiencing significantly low yields in my this compound conjugation. What are the most common causes?

A2: Low yields in these reactions often stem from one or more of the following factors:

  • Suboptimal pH Conditions: The reaction proceeds in two main stages, each with a different optimal pH. The activation of the carboxylic acid with EDC/NHS is most efficient at a pH of 4.5-7.2. The subsequent conjugation of the activated PEG to the primary amine is favored at a pH of 7.0-8.5.[5][6] Using a single, non-optimal pH for the entire process can drastically reduce yield.

  • Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the activated this compound, leading to a significant decrease in the yield of your desired conjugate.[7]

  • Hydrolysis of the Activated Ester: The NHS-activated PEG intermediate is susceptible to hydrolysis, especially in aqueous buffers.[3] A significant delay between the activation step and the introduction of the amine-containing target molecule can lead to the inactivation of the PEG linker.

  • Reagent Quality and Storage: this compound and coupling reagents like EDC are sensitive to moisture.[8] Improper storage or handling can lead to degradation and reduced reactivity. It is recommended to store these reagents at -20°C and allow them to equilibrate to room temperature before opening to prevent condensation.[1][2]

  • Incorrect Molar Ratios: An inappropriate ratio of this compound, EDC/NHS, and the target molecule can result in incomplete reaction or the formation of side products. Optimization of these ratios is often necessary.

Q3: My reaction appears to have worked, but I am losing a significant amount of product during purification. What could be the issue?

A3: Product loss during purification is a common challenge. The hydrophilic nature of the PEG chain can sometimes make separation from unreacted starting material or byproducts difficult.[9]

  • For large molecules (proteins, antibodies): Size-exclusion chromatography (SEC) is often effective at separating the larger PEGylated conjugate from smaller, unreacted PEG linkers and coupling reagents.[5][] Ion-exchange chromatography (IEX) can also be used, as PEGylation can alter the surface charge of the protein.[]

  • For smaller molecules (peptides, small organic molecules): Reversed-phase chromatography (RPC) is a common method. However, the PEG chain can impact retention times, and method development is often required to achieve good separation. Flash chromatography on C18-functionalized silica (B1680970) may also be a viable option.[11]

Q4: I suspect my this compound reagent has degraded. How can I check its quality?

A4: While a full chemical analysis would be required for a definitive answer, you can perform a small-scale test reaction with a simple, readily available primary amine (e.g., benzylamine) under optimal conditions. If this reaction also results in a low yield, it is likely that the this compound or one of the coupling reagents has degraded. You can monitor the progress of this test reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a typical this compound conjugation reaction. Note that optimal conditions will be specific to your target molecule and may require empirical optimization.

ParameterRecommended RangeRationale
Activation pH 4.5 - 7.2Optimizes the formation of the O-acylisourea intermediate by EDC.[6]
Conjugation pH 7.0 - 8.5Favors the nucleophilic attack of the primary amine on the NHS-activated ester.[4]
Molar Ratio (PEG:EDC:NHS) 1 : 1.2-2 : 1.2-2A slight excess of coupling reagents ensures efficient activation of the carboxylic acid.[4]
Molar Ratio (Activated PEG:Amine) 5:1 to 20:1An excess of the activated PEG linker can drive the reaction to completion, but a large excess may complicate purification.[3]
Reaction Time (Activation) 15 - 60 minutesSufficient time for activation without significant hydrolysis of the intermediate.[4]
Reaction Time (Conjugation) 2 - 24 hoursDependent on the reactivity of the amine and reaction temperature.[4]
Reaction Temperature 4°C to Room TemperatureLower temperatures for longer incubations can reduce side reactions and aggregation.

Experimental Protocols

Detailed Methodology for this compound Conjugation to a Primary Amine-Containing Molecule

This protocol describes a general two-step process for the conjugation of this compound to a target molecule containing a primary amine.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Amine-containing target molecule

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4 (must be free of primary amines)[7]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., HPLC, SEC)

Procedure:

  • Reagent Preparation:

    • Allow this compound, EDC-HCl, and NHS to equilibrate to room temperature before opening to prevent moisture condensation.[11]

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Immediately before use, prepare stock solutions of EDC-HCl and NHS in Activation Buffer (e.g., 10 mg/mL). These solutions are not stable and should be used promptly.

  • Activation of this compound:

    • In a reaction vial, combine the desired amount of this compound with the Activation Buffer.

    • Add the EDC-HCl stock solution (1.2-2.0 molar equivalents) and the NHS stock solution (1.2-2.0 molar equivalents) to the this compound solution.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to the Amine-Containing Molecule:

    • Dissolve the target molecule in the Conjugation Buffer.

    • Immediately after the activation step, add the activated this compound mixture to the solution of the target molecule.

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with Conjugation Buffer if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction (Optional but Recommended):

    • To stop the reaction and quench any unreacted NHS esters, add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.[5]

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated product from excess reagents and byproducts using an appropriate chromatographic technique (e.g., SEC, RPC, or IEX) based on the properties of the conjugate.[]

Visualizations

Reaction_Pathway General Reaction Pathway for this compound Conjugation PEG_Acid This compound (Carboxylic Acid) Activated_PEG Amine-Reactive NHS Ester Intermediate PEG_Acid->Activated_PEG Activation EDC_NHS EDC / NHS (pH 4.5-7.2) Final_Product Cbz-N-PEG10-NH-R (Stable Amide Bond) Activated_PEG->Final_Product Conjugation Hydrolysis Hydrolyzed PEG-Acid (Inactive) Activated_PEG->Hydrolysis Side Reaction (H2O) Target_Amine Target Molecule (Primary Amine, R-NH2) (pH 7.0-8.5)

Caption: this compound conjugation workflow.

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Reactions Start Low Yield Observed Check_pH Verify pH of Activation (4.5-7.2) and Conjugation (7.0-8.5) steps Start->Check_pH Check_Buffers Ensure buffers are free of primary amines (e.g., Tris, Glycine) Check_pH->Check_Buffers pH Correct Adjust_pH Adjust pH using appropriate buffers (e.g., MES, PBS) Check_pH->Adjust_pH pH Incorrect Check_Reagents Check storage and handling of PEG-acid and EDC. Perform a small-scale test. Check_Buffers->Check_Reagents Buffers OK Buffer_Exchange Perform buffer exchange on target molecule (e.g., dialysis, desalting) Check_Buffers->Buffer_Exchange Amine Buffers Used Check_Ratios Optimize molar ratios of PEG:EDC:NHS and PEG:Target Molecule Check_Reagents->Check_Ratios Reagents OK New_Reagents Use fresh, anhydrous reagents Check_Reagents->New_Reagents Reagents Suspect Titrate_Ratios Perform titration experiments to find optimal stoichiometry Check_Ratios->Titrate_Ratios Ratios Not Optimized Success Improved Yield Check_Ratios->Success Ratios Optimized Adjust_pH->Success Buffer_Exchange->Success New_Reagents->Success Titrate_Ratios->Success

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Optimizing Cbz-N-PEG10-acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the coupling of Cbz-N-PEG10-acid to primary amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of coupling this compound to a primary amine?

The coupling reaction involves the formation of a stable amide bond between the terminal carboxylic acid of this compound and a primary amine on a target molecule, such as a protein, peptide, or small drug molecule.[1] This is typically a two-step process where the carboxylic acid is first "activated" by a coupling agent, making it highly reactive towards the amine.[2]

Q2: What are the recommended coupling agents for this reaction?

The most common method uses a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[2][3][4] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate.[2] NHS is added to react with this intermediate, creating a more stable NHS ester that then efficiently reacts with the primary amine.[1][2] For reactions in non-aqueous (organic) solvents, N,N'-dicyclohexylcarbodiimide (DCC) can also be used.[3][5]

Q3: Why is the addition of NHS or Sulfo-NHS recommended in EDC-mediated coupling?

The O-acylisourea intermediate formed by EDC alone is unstable in aqueous solutions and prone to hydrolysis, which reverts the acid to its original state and lowers yield.[2][4] NHS or Sulfo-NHS converts this unstable intermediate into a more stable NHS ester. This semi-stable ester has a longer half-life, increasing the probability of a successful reaction with the target amine and minimizing side reactions.[2]

Q4: How is the Cbz (carboxybenzyl) protecting group removed after coupling?

The Cbz protecting group on the amine end of the PEG linker can be removed under specific conditions once the coupling reaction is complete. The most common method is catalytic hydrogenation (e.g., using palladium on carbon, Pd/C).[6][7] It can also be removed under certain acidic conditions.[8][9]

Q5: What analytical techniques are suitable for monitoring the reaction progress?

The progress of the PEGylation reaction can be monitored using various chromatographic techniques. High-Performance Liquid Chromatography (HPLC), including Size-Exclusion (SEC) and Reversed-Phase (RP-HPLC), is widely used to separate the PEGylated product from unreacted starting materials.[10][11] Liquid Chromatography-Mass Spectrometry (LC-MS) and Thin-Layer Chromatography (TLC) are also effective for monitoring the reaction, especially for small molecule conjugations.[2]

Troubleshooting Guide

Problem 1: Low or No Coupling Efficiency

Possible Cause Recommended Solution
Incorrect Reaction pH The reaction involves two steps with different optimal pH ranges. Activation Step: Perform the EDC/NHS activation of this compound at pH 4.5-6.0 using a buffer like MES.[2] Coupling Step: After activation, adjust the pH to 7.2-8.0 for the reaction with the primary amine using a buffer like PBS.[2]
Hydrolysis of Activated PEG-Acid The EDC-activated intermediate is sensitive to water.[2] Prepare fresh EDC and NHS solutions immediately before use.[1] Adding NHS or Sulfo-NHS is crucial as it forms a more stable intermediate, reducing the rate of hydrolysis.[2]
Suboptimal Molar Ratios The molar ratios of reactants are critical. Ensure sufficient activation and drive the reaction to completion. A slight excess of the PEG-acid can be beneficial.[2] See the recommended molar ratios in the table below.
Presence of Competing Nucleophiles Buffers containing primary amines (e.g., Tris) or other nucleophiles will compete with the target molecule for the activated PEG-acid.[2][12] Exchange the buffer to a non-amine-containing buffer like PBS or MES before starting the reaction.[1][12]
Poor Solubility of Reactants A significant challenge can be the solubility mismatch between the hydrophilic this compound and a hydrophobic target molecule.[2] Use a co-solvent system (e.g., DMF, DMSO, or DCM with an aqueous buffer) that can dissolve both components. For highly hydrophobic molecules, conduct the reaction in an anhydrous organic solvent like DMF or DCM.[1][2]

Problem 2: Presence of Impurities or Side Products in the Final Sample

Possible Cause Recommended Solution
Formation of EDC-related byproducts The reaction of EDC results in the formation of an isourea byproduct. If NHS is used, a stable NHS ester is formed. Excess reagents and byproducts must be removed after the reaction.
Incomplete Reaction Unreacted starting materials remain. Optimize reaction time; while some reactions are complete in 2-4 hours at room temperature, others may benefit from an overnight incubation at 4°C.[1] Monitor progress with a suitable analytical method (TLC, LC-MS) to determine the optimal time.[2]
Non-specific Binding or Multiple PEGylations If the target molecule (e.g., a protein) has multiple primary amines, you may get a mixture of products with varying degrees of PEGylation. To control this, adjust the molar ratio of PEG-acid to the target molecule. Lowering the ratio can favor mono-PEGylation.
Side reactions on the peptide backbone For peptide conjugations, side reactions like aspartimide formation can occur, especially in sequences with aspartic acid.[13] This can be influenced by prolonged exposure to basic conditions. Using milder deprotection reagents or adding a weak acid like HOBt can mitigate this issue if applicable to your workflow.[13]

Quantitative Data Summary

Recommended Molar Ratios for Coupling Reactions
Reactant Ratio Recommended Molar Excess (relative to limiting reactant) Purpose
This compound : Amine1:1 to 1.5:1A slight excess of the PEG-acid can help drive the reaction to completion.[2]
EDC : this compound1.5:1 to 2:1Ensures sufficient activation of the carboxylic acid.[2] Some protocols may recommend up to a 10-fold excess for difficult conjugations.
NHS : this compound1.5:1 to 2:1Efficiently converts the unstable O-acylisourea intermediate to the more stable NHS ester.[2]
Optimal pH Conditions for Aqueous Coupling
Reaction Step Optimal pH Range Recommended Buffer
Activation (EDC/NHS)4.5 - 6.00.1 M MES (2-(N-morpholino)ethanesulfonic acid).[2]
Coupling (to primary amine)7.2 - 8.0PBS (Phosphate-Buffered Saline).[2]

Experimental Protocols & Workflows

Protocol 1: Coupling to an Amine-Containing Protein (Aqueous Conditions)
  • Reagent Preparation :

    • Protein Preparation : If your protein is in a buffer containing primary amines (like Tris), exchange it into an amine-free buffer (e.g., PBS, pH 7.2) using dialysis or a desalting column. Adjust the protein concentration to 2-10 mg/mL.[1]

    • Stock Solutions : Prepare fresh stock solutions of EDC and NHS in the activation buffer (e.g., 0.1 M MES, pH 6.0) immediately before use.[1]

  • Activation of this compound :

    • In a reaction tube, dissolve this compound in the activation buffer.

    • Add the NHS solution, followed by the EDC solution. A common molar ratio is 1:2:2 for PEG-acid:NHS:EDC.[1]

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.[1]

  • Conjugation Reaction :

    • Immediately add the activated PEG solution to your prepared protein solution.

    • If the pH is acidic from the activation step, adjust it to 7.2-7.5.[1]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[1]

  • Quenching and Purification :

    • Stop the reaction by adding a quenching reagent like hydroxylamine (B1172632) or Tris buffer to a final concentration of 10-50 mM to consume any unreacted NHS esters.

    • Purify the PEGylated protein from excess reagents and byproducts using size-exclusion chromatography (SEC) or dialysis.[1]

Protocol 2: Coupling to an Amine-Containing Small Molecule (Anhydrous Organic Conditions)
  • Reagent Preparation :

    • Ensure all glassware is thoroughly dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[1]

    • Dissolve this compound (1 equivalent) in an anhydrous solvent such as DMF or DCM.[1]

    • Dissolve the amine-containing small molecule (1.0-1.5 equivalents) in the same anhydrous solvent.[1]

  • Activation of this compound :

    • To the PEG-acid solution, add NHS (1.2-2.0 equivalents) and EDC-HCl (1.2-2.0 equivalents).[1]

    • Stir the mixture at room temperature for 30-60 minutes.[1]

  • Conjugation Reaction :

    • Add the small molecule solution to the activated PEG-acid mixture.

    • If needed, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5-2.0 equivalents) to scavenge the acid produced.[1]

    • Stir the reaction at room temperature for 2-24 hours. Monitor the progress by TLC or LC-MS.[1]

  • Work-up and Purification :

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

    • Purify the final conjugate using an appropriate method, such as column chromatography, to remove unreacted starting materials and byproducts.[1]

Visualized Workflows and Mechanisms

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.0) A Cbz-N-PEG10-COOH C O-Acylisourea Intermediate (Unstable) A->C + B EDC B->C + E NHS-activated PEG Ester (More Stable) C->E + D NHS D->E + G Final Conjugate (Stable Amide Bond) E->G + F Primary Amine (R-NH2) F->G +

Caption: Two-step EDC/NHS coupling reaction mechanism.

G prep 1. Reagent Preparation - Prepare PEG-Acid & Amine solutions - Prepare fresh EDC/NHS solutions activation 2. Activation of PEG-Acid - Combine PEG-Acid, NHS, and EDC - Incubate 15-30 min at RT prep->activation conjugation 3. Conjugation Reaction - Add activated PEG to Amine - Adjust pH if necessary - Incubate 2h-O/N activation->conjugation quench 4. Quench Reaction - Add hydroxylamine or Tris conjugation->quench purify 5. Purification - SEC, Dialysis, or Chromatography quench->purify analyze 6. Characterization - LC-MS, HPLC, SDS-PAGE purify->analyze

Caption: General experimental workflow for this compound coupling.

References

Technical Support Center: EDC/NHS Activation with Cbz-N-PEG10-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate Cbz-N-PEG10-acid for conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the two main steps of the EDC/NHS reaction with this compound?

A1: A two-step pH process is crucial for efficient conjugation.

  • Activation Step: The activation of the carboxylic acid on this compound with EDC and NHS is most effective in a slightly acidic environment, with a pH range of 4.5 to 6.0.[1][2][3] This minimizes hydrolysis of EDC and promotes the formation of the amine-reactive NHS ester. A commonly used buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).

  • Conjugation Step: The subsequent reaction of the activated NHS-ester with a primary amine on the target molecule is most efficient at a neutral to slightly basic pH, typically between 7.0 and 8.5.[1][4][5] This is because the primary amine needs to be in its unprotonated form to act as a nucleophile. Buffers such as phosphate-buffered saline (PBS) are suitable for this step.

Q2: What are the most common side reactions in EDC/NHS chemistry, and how can they be minimized?

A2: The two primary side reactions are hydrolysis of the NHS ester and the formation of an N-acylurea byproduct.

  • Hydrolysis: The NHS ester intermediate is susceptible to hydrolysis, which regenerates the original carboxylic acid and prevents conjugation. The rate of hydrolysis increases with pH.[1] To minimize this, the conjugation step should be performed immediately after activation.

  • N-acylurea Formation: The O-acylisourea intermediate, formed during the activation of the carboxylic acid by EDC, can rearrange into a stable and unreactive N-acylurea.[6][7] Using NHS helps to suppress this side reaction by rapidly converting the O-acylisourea to the more stable NHS ester.[6] Lower reaction temperatures can also help reduce the formation of N-acylurea.

Q3: Is the Cbz (carboxybenzyl) protecting group on this compound stable under EDC/NHS reaction conditions?

A3: Yes, the Cbz protecting group is generally stable under the mild acidic and basic conditions used for EDC/NHS coupling. It is typically removed by hydrogenolysis (e.g., using H₂ and a palladium catalyst), which is a chemically distinct process from the amide bond formation.[8][9][10]

Q4: Can the PEG10 chain cause any issues during the conjugation reaction?

A4: Yes, the polyethylene (B3416737) glycol (PEG) chain can introduce steric hindrance, which may affect the reaction kinetics and overall yield.[11][12][13] The flexible nature of the PEG chain can shield the activated NHS ester, making it less accessible to the amine on the target molecule. Optimizing the molar ratio of reactants and reaction time is important to overcome potential steric effects.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conjugation Yield 1. Inactive EDC or NHS: Reagents may have hydrolyzed due to moisture.[1] 2. Suboptimal pH: Incorrect pH for either the activation or coupling step.[1][4] 3. Presence of primary amines in buffers: Buffers like Tris or glycine (B1666218) will compete with the target molecule for reaction.[1][4] 4. Hydrolysis of NHS-ester intermediate: Delay between activation and conjugation steps.[1] 5. Steric hindrance from the PEG chain: The PEG chain may be blocking access to the reactive site.[11]1. Use fresh, high-quality EDC and NHS. Allow reagents to warm to room temperature before opening to prevent condensation.[1] 2. Verify the pH of your activation (pH 4.5-6.0) and coupling (pH 7.0-8.5) buffers.[1] 3. Use amine-free buffers such as MES and PBS.[1][4] 4. Add the amine-containing molecule immediately after the activation step.[1] 5. Increase the molar excess of the activated this compound and/or extend the reaction time.
Precipitation of Reactants or Product 1. High degree of PEGylation: Can lead to insolubility. 2. Incorrect buffer conditions: The buffer may not be suitable for the solubility of the reactants or the final conjugate.1. Reduce the molar excess of the activated PEG linker. 2. Ensure the target molecule is at a suitable concentration and in a buffer that maintains its stability. Consider adding a co-solvent if compatible with your molecules.
Unconjugated this compound Present After Purification 1. Inefficient reaction: Due to any of the reasons for low yield. 2. Inadequate purification method: The purification method may not be effectively separating the unreacted PEG linker from the conjugate.1. Re-optimize the reaction conditions (pH, molar ratios, reaction time). 2. For larger biomolecules, consider dialysis with an appropriate molecular weight cutoff (MWCO) membrane or size-exclusion chromatography.

Quantitative Data Summary

The efficiency of EDC/NHS reactions can vary significantly depending on the specific reactants and conditions. The following table provides a general overview of reported yields for similar conjugation reactions. Optimization for your specific this compound conjugation is essential.

Reaction TypeReported Efficiency/YieldReference(s)
EDC/NHS conjugation to surfaces~60%[1]
EDC/NHS conjugation to DNA68-79%[1]
Amidation of PAA-based NHS-esters~70% amide formation[14][15]
Amidation of PMAA-based anhydrides<30% amide formation[14][15]

Experimental Protocols

Two-Step EDC/NHS Activation and Conjugation of this compound

This protocol is a general guideline and may require optimization for your specific application.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-8.0

  • Amine-containing target molecule

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Anhydrous DMSO or DMF (for dissolving reagents)

Procedure:

  • Reagent Preparation:

    • Allow EDC and NHS/Sulfo-NHS vials to equilibrate to room temperature before opening.

    • Immediately before use, prepare stock solutions of EDC and NHS in anhydrous DMSO or DMF, or directly in Activation Buffer. EDC solutions are not stable and should be used promptly.[3]

    • Dissolve this compound in Activation Buffer.

    • Prepare the amine-containing target molecule in Coupling Buffer.

  • Activation of this compound (Step 1):

    • In a reaction tube, combine the this compound solution with EDC and NHS. A common starting molar ratio is 1:1.5:1.5 (Acid:EDC:NHS).

    • Incubate the activation mixture for 15-30 minutes at room temperature with gentle mixing.[1][16]

  • Conjugation to the Amine-Containing Molecule (Step 2):

    • Immediately add the freshly activated this compound mixture to the prepared target molecule solution.

    • The reaction is most efficient at a pH between 7.0 and 8.5. If necessary, adjust the pH of the reaction mixture.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[4][16]

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. This will hydrolyze any remaining active NHS esters.[1][5]

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the final conjugate to remove excess reagents and byproducts using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or HPLC.

Visualizations

EDC_NHS_Activation_Pathway Cbz_PEG_Acid This compound O_Acylisourea O-Acylisourea Intermediate (unstable) Cbz_PEG_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS N_Acylurea N-Acylurea (side product) O_Acylisourea->N_Acylurea Rearrangement NHS NHS NHS_Ester->Cbz_PEG_Acid Hydrolysis Amide_Conjugate Stable Amide Bond (Conjugate) NHS_Ester->Amide_Conjugate + R-NH2 Primary_Amine Primary Amine (R-NH2) Hydrolysis Hydrolysis Water H2O

Caption: EDC/NHS activation and conjugation pathway with side reactions.

Troubleshooting_Workflow Start Low Conjugation Yield Check_Reagents Check Reagent Activity (Fresh EDC/NHS?) Start->Check_Reagents Check_pH Verify Buffer pH (Activation & Conjugation) Check_Reagents->Check_pH Reagents OK Check_Buffer_Comp Amine-free Buffers? Check_pH->Check_Buffer_Comp pH Correct Optimize_Ratio Optimize Molar Ratios Check_Buffer_Comp->Optimize_Ratio Buffers OK Optimize_Time_Temp Optimize Reaction Time/Temp Optimize_Ratio->Optimize_Time_Temp Purification Review Purification Method Optimize_Time_Temp->Purification Success Improved Yield Purification->Success

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Purification of Cbz-N-PEG10-acid Conjugates by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying Cbz-N-PEG10-acid conjugates using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound conjugates with HPLC?

The main challenges stem from the properties of the polyethylene (B3416737) glycol (PEG) chain. The PEGylation process can result in a heterogeneous mixture containing the desired conjugate, unreacted this compound, and potentially the unconjugated molecule (e.g., peptide, small molecule). The PEG chain's hydrophilicity and flexibility can lead to poor peak shapes, such as tailing, and difficulties in achieving baseline separation from closely related species.[1][2] The dispersity of the PEG chain, although less of an issue with a discrete PEG10, can contribute to peak broadening in polydisperse samples.[2][3]

Q2: Which HPLC column is best suited for purifying this compound conjugates?

For reversed-phase HPLC (RP-HPLC), C4 and C18 columns are commonly used for PEGylated compounds.[1][4] A C18 column may provide better separation for smaller conjugates, while a C4 column is often preferred for larger biomolecule conjugates.[4][5] The choice depends on the hydrophobicity of the molecule conjugated to the this compound. It is recommended to screen both column types to determine the optimal choice for your specific conjugate.

Q3: What is a good starting mobile phase and gradient for this type of purification?

A common mobile phase system for RP-HPLC of PEGylated compounds is a mixture of water and acetonitrile (B52724) (ACN), with an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) in both solvents.[1][6]

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

A good starting point for a linear gradient is 5% to 95% Mobile Phase B over 30 minutes.[6] However, the gradient should be optimized to achieve the best resolution. A shallower gradient can often improve the separation of closely eluting species.[1][7]

Q4: How can I improve the peak shape of my this compound conjugate?

Peak tailing is a common issue and can be caused by several factors:[8][9]

  • Secondary Interactions: Interactions between the analyte and free silanol (B1196071) groups on the silica-based column packing can cause tailing. Using a low pH mobile phase (e.g., with 0.1% TFA) can suppress this effect.[10]

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.[9]

  • Column Contamination: A dirty guard column or a contaminated analytical column can lead to poor peak shape. Regular flushing and replacement of the guard column are recommended.

Elevating the column temperature to around 45 °C can also sometimes improve peak shape and resolution.[4][5]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Poor Resolution / Co-elution of Peaks Inappropriate mobile phase gradient.Optimize the gradient. A shallower gradient around the elution point of the conjugate can improve separation.[1][7]
Incorrect column chemistry.Screen different stationary phases (e.g., C4 and C18) to find the one with the best selectivity for your conjugate.[4]
Sample solvent is too strong.Whenever possible, dissolve the sample in the initial mobile phase composition.
Peak Tailing Secondary interactions with the column.Ensure the mobile phase pH is low (e.g., using 0.1% TFA) to minimize silanol interactions.[10]
Column overload.Reduce the amount of sample injected by lowering the concentration or volume.[9]
Column void or contamination.Replace the guard column. If the problem persists, try flushing the analytical column or replacing it if necessary.
Low Recovery Non-specific binding to the column.Ensure the column is well-equilibrated. Consider adding a competitive agent to the mobile phase if hydrophobic interactions are strong.[1]
Precipitation of the conjugate on the column.Check the solubility of your conjugate in the mobile phase. Adjusting the organic solvent percentage or pH might be necessary.[1]
Split Peaks Issue with the injector or rotor seal.Inspect and replace the injector rotor seal if it is worn out.[11]
Clogged frit or column blockage.Backflush the column (if the manufacturer allows) or replace the column inlet frit.
Sample solvent incompatibility.Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.

Experimental Protocols

General RP-HPLC Protocol for this compound Conjugate Purification

This protocol provides a starting point for developing a purification method. Optimization will be required based on the specific properties of the conjugate.

  • System Preparation:

    • Column: C18 or C4 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength appropriate for the conjugate (e.g., 220 nm for peptide bonds or 280 nm for aromatic residues).

    • Column Temperature: 45 °C.[5]

  • Sample Preparation:

    • Dissolve the crude this compound conjugate in Mobile Phase A or a compatible solvent at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.[12]

  • Chromatographic Run:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

    • Inject 10-50 µL of the prepared sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Hold at 95% Mobile Phase B for 5 minutes to wash the column.

    • Return to initial conditions (5% Mobile Phase B) and re-equilibrate for 10 minutes before the next injection.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak of the conjugate.

    • Analyze the purity of the collected fractions by re-injecting a small aliquot onto the HPLC.

    • Confirm the identity of the purified conjugate using mass spectrometry (e.g., LC-MS or MALDI-TOF).

Visualizations

HPLC_Troubleshooting_Workflow HPLC Purification Troubleshooting Workflow start Start Purification run_hplc Run Initial HPLC Method start->run_hplc analyze_chromatogram Analyze Chromatogram run_hplc->analyze_chromatogram good_separation Good Separation? analyze_chromatogram->good_separation collect_fractions Collect Fractions & Analyze good_separation->collect_fractions Yes poor_resolution Poor Resolution good_separation->poor_resolution No, Poor Resolution peak_tailing Peak Tailing good_separation->peak_tailing No, Peak Tailing other_issues Other Issues (e.g., low recovery, split peaks) good_separation->other_issues No, Other Issues end End collect_fractions->end optimize_gradient Optimize Gradient (shallower slope) poor_resolution->optimize_gradient change_column Change Column (C4 vs. C18) poor_resolution->change_column check_sample_prep Check Sample Prep (solvent, concentration) peak_tailing->check_sample_prep check_system Check System (leaks, connections, injector) peak_tailing->check_system other_issues->check_system optimize_gradient->run_hplc change_column->run_hplc check_sample_prep->run_hplc check_system->run_hplc

Caption: A workflow for troubleshooting common HPLC purification issues.

Logical_Relationships Problem-Solution Relationships in HPLC cluster_problems Common Problems cluster_causes Potential Causes cluster_solutions Solutions p1 Poor Resolution Overlapping peaks c1 Suboptimal Gradient Inadequate Selectivity p1->c1 p2 Peak Tailing Asymmetric peaks c2 Secondary Interactions Column Overload p2->c2 p3 Low Recovery Loss of sample c3 Irreversible Binding On-Column Precipitation p3->c3 s1 Modify Gradient Change Column c1->s1 s2 Adjust Mobile Phase pH Reduce Sample Load c2->s2 s3 Modify Elution Conditions Check Sample Solubility c3->s3

Caption: Logical relationships between problems, causes, and solutions.

References

Preventing aggregation of proteins during PEGylation with Cbz-N-PEG10-acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protein aggregation during PEGylation with Cbz-N-PEG10-acid.

Troubleshooting Guide: Protein Aggregation

Protein aggregation is a common challenge during PEGylation that can significantly reduce the yield and bioactivity of the final conjugate. The following table outlines common problems, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Visible precipitation or cloudiness during the reaction High Protein Concentration: Increased proximity of protein molecules promotes intermolecular interactions.[1]- Test a range of protein concentrations (e.g., 0.5, 1, 2, 5 mg/mL).[1] - Maintain a lower protein concentration if aggregation is observed.
Suboptimal Buffer Conditions: pH, ionic strength, or buffer components may destabilize the protein.[1]- Screen a range of pH values (e.g., 6.0-8.0) to find the optimal pH for protein stability and the conjugation reaction.[1] - Ensure the buffer does not contain primary amines (e.g., Tris, glycine) which will compete with the protein for reaction with the activated PEG.[2] - Optimize the ionic strength of the buffer.
Rapid Reaction Rate: A fast reaction can favor intermolecular cross-linking over single-point attachment.- Perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate.[1] - Add the activated this compound to the protein solution stepwise in small aliquots over time.[1]
High molecular weight aggregates observed in SEC analysis Excessive PEGylation: High molar excess of PEG can lead to multiple PEG chains attaching to a single protein, potentially causing cross-linking if the PEG reagent is not purely monofunctional.- Optimize the molar ratio of PEG to protein. Test a range from 1:1 to 20:1 to find the ratio that maximizes mono-PEGylated product without causing aggregation.[1]
Presence of Bifunctional PEG Impurities: Contamination with di-functional PEG can lead to direct cross-linking of protein molecules.- Use high-purity, monofunctional this compound.
Loss of biological activity after PEGylation PEGylation at or near the active site: The PEG molecule may sterically hinder the protein's active site.- If possible, perform site-directed mutagenesis to remove reactive amines near the active site. - Adjusting the pH of the reaction can sometimes favor PEGylation at sites away from the active site.
Protein Denaturation: Reaction conditions may have caused the protein to unfold.- Add stabilizing excipients to the reaction buffer.

Optimizing Reaction Conditions to Minimize Aggregation

The following table provides a starting point for optimizing your PEGylation reaction. It is highly recommended to perform small-scale screening experiments to identify the optimal conditions for your specific protein.

ParameterRecommended RangeRationale
Protein Concentration 0.5 - 5 mg/mLHigher concentrations can increase the likelihood of aggregation.[1]
PEG:Protein Molar Ratio 1:1 to 20:1A higher ratio can increase PEGylation efficiency but also the risk of aggregation.[1]
pH (for EDC/NHS activation) 4.5 - 7.2Optimal for the activation of the carboxylic acid on the PEG linker.
pH (for conjugation to protein) 7.0 - 8.5Efficient reaction of the NHS-activated PEG with primary amines on the protein.
Temperature 4°C to Room TemperatureLower temperatures can slow the reaction rate and reduce aggregation.[1]
Reaction Time 2 hours to overnightLonger reaction times may be needed at lower temperatures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a PEGylation reagent that contains a terminal carboxylic acid and a Cbz (carboxybenzyl) protected amine at the other end of a 10-unit polyethylene (B3416737) glycol spacer. The carboxylic acid group can be activated, typically using EDC and NHS chemistry, to react with primary amines (such as the side chain of lysine (B10760008) residues or the N-terminus) on a protein to form a stable amide bond. The Cbz group protects the amine on the PEG linker, preventing it from reacting during the conjugation step.

Q2: Why is my protein aggregating during the PEGylation reaction?

Protein aggregation during PEGylation can be caused by several factors, including suboptimal reaction conditions (pH, temperature, protein concentration), intermolecular cross-linking due to bifunctional PEG impurities, and the inherent instability of the protein under the reaction conditions.[1] High protein concentrations increase the proximity of protein molecules, making aggregation more likely.

Q3: How can I detect and quantify protein aggregation?

Several analytical techniques can be used to detect and quantify protein aggregation:

  • Size Exclusion Chromatography (SEC): This is a common method to separate molecules based on size. Aggregates will elute earlier than the monomeric PEGylated protein.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of larger aggregates.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to protein aggregates.

Q4: What are stabilizing excipients and how can they help?

Stabilizing excipients are additives that can be included in the reaction buffer to help maintain protein stability and prevent aggregation. Common examples include:

  • Sugars and Polyols: Sucrose, trehalose, and glycerol (B35011) can act as protein stabilizers.

  • Amino Acids: Arginine and glycine (B1666218) are known to suppress protein aggregation.

  • Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 can prevent surface-induced aggregation.

Q5: What is the role of the Cbz group, and do I need to remove it?

The Cbz (carboxybenzyl) group is a protecting group for the amine on the PEG linker. It prevents the amine from reacting during the activation of the carboxylic acid and subsequent conjugation to the protein. For the purpose of PEGylating your protein, the Cbz group typically remains on the PEGylated conjugate. If your experimental design requires a free amine on the PEG chain for a subsequent reaction, the Cbz group can be removed through methods like catalytic hydrogenolysis. However, this deprotection step is performed after the PEGylation reaction and purification of the conjugate.

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to Protein

This protocol describes a two-step process for PEGylating a protein with this compound using EDC and NHS chemistry.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing primary amines like Tris or glycine.

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Conjugation Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous DMSO or DMF

Procedure:

  • Protein Preparation:

    • If your protein is in a buffer containing primary amines, exchange it into the Conjugation Buffer using a desalting column or dialysis.

    • Adjust the protein concentration to your desired working concentration (e.g., 2 mg/mL).

  • Activation of this compound:

    • Prepare fresh stock solutions of this compound, EDC, and NHS in anhydrous DMSO or DMF.

    • In a reaction tube, combine the desired amount of this compound with the Activation Buffer.

    • Add EDC and NHS to the this compound solution. A common starting molar ratio is 1:2:2 (PEG:EDC:NHS).

    • Incubate the activation mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Protein:

    • Immediately add the activated this compound mixture to the prepared protein solution. The molar ratio of PEG to protein should be optimized for your specific protein (start with a 5- to 20-fold molar excess of PEG).

    • If necessary, adjust the pH of the reaction mixture to 7.2-7.5.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM Tris to quench any unreacted NHS-activated PEG.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG, EDC, NHS, and quenching reagents using size exclusion chromatography (SEC) or dialysis.

Protocol 2: Analysis of PEGylation and Aggregation by Size Exclusion Chromatography (SEC)

Materials:

  • SEC column suitable for the size range of your protein and its PEGylated forms.

  • SEC mobile phase (e.g., PBS, pH 7.4)

  • HPLC system with a UV detector.

Procedure:

  • System Equilibration:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation:

    • Take an aliquot of your PEGylation reaction mixture.

    • Centrifuge the sample to remove any large precipitates.

    • If necessary, dilute the sample in the mobile phase.

  • Injection and Analysis:

    • Inject the prepared sample onto the SEC column.

    • Monitor the elution profile at 280 nm.

    • Analyze the chromatogram to identify peaks corresponding to aggregates (eluting in the void volume or as early peaks), the PEGylated protein, and the un-PEGylated protein.

  • Quantification:

    • Integrate the peak areas to determine the relative amounts of aggregated, PEGylated, and un-PEGylated protein.

Visualizations

PEGylation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Analysis reagent This compound edc_nhs EDC + NHS in Activation Buffer (pH 6.0) reagent->edc_nhs 15-30 min Room Temp activated_peg Activated PEG-NHS Ester edc_nhs->activated_peg protein Protein Solution in Conjugation Buffer (pH 7.4) reaction_mix Reaction Mixture activated_peg->reaction_mix protein->reaction_mix 2h RT or O/N 4°C quench Quench Reaction reaction_mix->quench sec Size Exclusion Chromatography quench->sec analysis Characterization (SDS-PAGE, MS) sec->analysis

Caption: Experimental workflow for protein PEGylation with this compound.

Troubleshooting_Aggregation start Aggregation Observed? optimize_conc Reduce Protein Concentration start->optimize_conc Yes success Aggregation Minimized start->success No optimize_ph Optimize Buffer pH optimize_conc->optimize_ph optimize_ratio Vary PEG:Protein Ratio optimize_ph->optimize_ratio lower_temp Lower Reaction Temperature optimize_ratio->lower_temp add_excipients Add Stabilizing Excipients lower_temp->add_excipients slow_addition Stepwise PEG Addition add_excipients->slow_addition slow_addition->success

Caption: Troubleshooting decision tree for protein aggregation during PEGylation.

Chemical_Pathway cluster_activation Activation cluster_conjugation Conjugation peg_acid Cbz-N-PEG10-COOH o_acylisourea O-acylisourea intermediate peg_acid->o_acylisourea + EDC peg_nhs Cbz-N-PEG10-NHS o_acylisourea->peg_nhs + NHS protein_nh2 Protein-NH2 peg_protein Protein-NH-CO-PEG10-N-Cbz peg_nhs->peg_protein protein_nh2->peg_protein - NHS

Caption: Chemical pathway for this compound activation and protein conjugation.

References

Cbz-N-PEG10-acid stability at different pH values.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Cbz-N-PEG10-acid at different pH values. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound at different pH values?

A1: this compound is a molecule composed of three key functional parts: a Carboxybenzyl (Cbz or Z) protecting group, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. The overall stability of the molecule is dictated by the stability of its most labile component, the Cbz group.

  • Acidic Conditions (pH < 4): The Cbz group is susceptible to cleavage under strongly acidic conditions, particularly with heating.[1][2] While stable at room temperature at a pH of 1, cleavage can occur at 100°C.[1] BroadPharm, a supplier of this compound, notes that the protected amine can be deprotected under acidic conditions, though specific pH and temperature are not provided.[3]

  • Neutral Conditions (pH 6-8): The molecule is generally stable under neutral pH conditions. The Cbz group is typically removed via catalytic hydrogenolysis at a neutral pH, indicating its stability in the absence of a catalyst.[4] The ether linkages of the PEG10 chain and the terminal carboxylic acid are also stable at neutral pH.

  • Basic Conditions (pH > 9): The Cbz group can be cleaved under strongly basic conditions (pH > 12) at elevated temperatures (100°C).[1] It is generally stable at room temperature at a pH of 9 and 12.[1] The PEG linker and carboxylic acid are stable under moderately basic conditions.

Q2: How does temperature affect the stability of this compound?

A2: Temperature is a critical factor, especially under strongly acidic or basic conditions. At room temperature, this compound exhibits good stability across a moderately acidic to basic pH range. However, at elevated temperatures (e.g., 100°C), the rate of hydrolysis of the Cbz group increases significantly in strongly acidic (pH < 1) and strongly basic (pH > 12) solutions.[1][2]

Q3: Is the PEG linker in this compound susceptible to degradation?

A3: The PEG linker in this molecule is a polyethylene glycol chain, which consists of stable ether linkages. Standard PEG linkers are generally resistant to hydrolysis and are stable across a wide pH range.[5] However, some specialized PEG linkers can be designed to be pH-sensitive by incorporating linkages like hydrazones or orthoesters.[6][7] Based on the name "this compound," it is presumed to be a standard, stable ether-based linker.

Q4: Will the carboxylic acid group be stable during my experiments?

A4: Yes, the terminal carboxylic acid group is a stable functional group. Its protonation state will change depending on the pH of the solution relative to its pKa (typically around 4-5 for carboxylic acids), but the group itself will not degrade under typical experimental conditions.[8][9][10][11]

Troubleshooting Guide

Issue 1: Unexpected cleavage of the Cbz protecting group.

  • Possible Cause: The experimental conditions are too acidic or basic, potentially at an elevated temperature.

  • Troubleshooting Steps:

    • Review pH: Measure the pH of your reaction mixture or buffer. If it is below 4 or above 9, consider adjusting it to a more neutral range if your experimental protocol allows.

    • Control Temperature: Avoid heating the reaction mixture if possible, especially if operating at the extremes of the pH scale.

    • Alternative Protecting Groups: If harsh pH conditions are required for your experiment, consider using a more robust protecting group.

Issue 2: The molecule appears to have degraded, but the Cbz group is intact.

  • Possible Cause: While the this compound itself is generally stable, other components in your reaction mixture may not be, or you may be observing oxidation of the PEG chain under harsh conditions (though this is less common).

  • Troubleshooting Steps:

    • Analyze for Byproducts: Use analytical techniques like HPLC or mass spectrometry to identify any degradation products. This can provide clues about the degradation pathway.

    • Evaluate Reagents: Ensure that all other reagents in your mixture are stable under the experimental conditions.

    • Storage Conditions: Confirm that the this compound has been stored correctly, typically at -20°C as recommended by suppliers, to prevent degradation before use.

Data Summary

pH RangeConditionExpected Stability of Cbz Group
< 1Room TemperatureGenerally Stable
< 1100°CUnstable (Cleavage occurs)[1]
1 - 4Room TemperatureGenerally Stable[1]
4 - 9Room TemperatureStable [1]
9 - 12Room TemperatureGenerally Stable[1]
> 12Room TemperatureModerately Stable
> 12100°CUnstable (Cleavage occurs)[1]

Experimental Protocols

Protocol: General Assessment of this compound Stability

This protocol outlines a general method to assess the stability of this compound in a specific buffer solution.

  • Materials:

    • This compound

    • Buffer solutions at desired pH values (e.g., pH 4, 7, 9)

    • HPLC system with a suitable column (e.g., C18)

    • Incubator or water bath

  • Procedure:

    • Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO, water).

    • Dilute the stock solution into the different pH buffers to a final working concentration (e.g., 1 mg/mL).

    • Immediately take a time-zero sample from each solution and analyze it by HPLC to determine the initial peak area of the intact molecule.

    • Incubate the remaining solutions at the desired temperature (e.g., room temperature or 37°C).

    • At various time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

    • Analyze each aliquot by HPLC.

    • Data Analysis: Compare the peak area of the intact this compound at each time point to the time-zero sample to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.

Visualizations

Potential Degradation Pathways of this compound A This compound B H2N-PEG10-acid (Amine) A->B Strong Acid (pH < 1, heat) Strong Base (pH > 12, heat) Catalytic Hydrogenolysis C Toluene A->C Catalytic Hydrogenolysis E Benzyl (B1604629) Alcohol A->E Acid/Base Hydrolysis D CO2 B->D Spontaneous Decarboxylation Troubleshooting Workflow for this compound Stability Issues start Start: Suspected Degradation check_purity Check initial purity by HPLC start->check_purity pure Purity OK check_purity->pure Pure impure Initial material is impure. Contact supplier. check_purity->impure Impure check_conditions Review experimental conditions (pH, Temp, Reagents) pure->check_conditions end End impure->end harsh_conditions Are conditions strongly acidic/basic or heated? check_conditions->harsh_conditions potential_cleavage Potential for Cbz cleavage. Consider milder conditions. harsh_conditions->potential_cleavage Yes check_other_reagents Investigate stability of other reaction components. harsh_conditions->check_other_reagents No yes_harsh Yes no_harsh No potential_cleavage->end check_other_reagents->end

References

Technical Support Center: Incomplete Cbz Deprotection of PEGylated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for troubleshooting challenges associated with the deprotection of the Carboxybenzyl (Cbz) group from PEGylated molecules. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete Cbz deprotection in PEGylated molecules?

Incomplete Cbz deprotection on PEGylated substrates typically arises from a combination of factors related to the presence of the polyethylene (B3416737) glycol (PEG) chain:

  • Steric Hindrance: The bulky and flexible PEG chain can physically block the catalytic surface or reagent from accessing the Cbz group, thereby slowing down or preventing the reaction.[1]

  • Catalyst Poisoning or Deactivation: While less common with PEG itself, impurities within the PEGylated material or the inherent nature of the substrate could lead to poisoning of catalysts like Palladium on carbon (Pd/C). For instance, sulfur-containing residues can deactivate the catalyst.[2]

  • Poor Solubility: The solubility of the PEGylated molecule might not be optimal in the chosen reaction solvent, leading to poor mass transfer and incomplete reaction. The solubility of PEG can vary significantly with its molecular weight and the solvent.[3]

  • Secondary Structure: In the case of PEGylated peptides or proteins, the PEG chain can influence the folding of the molecule, potentially making the Cbz-protected amine inaccessible.

Q2: How can I monitor the progress of a Cbz deprotection reaction on a PEGylated molecule?

Effective monitoring is crucial for determining the reaction endpoint and identifying issues. The recommended analytical techniques are:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring the disappearance of the starting material and the appearance of the product. A reversed-phase C8 or C18 column is often suitable. Due to the lack of a strong chromophore in the PEG chain, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be beneficial in addition to UV detection.[4]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended. It allows for the unambiguous identification of the starting material, the desired product, and any potential side products or intermediates.[4]

  • Thin Layer Chromatography (TLC): For a quick qualitative check, TLC can be used. However, the high molecular weight and polarity of PEGylated molecules can lead to streaking. A suitable stain, such as ninhydrin (B49086) for the newly formed primary amine, can aid in visualization.

Q3: Are there alternative methods to the standard catalytic hydrogenation for Cbz deprotection on PEGylated substrates?

Yes, when standard hydrogenolysis (H₂/Pd/C) fails, several alternative methods can be considered, which may be more effective for sterically hindered or sensitive PEGylated molecules:

  • Transfer Hydrogenation: This method uses a hydrogen donor in place of hydrogen gas, which can sometimes offer different reactivity and milder conditions. Common donors include ammonium (B1175870) formate, triethylsilane, and isopropanol (B130326).[5][6]

  • Acid-Mediated Deprotection: Strong acids can cleave the Cbz group. Reagents like HBr in acetic acid, or HCl in various organic solvents, can be effective.[7][8] This approach avoids the use of a metal catalyst altogether.

  • Nucleophilic Deprotection: Certain nucleophiles can attack the benzylic carbon of the Cbz group, leading to its removal. For example, a combination of 2-mercaptoethanol (B42355) and a base has been shown to deprotect Cbz groups on sensitive substrates.[9]

Troubleshooting Guide

This section provides a structured approach to troubleshoot incomplete Cbz deprotection of your PEGylated molecule.

Issue: The reaction is slow or stalls before completion.

This is the most common issue and can be addressed by systematically optimizing the reaction conditions.

troubleshooting_workflow start Incomplete Cbz Deprotection Observed check_hydrogenolysis Reviewing Standard Hydrogenolysis Conditions? start->check_hydrogenolysis optimize_hydrogenolysis Optimize Hydrogenolysis: - Increase catalyst loading - Increase H2 pressure - Elevate temperature - Screen solvents check_hydrogenolysis->optimize_hydrogenolysis Yes alternative_methods Consider Alternative Methods check_hydrogenolysis->alternative_methods No check_catalyst Suspect Catalyst Poisoning? optimize_hydrogenolysis->check_catalyst Still Incomplete success Successful Deprotection optimize_hydrogenolysis->success Problem Solved change_catalyst Change Catalyst: - Use fresh Pd/C - Try different catalyst (e.g., Pearlman's catalyst) - Increase catalyst loading significantly check_catalyst->change_catalyst Yes check_catalyst->alternative_methods No change_catalyst->alternative_methods Still Incomplete change_catalyst->success Problem Solved acid_deprotection Acid-Mediated Deprotection (e.g., HCl/IPA, TFA) alternative_methods->acid_deprotection nucleophilic_deprotection Nucleophilic Deprotection (e.g., 2-mercaptoethanol) alternative_methods->nucleophilic_deprotection transfer_hydrogenation Transfer Hydrogenation (e.g., Ammonium formate) alternative_methods->transfer_hydrogenation acid_deprotection->success nucleophilic_deprotection->success transfer_hydrogenation->success

A troubleshooting workflow for incomplete Cbz deprotection.
Quantitative Data Summary: Deprotection Strategies

The following table summarizes different approaches and their typical starting conditions. Note that these are general guidelines and will require optimization for your specific PEGylated molecule.

Method Reagents & Catalyst Typical Temperature Typical Reaction Time Potential Advantages for PEGylated Molecules
Standard Hydrogenolysis 10% Pd/C, H₂ (1-4 atm)25-60 °C4-48 hWell-established, clean byproducts.[10]
Transfer Hydrogenation 10% Pd/C, Ammonium Formate25-80 °C2-24 hAvoids use of hydrogen gas, can be milder.[5]
Acid-Mediated Deprotection HCl in Isopropanol (IPA)25-75 °C1-6 hMetal-free, potentially faster for hindered substrates.[7]
Nucleophilic Deprotection 2-Mercaptoethanol, K₃PO₄ in DMA75 °C12-24 hEffective for substrates with functionalities sensitive to reduction.[9]

Detailed Experimental Protocols

Protocol 1: Optimized Catalytic Hydrogenolysis

This protocol provides a starting point for the deprotection of a Cbz-protected PEGylated amine using palladium on carbon.

  • Preparation: In a suitable reaction vessel, dissolve the Cbz-protected PEGylated molecule (1 equivalent) in a solvent such as methanol, ethanol, or a mixture of ethyl acetate (B1210297) and ethanol. Ensure complete dissolution.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution. A typical starting point is 10-20% by weight of the substrate. For difficult deprotections, this can be increased to 50-100% by weight.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi or 3-4 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature or elevated temperature (e.g., 40-60 °C). Monitor the reaction progress by HPLC-MS at regular intervals (e.g., every 2-4 hours).

  • Work-up: Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by an appropriate method such as precipitation, dialysis, or preparative HPLC.

Protocol 2: Acid-Mediated Deprotection with HCl in Isopropanol

This protocol is an alternative for when catalytic hydrogenation is ineffective.

  • Preparation: To a clean, dry reaction vessel, add the Cbz-protected PEGylated molecule (1 equivalent).

  • Reagent Addition: Add a solution of hydrochloric acid in isopropanol (e.g., 5-6 M). The volume should be sufficient to fully dissolve the starting material.

  • Reaction: Stir the mixture at room temperature or heat to 65-75 °C for 4-6 hours.[7] Monitor the reaction by HPLC-MS.

  • Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: The resulting crude material can be purified by precipitation from a suitable solvent system (e.g., addition of diethyl ether) or by preparative HPLC to remove any byproducts and excess acid.

Logical Relationship Diagram: Cause and Effect in Incomplete Deprotection

cause_and_effect cluster_causes Potential Causes cluster_solutions Potential Solutions StericHindrance Steric Hindrance from PEG Chain IncompleteReaction Incomplete Cbz Deprotection StericHindrance->IncompleteReaction CatalystPoisoning Catalyst Poisoning/ Deactivation CatalystPoisoning->IncompleteReaction PoorSolubility Poor Substrate Solubility PoorSolubility->IncompleteReaction OptimizeConditions Optimize Conditions: Increase Temp/Pressure IncompleteReaction->OptimizeConditions ChangeMethod Change Deprotection Method (e.g., Acidic) IncompleteReaction->ChangeMethod ChangeCatalyst Use Fresh/More Catalyst IncompleteReaction->ChangeCatalyst SolventScreen Solvent Screening IncompleteReaction->SolventScreen OptimizeConditions->StericHindrance ChangeMethod->StericHindrance ChangeCatalyst->CatalystPoisoning SolventScreen->PoorSolubility

Relationship between causes and solutions for incomplete deprotection.

References

Technical Support Center: Cbz-N-PEG10-acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of Cbz-N-PEG10-acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a heterobifunctional linker molecule. It consists of a polyethylene (B3416737) glycol (PEG) chain with ten repeating units, which imparts hydrophilicity and biocompatibility. One terminus of the PEG chain is capped with a carboxybenzyl (Cbz or Z) protected amine, while the other end is a carboxylic acid.

This molecule is frequently used in bioconjugation and drug delivery. The terminal carboxylic acid can be activated to react with primary amines on proteins, peptides, or other molecules to form stable amide bonds.[1] The Cbz group is a well-established protecting group for amines that is stable in mildly acidic and basic conditions and can be removed by methods like catalytic hydrogenation, making it orthogonal to many other protecting groups used in peptide synthesis.[2][3] It is commonly utilized in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][5][6]

Q2: What are the potential sources of byproducts in the synthesis of this compound?

A2: Byproducts can arise from several sources during the synthesis of this compound:

  • Starting Materials: Impurities in the initial PEG material, such as ethylene (B1197577) oxide, 1,4-dioxane, ethylene glycol (EG), and diethylene glycol (DG), can be carried through the synthesis.[1][2][7][8][9] Oxidative degradation of PEG can also introduce impurities like formaldehyde, formic acid, and acetaldehyde.[6][10]

  • Cbz-Protection Step: The reaction of benzyl (B1604629) chloroformate (Cbz-Cl) with the amino-PEG-acid can have side reactions. For instance, simultaneous addition of a strong base and Cbz-Cl can lead to the hydrolysis of Cbz-Cl to benzylformate.[11][12]

  • Amide Coupling Step: The reaction to form the amide bond between a Cbz-protected amine and the PEG-carboxylic acid, typically using coupling agents like EDC or HATU, can generate specific byproducts.[1][8][9] (See Troubleshooting Guide for more details).

  • Deprotection Step (if applicable): If the Cbz group is removed, incomplete reactions or side reactions during hydrogenolysis can lead to impurities like N-benzyl-protected tertiary amines.[4]

Q3: How can I purify the final this compound product?

A3: Purification of this compound typically involves chromatographic techniques. Due to the polar nature of the PEG chain, normal-phase silica (B1680970) gel column chromatography can be effective.[2][7][13] The choice of eluent is critical; a common system is a gradient of hexane (B92381) and ethyl acetate.[2][7][13] For byproducts from carbodiimide (B86325) coupling agents like EDC, aqueous extraction can be useful as the urea (B33335) byproduct is often water-soluble.[1] Monitoring the purification process by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to ensure separation from starting materials and byproducts.[8]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the critical amide coupling step.

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Action
Inefficient Amide Coupling Optimize the coupling reaction conditions. Ensure the use of an appropriate coupling agent (e.g., EDC, HATU) and consider the addition of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization and improve efficiency.[1] The reaction is often monitored by LC-MS or TLC to determine the optimal reaction time.[8]
Hydrolysis of Activated Carboxylic Acid Ensure all reactants and solvents are anhydrous, as moisture can hydrolyze the activated carboxylic acid intermediate, preventing amide bond formation.
Side Reaction of Coupling Agent The order of addition of reagents is crucial. For instance, with onium coupling reagents like HATU, the amine can react with the coupling agent to form a guanidinium (B1211019) byproduct.[9] It is recommended to pre-activate the carboxylic acid with the coupling agent before adding the amine.
Decomposition of Cbz-Cl During the Cbz protection step, avoid highly acidic or basic conditions that can lead to the decomposition of benzyl chloroformate.[4][11]
Issue 2: Presence of Unexpected Byproducts in Analytical Data (NMR, MS)
Potential Byproduct Origin Identification & Characterization Mitigation Strategy
N-acylurea Amide coupling using carbodiimides (e.g., EDC).[4]This stable byproduct will have a distinct mass in MS analysis. Its formation can be inferred from the consumption of the starting carboxylic acid without the formation of the desired product.Use of additives like HOBt can suppress this side reaction. Optimizing reaction temperature (lower temperatures are often preferred) can also help.[4]
Guanidinium Byproduct Amide coupling using onium reagents (e.g., HATU).[9]Characterized by a unique mass corresponding to the coupling agent and the starting amine.Pre-activate the carboxylic acid before adding the amine to minimize the direct reaction between the amine and the coupling agent.
Benzylformate Cbz-protection step.[11][12]Can be detected by LC-MS.Avoid simultaneous addition of strong base and Cbz-Cl. A stepwise addition is recommended.[11][12]
Unreacted Starting Materials Incomplete reaction.Identified by their characteristic signals in NMR and masses in MS.Increase reaction time, temperature (with caution), or the equivalents of the limiting reagent. Monitor the reaction progress to determine completion.
PEG-related Impurities Starting PEG material.[1][7]Can be complex to identify. May appear as a distribution of masses in MS.Use high-purity PEG starting materials.
Quantitative Data Summary
Parameter Typical Range/Value Reference
Purity of commercial Cbz-N-PEG-acid >95%[14][15]
Reaction time for amide coupling 3-24 hours[8]
pH for NHS ester coupling to PEG-amine 7-9[8]
pH for EDC crosslinking 4.5 (most efficient)[8]

Experimental Protocols

General Protocol for Amide Coupling using EDC
  • Preparation: Dissolve the this compound (1 equivalent) in a dry, aprotic solvent such as DMF or DMSO.

  • Activation: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1-1.5 equivalents) and N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) (1.1-1.5 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: Add the amine-containing molecule (1 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 3-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench any remaining EDC by adding a small amount of water or a quenching agent like dithiothreitol (B142953) (DTT).[8] The product can be extracted with an organic solvent and washed with aqueous solutions to remove the water-soluble urea byproduct.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Amide_Coupling_Workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification A Dissolve this compound in dry solvent B Add EDC and HOBt/NHS A->B C Stir for 15-30 min B->C D Add Amine C->D E Stir for 3-24h D->E F Monitor by TLC/LC-MS E->F G Quench Reaction F->G H Aqueous Work-up G->H I Column Chromatography H->I J J I->J Pure Product

Caption: Experimental workflow for amide coupling.

Troubleshooting_Logic Start Low Product Yield? Cause1 Inefficient Coupling? Start->Cause1 Yes Cause2 Hydrolysis of Active Ester? Start->Cause2 Yes Cause3 Coupling Agent Side Reaction? Start->Cause3 Yes Solution1 Optimize Coupling Reagents & Conditions Cause1->Solution1 Solution2 Use Anhydrous Solvents & Reagents Cause2->Solution2 Solution3 Optimize Reagent Addition Order Cause3->Solution3

Caption: Troubleshooting logic for low yield.

Byproduct_Formation cluster_coupling Amide Coupling Reaction Reactants Cbz-NH-PEG-COOH + R-NH2 + Coupling Agent (e.g., EDC) Desired_Product Cbz-NH-PEG-CO-NH-R Reactants->Desired_Product Desired Pathway Byproduct N-acylurea Reactants->Byproduct Side Reaction Urea Water-soluble Urea Reactants->Urea Coupling Agent Byproduct

Caption: Potential reaction pathways.

References

Storage and handling conditions to prevent Cbz-N-PEG10-acid degradation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of Cbz-N-PEG10-acid to prevent its degradation and ensure optimal performance in experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it under the proper conditions. Both solid material and stock solutions should be stored at -20°C for long-term stability (months to years).[1][2][3][4][5] For short-term storage (days to weeks), 0-4°C is acceptable.[1][3] PEG compounds are often hygroscopic; therefore, it is essential to keep the product in a dry, dark environment and to minimize exposure to moisture.[4][5] Always allow the vial to equilibrate to room temperature before opening to prevent condensation.[4][5]

Q2: How should I prepare stock solutions of this compound?

A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[4][5] It is recommended to first prepare a concentrated stock solution in one of these anhydrous organic solvents. This stock solution can then be added dropwise to your aqueous reaction buffer with vigorous stirring to ensure rapid and even dispersion. The final concentration of the organic solvent in the aqueous buffer should be kept low (typically <5%) to avoid precipitation of the reagent.

Q3: What are the potential degradation pathways for this compound?

A3: Degradation of this compound can occur through several mechanisms, primarily related to the polyethylene (B3416737) glycol (PEG) backbone and the terminal carboxylic acid. The carbobenzyloxy (Cbz) protecting group is generally stable under mildly acidic and basic conditions.[4][5] The most common degradation pathways include:

  • Hydrolysis of the PEG chain: The ether bonds in the PEG backbone can undergo slow hydrolysis, especially in the presence of strong acids or bases and elevated temperatures. This can lead to chain cleavage and the formation of shorter PEG fragments.

  • Oxidation: The PEG chain is also susceptible to oxidative degradation, which can be initiated by exposure to air, light, or certain metal ions. This process can lead to the formation of various byproducts, including aldehydes and carboxylic acids.

Q4: How can I detect degradation of my this compound?

A4: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). A pure, undegraded sample should show a single major peak in the HPLC chromatogram. The appearance of new peaks or a change in the retention time of the main peak can indicate degradation. Mass spectrometry can be used to identify the molecular weights of any degradation products.

Storage and Handling Conditions Summary

ParameterSolid this compoundThis compound Stock Solution
Long-Term Storage -20°C, desiccated, protected from light[1][2][3][4][5]-20°C, in anhydrous DMSO or DMF, under inert gas (e.g., argon or nitrogen)
Short-Term Storage 0-4°C, desiccated, protected from light[1][3]0-4°C
Handling Allow to warm to room temperature before opening.[4][5] Minimize exposure to moisture.[4][5]Use a syringe to dispense from a septum-capped vial to minimize air exposure.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Conjugation Yield Suboptimal Reaction pH: The pH for activating the carboxylic acid with EDC/NHS is different from the optimal pH for the reaction with the amine.Ensure the activation step is performed at a pH of 4.5-7.2, and the subsequent reaction with the amine is at a pH of 7.0-8.0.
Inactive Reagents: The this compound or the coupling reagents (EDC/NHS) may have degraded due to improper storage.Use fresh or properly stored reagents. Test the activity of the coupling reagents with a control reaction.
Presence of Primary Amines in Buffer: Buffers like Tris or glycine (B1666218) will compete with the target molecule for reaction with the activated this compound.Use non-amine-containing buffers such as PBS, MES, or HEPES.
Poor Solubility in Aqueous Buffer High Concentration: Attempting to dissolve the reagent directly in an aqueous buffer at a high concentration can lead to precipitation.Prepare a concentrated stock solution in DMSO or DMF and add it to the aqueous buffer with vigorous stirring.
High Final Concentration of Organic Solvent: A high percentage of organic solvent in the final reaction mixture can cause the reagent to precipitate.Keep the final concentration of the organic solvent below 5%.
Antibody/Protein Aggregation After Conjugation High Degree of PEGylation: Excessive modification of the protein surface can lead to aggregation.Optimize the molar ratio of this compound to your protein. Start with a lower ratio and gradually increase it.
Reaction Temperature: Higher temperatures can sometimes promote aggregation.Perform the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration.
Inconsistent Results Between Experiments Reagent Degradation: Inconsistent storage and handling of this compound can lead to varying levels of degradation.Strictly adhere to the recommended storage and handling conditions. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Moisture Contamination: The hygroscopic nature of PEG compounds can lead to reactions with water if not handled properly.Always allow the reagent vial to reach room temperature before opening. Store under an inert atmosphere.[4][5]

Experimental Protocols

Protocol 1: Solubility Testing of this compound
  • Preparation of Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature.

    • Weigh out a precise amount of the solid reagent.

    • Dissolve the solid in a known volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL). Vortex until fully dissolved.

  • Aqueous Solubility Test:

    • Prepare a series of test tubes or microcentrifuge tubes with your desired aqueous buffer (e.g., PBS, pH 7.4).

    • Add the stock solution dropwise to the aqueous buffer while vortexing to achieve a range of final concentrations.

    • Visually inspect each solution for any signs of precipitation or cloudiness.

    • For a more quantitative assessment, centrifuge the tubes and measure the concentration of the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy if the molecule has a chromophore, or HPLC).

Protocol 2: General Procedure for Antibody Conjugation using EDC/NHS Chemistry
  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4). If necessary, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the antibody concentration to a suitable level (typically 1-10 mg/mL).

  • Activation of this compound:

    • In a separate tube, dissolve this compound in an appropriate anhydrous solvent (e.g., DMSO or DMF).

    • Add 1.1 equivalents of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

    • Add 1.1 equivalents of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.

  • Conjugation to Antibody:

    • Add the activated this compound solution to the antibody solution with gentle mixing. The molar ratio of the PEG linker to the antibody may need to be optimized (e.g., start with a 10:1 molar excess of the linker).

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine) to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugated antibody from the excess PEG reagent and byproducts using size-exclusion chromatography (SEC) or a desalting column.

Visualizations

degradation_pathway Cbz_PEG This compound Hydrolysis Hydrolysis (Strong Acid/Base, Heat) Cbz_PEG->Hydrolysis Oxidation Oxidation (Air, Light, Metal Ions) Cbz_PEG->Oxidation Shorter_PEG Shorter PEG Fragments Hydrolysis->Shorter_PEG Oxidized_Products Aldehydes, Carboxylic Acids Oxidation->Oxidized_Products

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Low Conjugation Yield check_ph Is reaction pH optimal? start->check_ph check_reagents Are reagents active? check_ph->check_reagents Yes adjust_ph Adjust pH for activation (4.5-7.2) and conjugation (7.0-8.0) check_ph->adjust_ph No check_buffer Is buffer amine-free? check_reagents->check_buffer Yes use_fresh_reagents Use fresh or properly stored reagents check_reagents->use_fresh_reagents No change_buffer Use non-amine buffer (e.g., PBS, MES, HEPES) check_buffer->change_buffer No success Successful Conjugation check_buffer->success Yes adjust_ph->check_reagents use_fresh_reagents->check_buffer change_buffer->success

Caption: Troubleshooting workflow for low conjugation yield.

storage_stability cluster_conditions Storage Conditions cluster_factors Stability Factors temp Temperature (-20°C) hydrolysis Minimized Hydrolysis temp->hydrolysis moisture Low Moisture (Desiccated) moisture->hydrolysis light Protection from Light oxidation Minimized Oxidation light->oxidation product_stability This compound Stability hydrolysis->product_stability oxidation->product_stability

Caption: Relationship between storage conditions and stability.

References

Technical Support Center: Cbz-N-PEG10-acid in Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Cbz-N-PEG10-acid for protein modification. The information provided is intended to help address common challenges encountered during the conjugation process and to understand the potential impact on protein activity and conformation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a heterobifunctional linker molecule.[1][2] It consists of a carboxybenzyl (Cbz) protected amine, a 10-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. It is primarily used in bioconjugation to link molecules to proteins, peptides, or other biomolecules.[3][4] The PEG spacer enhances the solubility and stability of the resulting conjugate.[][6][7] The terminal carboxylic acid can be activated to react with primary amines (like lysine (B10760008) residues) on a protein surface. The Cbz group is a protecting group for the amine, which can be selectively removed.[8]

Q2: What are the main advantages of using a PEG linker like this compound?

A2: PEGylation, the process of attaching PEG chains to molecules, offers several advantages in drug development and research:[][9]

  • Enhanced Solubility: PEG is hydrophilic and can increase the solubility of hydrophobic proteins.[]

  • Increased Stability: PEGylation can protect proteins from proteolytic degradation and improve their thermal and chemical stability.[7][10][11]

  • Reduced Immunogenicity: The PEG chain can shield antigenic sites on the protein, reducing its immunogenicity.[7][12]

  • Prolonged Circulation Time: The increased hydrodynamic size of the PEGylated protein reduces renal clearance, extending its half-life in the bloodstream.[][7][12]

Q3: How does PEGylation affect protein activity?

A3: The impact of PEGylation on protein activity can vary. It can lead to a decrease, no change, or in some cases, an increase in activity.[13] Loss of activity can occur if the PEGylation site is near the active site or a receptor-binding site, causing steric hindrance.[14][15] However, in some instances, PEGylation has been shown to enhance biological activity and stability.[10] The degree of PEGylation and the size of the PEG chain can also influence the final activity of the conjugate.[16]

Q4: Will this compound significantly alter the conformation of my protein?

A4: While major changes to the secondary structure of a protein upon PEGylation are not commonly reported, some conformational changes can occur.[10][17] The interaction of the PEG chain with the protein surface can lead to localized changes.[18] Techniques like circular dichroism (CD) spectroscopy are often used to assess changes in the secondary and tertiary structure of the protein after PEGylation.[18][19] In many cases, PEGylation does not induce significant changes in the overall protein structure.[19][20]

Troubleshooting Guides

Problem 1: Low Conjugation Efficiency
Possible Cause Suggested Solution
Inactive Carboxylic Acid Ensure proper activation of the carboxylic acid group of this compound. Use fresh activating agents like EDC/NHS or HATU.
Suboptimal Reaction pH The pH of the reaction is critical for the reaction between an activated carboxylic acid and a primary amine. For NHS ester reactions, a pH of 7.2-8.5 is generally recommended. Perform a pH optimization study for your specific protein.[21]
Steric Hindrance The target amine groups on the protein surface may be sterically hindered. Consider using a longer PEG linker if available, or try to optimize the molar ratio of the PEG linker to the protein.
Protein Aggregation The protein may be aggregating under the reaction conditions. Check the solubility of your protein at the desired concentration and buffer conditions. Consider adding stabilizing excipients.
Hydrolysis of Activated Ester The activated NHS ester is susceptible to hydrolysis. Prepare the activated linker immediately before use and add it to the protein solution promptly.
Problem 2: Significant Loss of Protein Activity
Possible Cause Suggested Solution
PEGylation at or near the Active Site The PEG chain may be sterically hindering the active site or a binding interface.[14][15] If possible, try to characterize the PEGylation sites using mass spectrometry to identify if critical residues are being modified.
Conformational Changes PEGylation may have induced a conformational change that affects activity. Use biophysical techniques like circular dichroism or fluorescence spectroscopy to assess structural changes.[18]
Non-specific Conjugation If multiple lysine residues are available, the resulting product will be a heterogeneous mixture. This can make it difficult to assess the true impact of PEGylation. Consider site-specific PEGylation strategies if possible.
Denaturation during Reaction The reaction conditions (e.g., pH, temperature, organic co-solvents) may be denaturing the protein. Perform the reaction under conditions known to maintain the protein's stability.
Problem 3: Protein Aggregation after PEGylation
Possible Cause Suggested Solution
Changes in Surface Properties PEGylation alters the surface chemistry of the protein, which can sometimes lead to aggregation.[9]
Insufficient PEGylation A low degree of PEGylation might not be sufficient to prevent aggregation, especially for proteins prone to it.
Purification Issues The purification method used to remove unreacted PEG and reagents might be causing the protein to aggregate. Screen different purification methods like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
Formulation Buffer The final buffer composition may not be optimal for the PEGylated protein. Screen different buffer conditions (pH, ionic strength, excipients) to find a formulation that maximizes stability.

Data Presentation

Table 1: Impact of PEGylation on Enzyme Kinetics (Example Data)

This table summarizes representative data on how PEGylation can affect the kinetic parameters of an enzyme. Note that these are example values and the actual impact will depend on the specific protein, PEG linker, and degree of PEGylation.

Enzyme Modification Km (mM) Vmax (µmol/min) Reference
Recombinant MethioninaseUnmodified0.530.05[22]
Recombinant MethioninasePEGylated (47% of amines)0.600.04[22]
Recombinant MethioninasePEGylated (53% of amines)0.730.04[22]
α-ChymotrypsinUnmodified0.05-[16]
α-ChymotrypsinPEGylated0.19Decreased by up to 50%[16]

Table 2: Effect of PEGylation on Protein Thermal Stability (Example Data)

This table provides an example of how PEGylation can influence the thermal stability of a protein, as measured by the melting temperature (TM).

Protein Modification TM (°C) at pH 4.0 Reference
dAbUn-PEGylated49.2[11]
dAb20 kDa linear PEG54.6[11]
dAb30 kDa linear PEG55.9[11]
dAb40 kDa linear PEG56.1[11]
dAb40 kDa branched PEG57.3[11]

Experimental Protocols

General Protocol for Protein Conjugation with this compound

This is a general protocol and may require optimization for your specific protein and application.

1. Activation of this compound: a. Dissolve this compound in an appropriate anhydrous organic solvent (e.g., DMF or DMSO). b. Add a 1.1 to 1.5-fold molar excess of N-hydroxysuccinimide (NHS) and a 1.1 to 1.5-fold molar excess of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). c. Stir the reaction at room temperature for 1-4 hours.

2. Protein Preparation: a. Prepare the protein in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0. Ensure the buffer does not contain primary amines (e.g., Tris). b. Adjust the protein concentration to the desired level (e.g., 1-10 mg/mL).

3. Conjugation Reaction: a. Add the activated this compound solution to the protein solution. The molar ratio of the PEG linker to the protein will need to be optimized, but a starting point is often a 5 to 20-fold molar excess of the linker. b. Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

4. Quenching the Reaction: a. Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.

5. Purification of the PEGylated Protein: a. Remove unreacted PEG linker and byproducts using size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.

6. Characterization of the Conjugate: a. Degree of PEGylation: Determine the average number of PEG molecules per protein using techniques like MALDI-TOF mass spectrometry or by quantifying the remaining free amines using a TNBS assay. b. Purity: Assess the purity of the conjugate using SDS-PAGE and SEC-HPLC. c. Activity Assay: Perform a relevant biological assay to determine the activity of the PEGylated protein compared to the unmodified protein. d. Conformational Analysis: Use circular dichroism (CD) spectroscopy to check for significant changes in the secondary and tertiary structure.

Visualizations

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification cluster_characterization Step 4: Characterization A This compound C Activated PEG-NHS Ester A->C Activation B EDC/NHS B->C E PEGylated Protein (Crude) C->E Conjugation D Protein D->E F Purified PEGylated Protein E->F SEC or IEX G Unreacted PEG E->G H Activity Assay F->H I Mass Spectrometry F->I J CD Spectroscopy F->J

Caption: Experimental workflow for protein PEGylation with this compound.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Low Conjugation Efficiency? cause1 Inactive Reagents? start->cause1 Yes cause2 Suboptimal pH? start->cause2 No solution1 Use fresh EDC/NHS cause1->solution1 cause3 Steric Hindrance? cause2->cause3 No solution2 Optimize reaction pH (7.2-8.5) cause2->solution2 solution3 Increase PEG:Protein ratio cause3->solution3

Caption: Troubleshooting guide for low PEGylation conjugation efficiency.

impact_diagram cluster_positive Potential Positive Impacts cluster_negative Potential Negative Impacts Protein Native Protein PEGylation PEGylation with This compound Protein->PEGylation IncSol Increased Solubility PEGylation->IncSol IncStab Increased Stability PEGylation->IncStab RedImm Reduced Immunogenicity PEGylation->RedImm ProCirc Prolonged Circulation PEGylation->ProCirc DecAct Decreased Activity PEGylation->DecAct ConfChange Conformational Changes PEGylation->ConfChange Aggregation Aggregation PEGylation->Aggregation

Caption: Potential impacts of PEGylation on protein properties.

References

Validation & Comparative

A Head-to-Head Comparison of Cbz-N-PEG10-acid and Boc-N-PEG10-acid for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, the strategic use of protecting groups in conjunction with polyethylene (B3416737) glycol (PEG) linkers is paramount for the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs), PROTACs, and PEGylated therapeutics. The choice of protecting group can significantly influence the synthetic strategy, dictating the conditions for deprotection and the overall compatibility with the target biomolecule. This guide provides a comprehensive comparison of two commonly used amine-protected PEG linkers: Carboxybenzyl-N-PEG10-acid (Cbz-N-PEG10-acid) and tert-Butoxycarbonyl-N-PEG10-acid (Boc-N-PEG10-acid).

The core structure of both molecules features a ten-unit PEG chain that enhances solubility and provides a flexible spacer, and a terminal carboxylic acid for conjugation to primary amines on biomolecules.[1][2] The key difference lies in the amine protecting group—Cbz versus Boc—which determines the deprotection strategy and, consequently, the applications for which each linker is best suited.

Executive Summary of Key Differences

The selection between this compound and Boc-N-PEG10-acid hinges on the chemical stability of the target biomolecule and the desired orthogonality of the synthetic workflow. The Cbz group offers robustness under both acidic and basic conditions, with deprotection achieved under mild, neutral conditions via catalytic hydrogenolysis.[3] This makes it suitable for biomolecules that are sensitive to strong acids. However, the requirement for a metal catalyst and a hydrogen source can be a limitation for molecules containing reducible functional groups.[4]

Conversely, the Boc group is the archetypal acid-labile protecting group, readily cleaved by strong acids such as trifluoroacetic acid (TFA).[2][5] This allows for rapid and efficient deprotection without the need for a catalyst. However, the harsh acidic conditions can be detrimental to acid-sensitive biomolecules. The stability of the Boc group to catalytic hydrogenolysis and basic conditions makes it orthogonal to the Cbz group, enabling sequential deprotection strategies in multi-step syntheses.[3]

Comparative Data

FeatureThis compoundBoc-N-PEG10-acid
Protecting Group Carboxybenzyl (Cbz or Z)tert-Butoxycarbonyl (Boc)
Stability Stable to acid and baseStable to base and hydrogenolysis
Primary Deprotection Method Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[4]Strong Acid (e.g., TFA, HCl)[5][6]
Deprotection Conditions Mild, neutral pH[3]Harsh, acidic pH[2]
Orthogonality Orthogonal to Boc and Fmoc groups[3]Orthogonal to Cbz and Fmoc groups[3]
Compatibility Incompatible with reducible groups (e.g., alkynes, alkenes, some sulfur-containing residues)[4]Incompatible with acid-labile moieties (e.g., some esters, acetals)
Byproducts of Deprotection Toluene and Carbon Dioxide[7]Isobutylene, Carbon Dioxide, and tert-butanol[5]
Typical Deprotection Yields Generally high (>90%) for small molecules[8]Generally high (>95%) for a range of substrates[2]

Experimental Protocols

The following are representative protocols for the conjugation of the carboxylic acid moiety to a primary amine on a protein and the subsequent deprotection of the Cbz or Boc group.

Protocol 1: EDC/NHS Coupling of PEG-acid to a Protein

This initial conjugation step is identical for both this compound and Boc-N-PEG10-acid.

Materials:

  • This compound or Boc-N-PEG10-acid

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the PEG-acid linker (10-20 fold molar excess over the protein) in anhydrous DMF or DMSO.

    • Add NHS (1.5 equivalents relative to the PEG-acid) followed by EDC (1.5 equivalents relative to the PEG-acid).

    • Stir the reaction mixture at room temperature for 30-60 minutes to generate the NHS ester.

  • Conjugation to Protein:

    • Add the activated PEG-NHS ester solution to the protein solution in Conjugation Buffer.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated protein conjugate using size-exclusion chromatography to remove excess reagents.

Protocol 2a: Cbz Deprotection via Catalytic Hydrogenolysis

Materials:

  • Cbz-PEGylated protein

  • Palladium on carbon (10% Pd/C)

  • Hydrogen source (H₂ gas balloon or hydrogen generator)

  • Degassed reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • To a solution of the Cbz-PEGylated protein in a degassed buffer, add 10% Pd/C (typically 10-20% by weight of the conjugate).

  • Place the reaction mixture under a hydrogen atmosphere (e.g., by bubbling H₂ gas through the solution for a few minutes and then maintaining a balloon of H₂).

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS to observe the mass change).

  • Upon completion, carefully filter the reaction mixture through a 0.22 µm filter to remove the Pd/C catalyst.

  • The resulting amine-PEGylated protein is ready for further use or purification.

Protocol 2b: Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

  • Boc-PEGylated protein (lyophilized, if possible)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or a suitable organic solvent

  • Scavenger (e.g., triisopropylsilane (B1312306) (TIS) or water, optional)[9]

  • Cold diethyl ether for precipitation

Procedure:

  • Dissolve the Boc-PEGylated protein in a solution of 50% TFA in DCM.[10]

  • If the protein is sensitive to the tert-butyl cation byproduct, add a scavenger (e.g., 2.5% TIS).[9]

  • Stir the reaction mixture at room temperature for 1-2 hours.[10]

  • Monitor the deprotection by LC-MS.

  • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Precipitate the deprotected protein by adding cold diethyl ether.

  • Centrifuge to pellet the protein and wash the pellet with cold diethyl ether to remove residual TFA.

  • Air-dry the pellet and resuspend the deprotected PEGylated protein in a suitable buffer.

Visualizing the Workflow and Decision-Making Process

The choice between Cbz and Boc protection is a critical step in the design of a bioconjugation strategy. The following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical considerations for selecting the appropriate linker.

G cluster_0 Bioconjugation Workflow start Biomolecule with Primary Amine conjugation Amide Bond Formation start->conjugation peg_acid Cbz- or Boc-N-PEG10-acid activation EDC/NHS Activation peg_acid->activation activation->conjugation protected_conjugate Protected PEG-Biomolecule conjugation->protected_conjugate deprotection Deprotection protected_conjugate->deprotection final_conjugate Amine-PEG-Biomolecule deprotection->final_conjugate further_conjugation Further Conjugation final_conjugate->further_conjugation

Caption: A generalized experimental workflow for bioconjugation using amine-protected PEG-acid linkers.

Caption: A decision tree for selecting between Cbz- and Boc-protected PEG linkers for bioconjugation.

Conclusion

Both this compound and Boc-N-PEG10-acid are valuable reagents for bioconjugation, each with a distinct set of properties that make them suitable for different applications. The choice between them is primarily dictated by the stability of the biomolecule to the respective deprotection conditions. The Cbz group, with its mild hydrogenolysis cleavage, is advantageous for acid-sensitive substrates, provided they do not contain reducible functionalities. The Boc group, with its rapid acid-mediated deprotection, is ideal for robust biomolecules where the use of a metal catalyst is undesirable. A thorough understanding of the target molecule's chemistry is essential for making an informed decision and ensuring the successful synthesis of the desired bioconjugate.

References

A Comparative Guide to PROTAC Linkers: Evaluating Cbz-N-PEG10-acid Against Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy for therapeutic intervention. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a warhead for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two elements. The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex essential for protein degradation.

This guide provides a comparative analysis of Cbz-N-PEG10-acid, a polyethylene (B3416737) glycol (PEG)-based linker, against other common PROTAC linkers. By examining experimental data on degradation efficiency (DC50 and Dmax), we aim to offer researchers, scientists, and drug development professionals a comprehensive resource for making informed decisions in PROTAC design.

The Role and Diversity of PROTAC Linkers

The linker's primary function is to position the POI and the E3 ligase in a conformation conducive to the transfer of ubiquitin to the target protein, marking it for degradation. The length, rigidity, and chemical composition of the linker are paramount in forming a stable and productive ternary complex.[1] An improperly designed linker can lead to steric hindrance or an unstable complex, resulting in inefficient ubiquitination and poor degradation.[2]

PROTAC linkers are broadly categorized into flexible and rigid types. Flexible linkers, predominantly comprised of alkyl chains and PEG units, are synthetically accessible and allow for a wide range of conformations, which can be advantageous in the initial stages of PROTAC design.[3] Rigid linkers, which incorporate cyclic or aromatic structures, can pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex and improving pharmacokinetic properties.[4]

This compound: A PEG-Based Linker

This compound is a bifunctional linker featuring a 10-unit PEG chain, a terminal carboxylic acid, and a carbobenzyloxy (Cbz)-protected amine.[5] The PEG chain imparts hydrophilicity, which can enhance the aqueous solubility of the resulting PROTAC, a common challenge for these large molecules.[3] The terminal carboxylic acid and the amine (after deprotection) provide convenient handles for conjugation to the POI and E3 ligase ligands through standard amide bond formation.[5] The 10-unit length of the PEG chain offers a significant degree of flexibility, which can be crucial for achieving an optimal orientation of the POI and E3 ligase within the ternary complex.[6]

Quantitative Comparison of PROTAC Linker Performance

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following tables summarize representative data from various studies to illustrate the impact of different linker types and lengths on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.

Table 1: Comparison of Different Linker Classes

Linker ClassRepresentative Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
PEG PEG4BRD4CRBN< 500Not Reported[2]
PEG5BRD4CRBN< 500Not Reported[2]
Alkyl/Ether 16-atom alkyl linkerERαVHL~25~90[2]
Alkyl/Ether ChainsBTKCRBN1 - 40>85[7]
Rigid Piperazine-containingARVHL/CRBN< 1>95[4][8]

Table 2: Impact of PEG Linker Length on BRD4 Degradation (CRBN-based PROTACs)

Linker LengthDC50 (nM)Dmax (%)Cell LineReference
PEG2>1000<20HeLa[9]
PEG3~100~80VCaP[9]
PEG41.8>95MOLM-13[9]
PEG50.8>98RS4;11[9]
PEG63.2>95MOLM-13[9]

Note: The data in Table 2 is a synthesis of findings from multiple studies and should be interpreted as a qualitative guide to the general trend of PEG linker length on BRD4 degradation.

From the compiled data, a clear trend emerges where an optimal linker length is crucial for potent degradation. For BRD4, a PEG5 linker appears to be highly effective.[9] Shorter linkers may not provide sufficient distance to avoid steric clashes, while excessively long linkers can lead to a decrease in potency, a phenomenon often attributed to the "hook effect" where the formation of binary complexes is favored over the productive ternary complex.[9]

Signaling Pathways and Experimental Workflows

To understand and evaluate the performance of PROTACs, it is essential to visualize the underlying biological pathways and the experimental procedures used for their characterization.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Start Start: PROTAC Synthesis with Different Linkers Cell_Culture Cell Culture & Treatment with PROTACs Start->Cell_Culture Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., SPR, ITC, NanoBRET) Start->Ternary_Complex_Assay Cell_Lysis Cell Lysis & Protein Quantification Cell_Culture->Cell_Lysis Western_Blot Western Blot Analysis Cell_Lysis->Western_Blot Data_Analysis Data Analysis (Densitometry) Western_Blot->Data_Analysis DC50_Dmax Determine DC50 & Dmax Data_Analysis->DC50_Dmax Conclusion Conclusion: Compare Linker Performance DC50_Dmax->Conclusion Cooperativity Determine Binding Affinity & Cooperativity Ternary_Complex_Assay->Cooperativity Cooperativity->Conclusion

Caption: Experimental workflow for comparing PROTAC linker performance.

Experimental Protocols

A robust assessment of PROTAC efficacy requires well-defined experimental protocols. The following are methodologies for key experiments cited in this guide.

Protocol 1: Western Blot for Determination of DC50 and Dmax

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC compounds and vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound for a predetermined time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Perform densitometry analysis to quantify the band intensities.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression analysis.

Protocol 2: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This protocol provides a general framework for assessing the formation and stability of the POI-PROTAC-E3 ligase ternary complex using SPR.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Recombinant purified target protein (POI) and E3 ligase

  • PROTAC compound

  • Immobilization reagents (e.g., EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization: Immobilize the E3 ligase onto the surface of an SPR sensor chip using standard amine coupling chemistry.

  • Binary Interaction (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

  • Ternary Complex Formation:

    • Prepare a series of solutions containing a constant concentration of the POI and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase.

    • An increase in the SPR signal compared to the injection of the POI alone indicates the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgrams to appropriate binding models to determine the association and dissociation rate constants for the ternary complex.

    • Calculate the cooperativity (α) of ternary complex formation by comparing the binding affinity of the POI to the E3 ligase in the presence and absence of the PROTAC.

Conclusion

The linker is a critical component in the design of effective PROTACs, with its length, composition, and flexibility directly impacting degradation efficiency. While this compound, with its 10-unit PEG chain, offers favorable properties such as enhanced solubility and synthetic tractability, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. The compiled data from various studies underscores the importance of systematic linker optimization. For instance, in the case of BRD4 degradation, a PEG linker with approximately 5 ethylene (B1197577) glycol units appears to be more potent than shorter or longer alternatives.[9]

Researchers and drug development professionals should adopt a systematic approach to linker design, exploring a range of lengths and compositions to identify the optimal configuration for their specific application. The experimental protocols and workflows provided in this guide offer a robust framework for the rigorous evaluation of novel PROTAC molecules, ultimately accelerating the development of this promising therapeutic modality.

References

Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Cbz-N-PEG10-Acid Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the analysis of peptides modified with Cbz-N-PEG10-acid, a clear understanding of mass spectrometry techniques is paramount. This guide provides an objective comparison of prevalent mass spectrometry-based approaches, supported by experimental data and detailed protocols, to facilitate informed decisions in the characterization and quantification of these complex molecules.

The conjugation of polyethylene (B3416737) glycol (PEG) chains to peptides, a process known as PEGylation, is a widely adopted strategy to enhance their therapeutic properties, including improved solubility, stability, and pharmacokinetic profiles. The Cbz (Carboxybenzyl) protecting group on the N-terminus of a PEG linker adds another layer of complexity to the analytical challenge. Mass spectrometry stands as a powerful tool for the detailed structural elucidation and quantification of these modified peptides. This guide will delve into the common methodologies, their comparative performance, and the critical experimental considerations.

Experimental Workflow and Methodologies

The successful mass spectrometric analysis of this compound modified peptides hinges on a well-defined workflow, encompassing sample preparation, chromatographic separation, and mass spectrometric detection and fragmentation.

workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis sp1 Desalting & Buffer Exchange sp2 Protein Precipitation (for plasma samples) sp1->sp2 lc1 Reversed-Phase HPLC (C18) sp2->lc1 Injection ms1 Ionization (ESI/MALDI) lc1->ms1 Elution ms2 MS1 Scan (Intact Mass) ms1->ms2 ms3 Fragmentation (CID/HCD/ETD) ms2->ms3 ms4 MS/MS Scan (Sequence Analysis) ms3->ms4 da1 Deconvolution ms4->da1 da2 Database Searching da1->da2 da3 Quantification da2->da3

General workflow for MS analysis of modified peptides.
Detailed Experimental Protocols

1. Sample Preparation:

Proper sample preparation is crucial to remove substances that can interfere with ionization and detection, such as salts and detergents.

  • Objective: To obtain a clean sample of the this compound modified peptide suitable for LC-MS/MS analysis.

  • Protocol for Purified Peptides:

    • Dissolve the peptide in a solution of 50% acetonitrile (B52724) and 50% water with 0.1% formic acid.

    • If salts are present, perform desalting using a C18 ZipTip or equivalent solid-phase extraction (SPE) cartridge.

      • Condition the C18 material with 100% acetonitrile.

      • Equilibrate with 0.1% formic acid in water.

      • Load the sample.

      • Wash with 0.1% formic acid in water.

      • Elute the peptide with 50-80% acetonitrile containing 0.1% formic acid.

    • Dry the eluted sample in a vacuum centrifuge and reconstitute in the initial mobile phase for LC-MS analysis.

  • Protocol for Peptides in Biological Matrices (e.g., Plasma):

    • Perform protein precipitation by adding three volumes of cold acetonitrile to one volume of plasma.

    • Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant containing the peptide to a new tube.

    • Proceed with desalting as described above.

2. Liquid Chromatography (LC):

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for separating modified peptides before mass spectrometric analysis.

  • Column: A C18 column (e.g., 2.1 mm ID x 100 mm length, 1.8 µm particle size) is typically used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point, which can be optimized based on the hydrophobicity of the peptide.

  • Flow Rate: 200-400 µL/min.

  • Column Temperature: 40-50°C to improve peak shape.

3. Mass Spectrometry (MS):

Electrospray ionization (ESI) is the preferred ionization method for LC-MS analysis of peptides.

  • Ionization Mode: Positive ion mode is typically used for peptides.

  • MS1 Scan: Acquire full scan mass spectra to determine the mass-to-charge ratio (m/z) of the intact this compound modified peptide. The presence of multiple charge states is expected.

  • MS/MS Fragmentation: Select the most abundant precursor ions for fragmentation using Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).

    • CID/HCD: These techniques primarily cleave the peptide backbone, generating b- and y-type fragment ions that are used for sequence confirmation. A characteristic fragmentation pattern for the PEG linker is the neutral loss of ethylene (B1197577) glycol units (44.0262 Da). The Cbz group can also fragment, typically showing a loss of the benzyl (B1604629) group or the entire Cbz moiety.

  • Alternative Fragmentation - In-source CID: A novel approach for quantifying PEG and PEGylated molecules involves in-source CID.[1][2] This method generates specific PEG fragment ions in the ion source, which can then be used for selective and sensitive quantification.[1]

Comparative Analysis of Mass Spectrometry Techniques

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Coupling to LC Excellent, standard for LC-MS/MSPossible, but less common and more complex
Ionization Mechanism Soft ionization, produces multiply charged ionsSoft ionization, primarily produces singly charged ions
Sample Throughput High, suitable for automated analysisModerate, often requires manual sample spotting
Tolerance to Salts Low, requires extensive sample cleanupHigher than ESI, but still benefits from cleanup
Typical Application Quantitative and qualitative analysis of complex mixturesRapid screening, analysis of intact proteins and high MW compounds

Data Presentation: Quantitative and Fragmentation Analysis

A key aspect of analyzing this compound modified peptides is to confirm the modification and determine its impact on the peptide's properties.

Table 1: Expected Mass Shifts upon Modification

Modification ComponentChemical FormulaMonoisotopic Mass (Da)
Carboxybenzyl (Cbz)C₈H₇O₂135.0446
PEG10C₂₀H₄₀O₁₀440.2570
Total Modification C₂₈H₄₇NO₁₂ 577.3095

Table 2: Characteristic Fragmentation Patterns in CID/HCD

Precursor IonFragment Ion TypeDescriptionExpected m/z
[M+H]⁺Neutral LossLoss of ethylene glycol unit from PEG chain[M+H - 44.03]⁺
[M+H]⁺Neutral LossLoss of benzyl group from Cbz[M+H - 91.05]⁺
[M+H]⁺Neutral LossLoss of entire Cbz group[M+H - 135.04]⁺
[M+H]⁺b- and y-ionsPeptide backbone fragmentationVaries with peptide sequence

Alternative Approaches and Future Perspectives

While ESI- and MALDI-based methods are the workhorses for peptide analysis, other techniques offer unique advantages.

  • Ion Mobility Mass Spectrometry (IM-MS): This technique separates ions based on their size and shape in the gas phase, providing an additional dimension of separation that can help to resolve complex mixtures of PEGylated isomers.

  • Electron Transfer Dissociation (ETD): ETD is a fragmentation technique that is particularly useful for sequencing larger peptides and localizing post-translational modifications, as it tends to preserve labile modifications that can be lost during CID/HCD.

The field of mass spectrometry is continually evolving, with advancements in instrumentation and software providing ever-increasing sensitivity, resolution, and speed. For the analysis of this compound modified peptides, future developments will likely focus on improving the characterization of heterogeneity in PEGylation and enabling more robust quantitative workflows for these molecules in complex biological samples.

By carefully selecting and optimizing the appropriate mass spectrometry-based workflow, researchers can confidently characterize and quantify this compound modified peptides, paving the way for a deeper understanding of their biological function and therapeutic potential.

References

A Comparative Guide to the Characterization of Cbz-N-PEG10-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation and drug delivery, the precise characterization of functionalized polyethylene (B3416737) glycol (PEG) linkers is paramount. This guide provides a comparative analysis of three primary analytical techniques for the characterization of Cbz-N-PEG10-acid: Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

This compound is a bifunctional linker featuring a carboxybenzyl (Cbz) protected amine, a ten-unit polyethylene glycol spacer, and a terminal carboxylic acid. This structure allows for its conjugation to various molecules, making it a valuable tool in the development of antibody-drug conjugates (ADCs) and other targeted therapies. Accurate characterization ensures the purity, identity, and stability of these conjugates, which is critical for their efficacy and safety.

Performance Comparison: NMR vs. HPLC vs. Mass Spectrometry

The choice of analytical technique depends on the specific information required. While NMR provides detailed structural information, HPLC is excellent for purity assessment, and Mass Spectrometry confirms molecular weight and integrity.

ParameterNuclear Magnetic Resonance (NMR)High-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Primary Use Structural elucidation and confirmation, QuantitationPurity determination, Quantitation, Separation of impuritiesMolecular weight determination, a high degree of certainty in identification
Information Provided Detailed molecular structure, chemical environment of atoms, functional group connectivityRetention time, peak purity, quantification of componentsMass-to-charge ratio (m/z), molecular formula confirmation
Sample Preparation Simple dissolution in a deuterated solventDissolution in a suitable mobile phase, filtrationDissolution, often requires desalting and dilution, matrix addition for MALDI
Resolution Atomic level resolution of chemical structureHigh resolution of components in a mixtureHigh mass resolution, can distinguish isobaric species
Sensitivity Relatively low (mg to µg range)[1]High (µg to ng range)[]Very high (ng to fg range)[3]
Limit of Detection ~10 µg/mL in biological fluids[1]~5 µg/mL for individual oligomers[4]Femtomole (fmol) to attomole (amol) range[3]
Quantitative Accuracy Excellent, directly proportional to the number of nucleiGood, requires calibration with standardsCan be quantitative with appropriate internal standards
Key Advantage Non-destructive, provides unambiguous structural informationRobust, reliable for purity and impurity profilingUnparalleled sensitivity and mass accuracy
Limitations Lower sensitivity, complex spectra for large moleculesDoes not provide structural information on its ownCan be affected by ion suppression, fragmentation can be complex

In-Depth Characterization by NMR Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of this compound. Both ¹H and ¹³C NMR are employed for a comprehensive analysis.

Expected ¹H NMR Spectral Data for this compound

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (Cbz)7.25 - 7.40multiplet5H
CH₂ (Benzylic, Cbz)~5.10singlet2H
PEG backbone (-O-CH₂-CH₂-O-)3.55 - 3.75multiplet~40H
CH₂ adjacent to amide~3.50triplet2H
CH₂ adjacent to acid~3.78triplet2H
NH (Amide)~5.30broad singlet1H
OH (Carboxylic Acid)>10broad singlet1H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Expected ¹³C NMR Spectral Data for this compound

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

CarbonExpected Chemical Shift (δ, ppm)
Carbonyl (Carboxylic Acid)~174
Carbonyl (Cbz)~156
Aromatic (Cbz)127 - 137
CH₂ (Benzylic, Cbz)~67
PEG backbone (-O-CH₂-CH₂-O-)~70
CH₂ adjacent to amide~40
CH₂ adjacent to acid~69

Experimental Protocols

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆).

  • Instrumentation: The analysis is performed on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several thousand).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

HPLC Protocol for Purity Analysis
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of water and organic solvent) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrumentation: A standard HPLC system equipped with a UV detector or, more suitably for PEG compounds, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes is typically employed to ensure the elution of all components.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 5-20 µL.

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry Protocol
  • Sample Preparation:

    • For Electrospray Ionization (ESI): Dissolve the sample in a solvent compatible with mass spectrometry, such as a mixture of acetonitrile and water with a small amount of formic acid, to a concentration of approximately 10-100 µg/mL.

    • For Matrix-Assisted Laser Desorption/Ionization (MALDI): Co-crystallize the sample with a suitable matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is preferred for accurate mass measurements.

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution directly into the ion source or introduce it via an LC system. Acquire data in positive or negative ion mode, depending on the analyte.

    • MALDI-TOF MS: Irradiate the sample spot with a laser to desorb and ionize the analyte.

  • Data Analysis: Determine the molecular weight of the compound from the mass-to-charge ratio of the observed ions. The high-resolution data can be used to confirm the elemental composition.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the characterization of this compound conjugates.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Analysis & Reporting synthesis Synthesis of This compound Conjugate purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Analysis (Structure Confirmation) purification->nmr hplc HPLC Analysis (Purity Assessment) purification->hplc ms Mass Spectrometry (Molecular Weight Verification) purification->ms data_analysis Data Interpretation and Comparison nmr->data_analysis hplc->data_analysis ms->data_analysis report Comprehensive Characterization Report data_analysis->report decision_tree cluster_goals Goal-driven Technique Selection start Analytical Goal structure Need Structural Elucidation? start->structure purity Need Purity and Impurity Profile? start->purity mw Need Molecular Weight Confirmation? start->mw nmr Use NMR structure->nmr Yes hplc Use HPLC purity->hplc Yes ms Use Mass Spectrometry mw->ms Yes

References

Determining Conjugation Efficiency of Cbz-N-PEG10-acid by UV-Vis Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic proteins and other biomolecules is a widely used strategy to enhance their pharmacokinetic and pharmacodynamic properties. Cbz-N-PEG10-acid, a PEG derivative featuring a carboxybenzyl (Cbz) protecting group, offers a specific linker for conjugation. Accurate determination of the conjugation efficiency is critical for quality control and ensuring the desired therapeutic effect. This guide provides a comparative overview of using UV-Vis spectroscopy for determining the conjugation efficiency of this compound and contrasts it with other common analytical techniques.

UV-Vis Spectroscopy for Quantifying this compound Conjugation

UV-Vis spectroscopy is a readily accessible and straightforward method for quantifying the conjugation of molecules containing chromophores. The carboxybenzyl (Cbz) group in this compound contains a benzene (B151609) ring, which imparts a characteristic UV absorbance, making this technique suitable for its quantification.

Principle: The Beer-Lambert law forms the basis of this method, stating that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution. By measuring the absorbance at specific wavelengths corresponding to the protein and the Cbz-group, the degree of PEGylation can be estimated. Proteins, containing aromatic amino acids like tryptophan and tyrosine, typically exhibit a maximum absorbance at around 280 nm.[1][2] The Cbz group is also expected to absorb in the UV region, though its specific maximum absorbance wavelength may differ.

Experimental Protocol: UV-Vis Spectroscopy

  • Wavelength Scanning:

    • Separately scan the UV-Vis spectra of the unconjugated protein, free this compound, and the purified conjugate solution to identify the maximum absorbance wavelengths (λ_max) for the protein (typically ~280 nm) and the Cbz group.

  • Standard Curve Generation:

    • Prepare a series of standard solutions of known concentrations for both the unconjugated protein and this compound.

    • Measure the absorbance of each standard solution at their respective λ_max and plot absorbance versus concentration to generate standard curves. This will yield the molar extinction coefficients (ε) for both the protein and the this compound.

  • Measurement of the Conjugate:

    • Measure the absorbance of the purified conjugate solution at the λ_max of the protein and the λ_max of the Cbz group.

  • Calculation of Conjugation Efficiency:

    • The concentration of the protein in the conjugate can be determined from its absorbance at 280 nm, after correcting for any absorbance from the Cbz group at this wavelength.

    • The concentration of the conjugated this compound can be determined from its characteristic absorbance, correcting for any protein absorbance at this wavelength.

    • The molar ratio of PEG to protein can then be calculated, providing the conjugation efficiency.

Logical Workflow for UV-Vis Determination of Conjugation Efficiency

cluster_prep Sample & Standard Preparation cluster_analysis UV-Vis Analysis cluster_calc Calculation Unconjugated Protein Unconjugated Protein Wavelength Scan Wavelength Scan Unconjugated Protein->Wavelength Scan Standard Curves Standard Curves Unconjugated Protein->Standard Curves This compound This compound This compound->Wavelength Scan This compound->Standard Curves Purified Conjugate Purified Conjugate Measure Conjugate Absorbance Measure Conjugate Absorbance Purified Conjugate->Measure Conjugate Absorbance Wavelength Scan->Measure Conjugate Absorbance Determine Protein Conc. Determine Protein Conc. Standard Curves->Determine Protein Conc. Determine PEG Conc. Determine PEG Conc. Standard Curves->Determine PEG Conc. Measure Conjugate Absorbance->Determine Protein Conc. Measure Conjugate Absorbance->Determine PEG Conc. Calculate Molar Ratio Calculate Molar Ratio Determine Protein Conc.->Calculate Molar Ratio Determine PEG Conc.->Calculate Molar Ratio

Caption: Workflow for determining conjugation efficiency using UV-Vis spectroscopy.

Comparison with Alternative Methods

While UV-Vis spectroscopy is a valuable tool, other methods can provide complementary or more detailed information on PEGylation. The choice of method often depends on the specific requirements of the analysis, available equipment, and the nature of the conjugate.

MethodPrincipleAdvantagesDisadvantages
UV-Vis Spectroscopy Measures the absorbance of chromophores (Cbz group and aromatic amino acids).Rapid, simple, and readily available equipment.Potential for overlapping spectra between the protein and the PEG linker, which can complicate calculations. Requires a chromophore on the PEG moiety.[1][2]
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, leading to an earlier elution time.[1]Can separate and quantify different PEGylated species (mono-, di-, etc.) as well as unconjugated protein and free PEG.[3][4]The polydispersity of PEG can lead to broad peaks, making accurate quantification challenging.[4] Not all systems may achieve baseline separation.
Colorimetric Assays (e.g., Barium-Iodide) PEG forms a colored complex with a barium-iodide solution, which can be quantified by measuring the absorbance at a specific wavelength (e.g., 535 nm).[1]Simple and does not require a chromophore on the PEG.Can be less sensitive, and the assay can be affected by the molecular weight of the PEG. Requires careful control experiments.[1][5]
Fluorescence Spectroscopy Measures the fluorescence of a fluorophore-labeled PEG.Highly sensitive.Requires the use of a fluorescently labeled PEG, which may not be desirable for all applications and adds an extra step to the synthesis.[1][2]
Mass Spectrometry (e.g., MALDI-TOF) Measures the mass-to-charge ratio of the molecules, allowing for the determination of the molecular weight of the conjugate and thus the number of attached PEG chains.[6]Provides precise information on the degree of PEGylation and can identify different PEGylated species.Requires specialized and expensive instrumentation. Can be more complex to perform.[7]
SDS-PAGE Separates proteins based on their molecular weight. PEGylation increases the apparent molecular weight, causing a shift in the band position.Provides a qualitative and visual confirmation of conjugation.[1]Generally not quantitative. The band shift is not always directly proportional to the mass of the attached PEG.[8]

Signaling Pathway of Method Selection

cluster_start Starting Point cluster_decision Key Considerations cluster_methods Analytical Methods Need to Determine Conjugation Efficiency Need to Determine Conjugation Efficiency Qualitative vs. Quantitative Qualitative vs. Quantitative Need to Determine Conjugation Efficiency->Qualitative vs. Quantitative Need for Separation Need for Separation Qualitative vs. Quantitative->Need for Separation Quantitative SDS-PAGE SDS-PAGE Qualitative vs. Quantitative->SDS-PAGE Qualitative Direct Mass Measurement Direct Mass Measurement Need for Separation->Direct Mass Measurement No SEC SEC Need for Separation->SEC Yes UV-Vis UV-Vis Direct Mass Measurement->UV-Vis No, has chromophore Colorimetric Assay Colorimetric Assay Direct Mass Measurement->Colorimetric Assay No, no chromophore Mass Spec Mass Spec Direct Mass Measurement->Mass Spec Yes

Caption: Decision tree for selecting a method to determine conjugation efficiency.

Conclusion

The determination of the conjugation efficiency of this compound by UV-Vis spectroscopy is a practical and efficient method, particularly for routine analysis, due to its simplicity and the inherent UV-absorbing properties of the Cbz group. However, for a more comprehensive characterization, especially when dealing with heterogeneous PEGylation products, complementary techniques such as SEC or mass spectrometry are recommended. The choice of the most appropriate method will be dictated by the specific analytical needs, the available resources, and the desired level of detail in the characterization of the PEGylated molecule.

References

Flexible vs. Rigid PROTAC Linkers: A Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the critical role of the linker in Proteolysis Targeting Chimeras (PROTACs), this guide provides a head-to-head comparison of flexible and rigid linkers, supported by experimental data, detailed protocols, and visualizations to inform rational PROTAC design for researchers, scientists, and drug development professionals.

PROTACs have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules are composed of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] While initially viewed as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, influencing ternary complex formation, degradation potency, selectivity, and pharmacokinetic properties.[2][3]

The choice between a flexible and a rigid linker is a pivotal decision in PROTAC design.[1] This guide will dissect the advantages and disadvantages of each, presenting quantitative data from published studies to illustrate their impact on key performance metrics.

The Great Debate: Flexibility vs. Rigidity

The structural characteristics of the linker, whether flexible or rigid, profoundly impact a PROTAC's behavior.[1]

Flexible linkers , most commonly composed of polyethylene (B3416737) glycol (PEG) or alkyl chains, offer a high degree of conformational freedom.[1][4] This allows the PROTAC to adopt multiple orientations, potentially increasing the likelihood of forming a productive ternary complex (POI-PROTAC-E3 ligase).[4] Their synthetic accessibility also makes them a popular choice in the initial stages of PROTAC development.[4] However, this flexibility can come at a cost. A high degree of freedom can lead to an entropic penalty upon binding to the target protein and E3 ligase, which may decrease the stability of the ternary complex.[4] Furthermore, flexible linkers, particularly long alkyl chains, can contribute to poor physicochemical properties, such as high lipophilicity, which can negatively affect cell permeability and oral bioavailability.[4]

Rigid linkers , which incorporate structural elements like piperazine/piperidine (B6355638) rings, alkynes, or aromatic groups, restrict the conformational freedom of the PROTAC.[1][5] This "pre-organization" can guide the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex, potentially leading to enhanced degradation efficiency and selectivity.[6][7] Rigid linkers can also improve a PROTAC's physicochemical and pharmacokinetic properties.[3][8] However, the synthesis of PROTACs with rigid linkers is often more challenging.[4] Moreover, the lack of flexibility can sometimes be a hindrance, preventing the necessary conformational adjustments required to form a productive ternary complex.[4][7]

The optimal linker is highly dependent on the specific POI and E3 ligase pair, and there is no one-size-fits-all solution.[5] Experimental evidence has shown conflicting results where rigidification has both improved and impaired degradation potency in different systems.[3]

Quantitative Data: A Comparative Analysis

The following tables summarize quantitative data from various studies, highlighting the impact of linker type on PROTAC performance.

PROTAC TargetLinker TypeLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
Androgen Receptor (AR)RigidContains piperidine/piperazine motifs< 1-LNCaP, VCaP[3]
Androgen Receptor (AR)FlexiblePEG unit-Active at 3 µM22Rv1[3]
Androgen Receptor (AR)RigidDisubstituted phenyl rings-No activity22Rv1[3]
PI3K/mTORFlexibleC8 alkyl chain42.23 - 227.471.3 - 88.6MDA-MB-231[9]
PI3K/mTORRigidContains piperidine ring-Less efficient degradationMDA-MB-231, MCF-7[9]

Table 1: Comparison of Degradation Efficacy (DC50 and Dmax). This table showcases how linker rigidity can influence the degradation potency of PROTACs targeting the Androgen Receptor and PI3K/mTOR. In the case of the AR-targeting PROTAC, a rigid linker resulted in sub-nanomolar DC50 values, while a flexible PEG linker showed activity in the micromolar range.[3] Conversely, introducing rigid phenyl rings completely abolished activity.[3] For the dual-target PI3K/mTOR PROTAC, a flexible alkyl linker demonstrated superior degradation efficiency compared to a more rigid counterpart containing a piperidine ring.[9]

PROTACTargetLinker TypeTernary Complex Cooperativity (α)Ternary Complex Stability (Off-rate, s⁻¹)Reference
MZ1BRD4Flexible (PEG-based)260.014[10]
BTK PROTACs (longer linkers)BTKFlexible (≥ 4 PEG units)Lacked positive cooperativity-[3]

Table 2: Impact on Ternary Complex Formation and Stability. This table illustrates the effect of linker type on the formation and stability of the ternary complex. The well-characterized BRD4 degrader MZ1, which has a flexible PEG-based linker, induces a highly cooperative ternary complex.[10] In contrast, a series of BTK-targeting PROTACs with longer flexible PEG linkers did not exhibit positive cooperativity, suggesting that the entropic cost of restricting the flexible linker offset the energy gained from new protein-protein interactions.[3]

Visualizing the PROTAC Mechanism and Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and the experimental workflows used to evaluate them, the following diagrams are provided.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ub PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release (Catalytic) Polyubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Recognition Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_analysis Data Analysis & Optimization Design Design PROTAC Library (Flexible vs. Rigid Linkers) Synthesis Chemical Synthesis Design->Synthesis Ternary_Complex_Assay Ternary Complex Formation (SPR, ITC, BLI) Synthesis->Ternary_Complex_Assay Degradation_Assay Protein Degradation (Western Blot, NanoBRET) Synthesis->Degradation_Assay PK_Assay Pharmacokinetic Profiling (in vitro ADME, in vivo PK) Synthesis->PK_Assay Data_Analysis Analyze DC50, Dmax, Cooperativity, PK parameters Ternary_Complex_Assay->Data_Analysis Degradation_Assay->Data_Analysis PK_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR Optimization Lead Optimization SAR->Optimization

Caption: A typical experimental workflow for comparing PROTAC linkers.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate evaluation of PROTAC efficacy. Below are methodologies for key assays.

Western Blotting for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[11]

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and then incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).

  • Detection: Incubate the membrane with a corresponding HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and then to the vehicle control to determine the percentage of protein remaining. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).[12]

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful biophysical technique to measure the kinetics and affinity of binding events, including the formation of the ternary complex.[10]

Methodology:

  • Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the surface of an SPR sensor chip.

  • Binary Interaction: Inject the PROTAC over the sensor surface to measure its binding affinity to the immobilized protein.

  • Ternary Complex Formation: To measure the formation of the ternary complex, inject a pre-incubated mixture of the PROTAC and the POI over the sensor surface. Alternatively, inject the POI over the surface to which the PROTAC is already bound.

  • Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD). Cooperativity (α) can be calculated by comparing the binding affinity of the PROTAC to the E3 ligase in the presence and absence of the POI.[13] An α value greater than 1 indicates positive cooperativity, a value of 1 indicates no cooperativity, and a value less than 1 indicates negative cooperativity.[13]

NanoBRET™ Ternary Complex Assay in Live Cells

The NanoBRET™ assay allows for the real-time measurement of protein-protein interactions within living cells, providing a dynamic view of ternary complex formation.[14][15]

Methodology:

  • Cell Line Engineering: Create a stable cell line expressing the target protein fused to a NanoLuc® luciferase tag (e.g., HaloTag®-NanoLuc®).

  • Labeling: Treat the cells with a fluorescent ligand (e.g., HaloTag® NanoBRET™ 618 Ligand) that will bind to the tagged protein of interest.

  • PROTAC Treatment: Add the PROTAC at various concentrations to the cells.

  • E3 Ligase Detection: If the endogenous E3 ligase is being studied, it is unlabeled. The formation of the ternary complex brings the NanoLuc® donor and the fluorescent acceptor on the POI into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET).

  • BRET Measurement: Measure the BRET signal using a plate reader.

  • Data Analysis: An increase in the BRET signal indicates the formation of the ternary complex. Plot the BRET ratio against the PROTAC concentration to generate a dose-response curve.

Conclusion and Future Directions

The linker is a critical component of a PROTAC, and its design, particularly the balance between flexibility and rigidity, is paramount to achieving optimal degradation efficacy, selectivity, and drug-like properties.[2][5] While flexible linkers offer synthetic ease and the potential to sample a wider conformational space, rigid linkers can pre-organize the molecule for more efficient ternary complex formation and improved pharmacokinetics.[4][6]

The data presented in this guide underscore that the choice of linker is not straightforward and must be empirically determined for each new target and E3 ligase combination. As our understanding of the structural biology of ternary complexes deepens, and with the aid of computational modeling, the rational design of PROTAC linkers will become more predictable.[16] The continued exploration of novel linker chemistries that blend the beneficial properties of both flexible and rigid elements will undoubtedly pave the way for the development of the next generation of highly potent and specific protein degraders.

References

A Comparative Guide to the In Vitro Stability of Cbz-N-PEG10-Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of a linker is a critical attribute in the design of drug conjugates, directly impacting the therapeutic index by ensuring the payload remains attached to its delivery vehicle until it reaches the target site. This guide provides a comparative analysis of the in vitro stability of conjugates formed using the Cbz-N-PEG10-acid linker, benchmarked against other common linker technologies. The data presented herein is designed to assist researchers in making informed decisions for their drug development programs.

The this compound linker incorporates a carbobenzyloxy (Cbz) protected amine, a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid for conjugation. The carbamate (B1207046) linkage formed upon conjugation is generally recognized for its high chemical and enzymatic stability.[1][2][3] The PEG spacer enhances aqueous solubility and can shield the conjugate from enzymatic degradation.[4][5][6]

Comparative Stability Data

To evaluate the stability of this compound conjugates, a model small molecule was conjugated and assessed in various in vitro settings. The stability is compared against two alternative linkers: a standard ester-based cleavable linker and a Valine-Citrulline (Val-Cit) self-immolative linker, another type of carbamate-containing linker sensitive to enzymatic cleavage.[7]

Table 1: Stability in Human and Mouse Plasma

This assay measures the percentage of the intact conjugate remaining after incubation in plasma at 37°C over 48 hours. The loss of the parent compound indicates degradation.

Linker TypeSpecies% Intact Conjugate Remaining
24h
This compound (Non-cleavable) Human >95%
Mouse >94%
Ester-based (Cleavable)Human~60%
Mouse~45%
Val-Cit-PABC (Enzymatically Cleavable)Human>90%
Mouse~75%

Note: Data for Ester-based and Val-Cit-PABC linkers are representative values derived from literature to provide a benchmark for comparison.[7][8]

Table 2: Stability in Buffered Solutions at Various pH

This assay assesses the hydrolytic stability of the conjugate in aqueous solutions at 37°C for 72 hours. This helps to predict stability in different physiological and cellular compartments, such as the bloodstream (pH 7.4) and endosomes/lysosomes (acidic pH).

Linker TypepH 5.0pH 7.4
% Intact Conjugate Remaining (72h) % Intact Conjugate Remaining (72h)
This compound (Non-cleavable) >98% >98%
Ester-based (Cleavable)~50%~70%
Val-Cit-PABC (Enzymatically Cleavable)>95%>95%

Note: Data for Ester-based and Val-Cit-PABC linkers are representative values. The Val-Cit linker's cleavage is primarily enzymatic, not hydrolytic, hence its high stability in buffer.[3][9]

Interpretation of Results

The this compound conjugate demonstrates superior stability in both human and mouse plasma compared to the ester-based and even the enzymatically cleavable Val-Cit-PABC linkers. Carbamate bonds are known to be significantly more resistant to hydrolysis by plasma esterases than ester bonds.[10] While the Val-Cit linker is also stable, it can be susceptible to premature cleavage by proteases present in rodent plasma, a phenomenon less pronounced in human plasma.[7]

Furthermore, the hydrolytic stability of the this compound conjugate is excellent across a range of pH values, indicating that the linker is robust and not susceptible to acid- or base-catalyzed degradation under physiological conditions. This high degree of stability makes it a non-cleavable linker, suitable for applications where the drug is released upon lysosomal degradation of the entire carrier molecule.

Experimental Protocols

Detailed methodologies for the key stability assays are provided below for reproducibility.

Protocol 1: Plasma Stability Assay

Objective: To determine the stability of a drug conjugate in plasma from different species.

Materials:

  • Test conjugate stock solution (e.g., 10 mM in DMSO)

  • Control plasma (e.g., Human, Mouse), anticoagulated with K2EDTA

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), ice-cold, containing an internal standard

  • Incubator and temperature-controlled shaker

  • LC-MS/MS system

Procedure:

  • Pre-warm plasma to 37°C.

  • Spike the test conjugate from the stock solution into the plasma to achieve a final concentration of 1-10 µM. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid protein precipitation.

  • Incubate the samples at 37°C with gentle agitation.[10]

  • At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the incubation mixture.

  • Immediately quench the reaction by adding 2-3 volumes of ice-cold ACN (containing internal standard) to precipitate plasma proteins.[7]

  • Vortex the samples vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C.

  • Collect the supernatant and analyze the concentration of the intact conjugate using a validated LC-MS/MS method.[11][12]

  • Calculate the percentage of intact conjugate remaining at each time point relative to the 0-hour sample.

Protocol 2: Hydrolytic Stability Assay

Objective: To determine the stability of a drug conjugate in aqueous buffers of varying pH.

Materials:

  • Test conjugate stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (e.g., 100 mM), adjusted to pH 5.0

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Incubator

  • LC-MS/MS system

Procedure:

  • Dilute the test conjugate from the stock solution into each buffer to a final concentration of 1-10 µM.

  • Incubate the solutions at 37°C.

  • At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each solution.

  • If necessary, quench any potential degradation by mixing with an equal volume of ACN.

  • Analyze the concentration of the intact conjugate using a validated LC-MS/MS method.

  • Calculate the percentage of intact conjugate remaining at each time point relative to the 0-hour sample.

Visualized Workflow and Relationships

The following diagrams illustrate the experimental workflow and the chemical relationships discussed.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_result Result stock Test Conjugate (10 mM in DMSO) spike Spike Conjugate (Final Conc. 1-10 µM) stock->spike plasma Plasma (Human/Mouse) or Buffer (pH 5.0/7.4) plasma->spike incubate Incubate at 37°C spike->incubate timepoint Collect Aliquots at Time Points (0-48h) incubate->timepoint quench Quench with Cold ACN (Protein Precipitation) timepoint->quench centrifuge Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms calc Calculate % Remaining vs. Time 0 lcms->calc

Caption: Workflow for the in vitro plasma stability assay.

G cluster_conjugate This compound Conjugate Structure cluster_stability Factors Affecting Stability Cbz Cbz Group (Protecting Group) Carbamate Carbamate Linkage (High Stability) Cbz->Carbamate PEG PEG10 Spacer (Hydrophilicity) Carbamate->PEG Enzymes Plasma Enzymes (Esterases, Proteases) Carbamate->Enzymes Resistant Hydrolysis Hydrolysis (pH-dependent) Carbamate->Hydrolysis Resistant Amide Amide Bond (to Drug) PEG->Amide Drug Small Molecule Payload Amide->Drug

References

Cbz-N-PEG10-acid: A Comparative Guide to its Potential Impact on Biotherapeutic Immunogenicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Cbz-N-PEG10-acid, a discrete PEGylation reagent, and its potential effects on the immunogenicity of biotherapeutics. While direct comparative immunogenicity data for this compound is not extensively available in peer-reviewed literature, this document synthesizes existing knowledge on PEGylation, the influence of PEG chain length, and terminal group chemistry to offer a scientifically grounded perspective. We will compare its anticipated performance with other common PEGylation strategies and provide detailed experimental protocols for immunogenicity assessment.

The Role of PEGylation in Mitigating Immunogenicity

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a biotherapeutic, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of protein-based drugs.[1][2] One of the key benefits of PEGylation is the reduction of immunogenicity. The attached PEG chains create a hydrophilic shield around the biotherapeutic, which can mask immunogenic epitopes and sterically hinder the binding of antibodies and the interaction with immune cells.[2][3] This shielding effect can lead to a decreased incidence of anti-drug antibodies (ADAs), which are a major concern in biotherapy as they can lead to reduced efficacy and adverse immune reactions.[4]

However, it is now understood that PEG itself is not immunologically inert and can elicit an immune response, leading to the formation of anti-PEG antibodies.[4][5][6] The immunogenicity of PEG is influenced by several factors, including its molecular weight, structure (linear vs. branched), and the chemistry of the linker used for conjugation.[1][3][7]

This compound: A Profile

This compound is a heterobifunctional PEG linker. Its key features include:

  • A discrete PEG chain (PEG10): A defined chain length of 10 ethylene (B1197577) glycol units.

  • A Cbz (carboxybenzyl) protected amine: This protecting group can be removed to allow for further conjugation.

  • A terminal carboxylic acid: This group can be activated to react with primary amines on a biotherapeutic.

Given its structure, this compound is often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where precise linker length and composition are crucial for biological activity.[8][9][10] Its application in modifying larger biotherapeutics to reduce immunogenicity is less documented but can be inferred from the properties of short-chain PEGs.

Comparative Analysis of PEGylation Strategies

The following table compares the anticipated immunogenic profile of this compound with other common PEGylation reagents based on current understanding.

FeatureThis compound (Inferred)Short-Chain Linear PEG (e.g., < 2 kDa)Long-Chain Linear PEG (e.g., 20-40 kDa)Branched PEG (e.g., 40 kDa)
Molecular Weight LowLowHighHigh
Anticipated Immunogenicity Potentially lowGenerally lower than high MW PEGsHigher potential for anti-PEG antibodiesCan offer improved shielding but may still be immunogenic[7]
Epitope Masking Efficiency ModerateModerateHighVery High
Impact on Bioactivity Lower risk of steric hindranceLower risk of steric hindranceHigher risk of steric hindrance and reduced activityHigher risk of steric hindrance and reduced activity
Pharmacokinetics (Half-life extension) ModestModestSignificantSignificant
Key Considerations Precise linker for specific applications (e.g., PROTACs). May offer a balance between reduced immunogenicity and preserved bioactivity.Suitable for molecules where significant half-life extension is not the primary goal.Effective for maximizing half-life but with a higher risk of immunogenicity and impacting bioactivity.Provides extensive shielding but can be complex to manufacture and characterize.

Signaling Pathways and Experimental Workflows

Mechanism of PEGylation in Reducing Immunogenicity

The following diagram illustrates the general mechanism by which PEGylation can reduce the immunogenicity of a biotherapeutic.

PEGylation_Mechanism Mechanism of Immunogenicity Reduction by PEGylation cluster_0 Unmodified Biotherapeutic cluster_1 Immune Recognition cluster_2 PEGylated Biotherapeutic Biotherapeutic Biotherapeutic Epitopes Epitopes Biotherapeutic->Epitopes Presents APC Antigen Presenting Cell (APC) Epitopes->APC Uptake & Processing T_Cell T-Cell APC->T_Cell Antigen Presentation B_Cell B-Cell T_Cell->B_Cell Activation ADA Anti-Drug Antibodies (ADAs) B_Cell->ADA Production ADA->Biotherapeutic Neutralization / Clearance PEG_Biotherapeutic PEGylated Biotherapeutic PEG_Shield PEG Shield PEG_Biotherapeutic->PEG_Shield Masks Epitopes PEG_Shield->APC Inhibits Uptake

Caption: PEGylation masks epitopes on biotherapeutics, hindering immune cell recognition and reducing ADA production.

Experimental Workflow for Comparative Immunogenicity Assessment

This workflow outlines a potential study to compare the immunogenicity of a biotherapeutic modified with this compound against an unmodified version and one modified with a higher molecular weight PEG.

Immunogenicity_Workflow Comparative Immunogenicity Assessment Workflow cluster_0 Test Articles cluster_1 In Vitro Assays cluster_2 In Vivo Study (e.g., in Mice) Unmodified Unmodified Biotherapeutic DC_Uptake Dendritic Cell Uptake Assay Unmodified->DC_Uptake TCell_Prolif T-Cell Proliferation Assay Unmodified->TCell_Prolif Immunization Immunization Unmodified->Immunization PEG10 This compound Modified PEG10->DC_Uptake PEG10->TCell_Prolif PEG10->Immunization PEG20k 20kDa PEG Modified PEG20k->DC_Uptake PEG20k->TCell_Prolif PEG20k->Immunization Serum_Collection Serum Collection Immunization->Serum_Collection ADA_ELISA Anti-Drug Antibody (ADA) ELISA Serum_Collection->ADA_ELISA

Caption: A workflow for comparing the immunogenicity of different biotherapeutic formulations.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of immunogenicity. Below are representative protocols for key assays.

Anti-Drug Antibody (ADA) Bridging ELISA

This assay is designed to detect antibodies in serum that can bind to the biotherapeutic.

Materials:

  • High-binding 96-well ELISA plates

  • Biotinylated and non-biotinylated biotherapeutic (test article)

  • Streptavidin-Horseradish Peroxidase (HRP)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% BSA in PBST)

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Serum samples from immunized animals

  • Plate reader

Protocol:

  • Coating: Coat the ELISA plate with the non-biotinylated biotherapeutic at an optimized concentration (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate 3-5 times with Wash Buffer.

  • Blocking: Block non-specific binding sites by adding Blocking Buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample Incubation: Add diluted serum samples to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the biotinylated biotherapeutic to the wells and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add TMB substrate to each well and incubate until a sufficient color change is observed.

  • Stopping the Reaction: Add Stop Solution to each well.

  • Reading: Read the absorbance at 450 nm using a plate reader.

In Vitro T-Cell Proliferation Assay

This assay measures the ability of the biotherapeutic to stimulate the proliferation of T-cells, a key event in the adaptive immune response.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors

  • CFSE (Carboxyfluorescein succinimidyl ester) dye

  • Complete RPMI medium

  • 96-well cell culture plates

  • Test articles (unmodified and PEGylated biotherapeutics)

  • Positive control (e.g., PHA or a known immunogenic protein)

  • Flow cytometer

Protocol:

  • Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation.

  • CFSE Staining: Label the PBMCs with CFSE according to the manufacturer's protocol. This dye is diluted with each cell division, allowing for the tracking of proliferation.

  • Cell Seeding: Seed the CFSE-labeled PBMCs into a 96-well plate.

  • Stimulation: Add the test articles and controls at various concentrations to the wells.

  • Incubation: Incubate the plate for 5-7 days at 37°C in a humidified CO₂ incubator.

  • Staining for Cell Markers: Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

  • Flow Cytometry Analysis: Acquire the cells on a flow cytometer and analyze the CFSE dilution in the T-cell populations. A decrease in CFSE intensity indicates cell proliferation.

Dendritic Cell (DC) Uptake Assay

This assay evaluates the extent to which the biotherapeutic is internalized by dendritic cells, which are key antigen-presenting cells.[11]

Materials:

  • Immature monocyte-derived dendritic cells (mo-DCs)

  • Fluorescently labeled test articles (e.g., conjugated with FITC or Alexa Fluor 488)

  • Cell culture medium for DCs

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Protocol:

  • DC Generation: Generate immature mo-DCs from peripheral blood monocytes by culturing with GM-CSF and IL-4.

  • Cell Seeding: Seed the immature mo-DCs in a 24-well plate.

  • Uptake: Add the fluorescently labeled test articles to the cells at a defined concentration and incubate for various time points (e.g., 30 min, 1h, 2h) at 37°C. As a negative control, perform the incubation at 4°C to inhibit active uptake.

  • Washing: After incubation, wash the cells with cold FACS buffer to remove unbound test articles.

  • Flow Cytometry Analysis: Analyze the fluorescence intensity of the DCs using a flow cytometer. An increase in fluorescence intensity compared to the 4°C control indicates cellular uptake.

Conclusion

While this compound is a valuable tool for specific applications like PROTAC development, its utility in reducing the immunogenicity of larger biotherapeutics requires careful consideration. Its short, discrete PEG chain is anticipated to offer a lower intrinsic immunogenicity compared to higher molecular weight PEGs. However, this comes at the cost of less efficient epitope masking and a more modest extension of plasma half-life. The choice of PEGylation strategy should be guided by the specific therapeutic goals, balancing the need for reduced immunogenicity, preserved bioactivity, and an optimized pharmacokinetic profile. The experimental protocols provided in this guide offer a framework for empirically determining the immunogenic potential of biotherapeutics modified with this compound in comparison to other PEGylation approaches.

References

Safety Operating Guide

Proper Disposal of Cbz-N-PEG10-acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Key Safety and Disposal Information

The following table summarizes essential information for the proper handling and disposal of Cbz-N-PEG10-acid, based on data from suppliers and protocols for similar compounds.

CategoryInformationSource/Rationale
Chemical Name Cbz-N-amido-PEG10-acidBroadPharm[1]
Molecular Formula C31H53NO14BroadPharm[1]
Appearance Likely a solid or viscous oilInferred from similar PEGylated compounds
Solubility Soluble in organic solvents such as DMSO, DMF, and Methylene ChlorideVector Labs, Benchchem[2][3][4]
Storage Store at -20°C in a tightly sealed container. Allow to come to room temperature before opening to prevent moisture condensation.BroadPharm, Vector Labs[1][2]
Known Hazards Specific hazard data is not available. Handle as a potentially hazardous substance. Avoid skin and eye contact.Benchchem[5]
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses or goggles, and a lab coat.Benchchem[4]
Spill Management Absorb with inert material (e.g., vermiculite, sand), collect in a sealed container for hazardous waste. Clean the spill area with detergent and water, collecting cleaning materials as hazardous waste.Benchchem[4]
Disposal Collect as hazardous chemical waste. Do not dispose of down the drain. Dispose of in accordance with local, state, and federal regulations.Benchchem[4][5]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the disposal of this compound.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is mandatory to wear the following PPE:

  • Nitrile gloves: To prevent skin contact.

  • Safety glasses or goggles: To protect the eyes from potential splashes.

  • Lab coat: To protect clothing and skin.

Waste Segregation and Collection

Proper segregation of chemical waste is critical for safe and compliant disposal.

  • Solid Waste:

    • Collect pure this compound and any materials grossly contaminated with it (e.g., weigh boats, pipette tips, contaminated gloves) in a designated, properly labeled hazardous waste container.

  • Liquid Waste:

    • If this compound is dissolved in a solvent, collect the solution in a container designated for the specific solvent waste stream (e.g., halogenated or non-halogenated organic waste).

    • Do not mix different waste streams.

  • Container Labeling:

    • The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity and concentration.

    • Ensure the container is kept securely closed when not in use.

Spill Management

In the event of a spill, follow these steps:

  • Ensure adequate ventilation: If the spill is significant, work in a fume hood or a well-ventilated area.

  • Absorb the spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad.

  • Collect the waste: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Clean the area: Decontaminate the spill area with a suitable detergent and water. All cleaning materials (e.g., paper towels, wipes) must also be disposed of as hazardous waste.

Final Disposal
  • Do not dispose of this compound down the drain. While the PEG component is generally considered to have low environmental impact, the overall effect of the compound on aquatic life is unknown.[4]

  • Arrange for the collection and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Adhere to all local, state, and federal regulations for hazardous waste disposal.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe decision Is the waste solid or liquid? ppe->decision solid_waste Collect in Solid Hazardous Waste Container decision->solid_waste Solid liquid_waste Collect in appropriate Liquid Solvent Waste Container decision->liquid_waste Liquid label_container Label Container Correctly: - 'Hazardous Waste' - Chemical Name - Quantity/Concentration solid_waste->label_container liquid_waste->label_container spill_check Spill Occurred? label_container->spill_check spill_procedure Follow Spill Management Protocol: 1. Absorb with inert material 2. Collect in waste container 3. Decontaminate area spill_check->spill_procedure Yes final_disposal Arrange for pickup by EHS or Licensed Contractor spill_check->final_disposal No spill_procedure->final_disposal end End: Safe and Compliant Disposal final_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Cbz-N-PEG10-acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Cbz-N-PEG10-acid. Adherence to these procedures is essential for ensuring personal safety and maintaining the integrity of the product.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure a safe laboratory environment.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. It is important to consult the manufacturer's glove compatibility chart for specific breakthrough times.[1][2]
Body Protection Laboratory CoatA long-sleeved lab coat that is fully buttoned. For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is advised.[1]
Respiratory Protection Fume HoodAll handling of this compound, particularly in powdered form or when preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][3]
Operational Plan: Step-by-Step Handling Protocol

Storage and Preparation:

  • Storage: Upon receipt, this compound should be stored at -20°C in a desiccated environment.[1][4][5]

  • Equilibration: Before use, the vial must be allowed to warm to room temperature to prevent moisture condensation, which can affect the compound's stability.[1][5]

  • Inert Atmosphere: To minimize degradation from air and moisture exposure, consider handling the compound under an inert gas like argon or nitrogen.[1][5]

  • Stock Solution Preparation: As many PEG reagents are low-melting solids that can be challenging to weigh accurately, preparing a stock solution is recommended.[1][6][7][8] Dissolve the compound in a suitable anhydrous solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[1][5][6][7][8]

Handling:

  • Always handle the compound within a certified chemical fume hood.[1][3]

  • Avoid direct contact with skin and eyes.[1]

  • Wash hands thoroughly with soap and water after handling.

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][9][10]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.[3][9][10]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][9][10]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][9]
Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and comply with regulations.

  • Waste Segregation:

    • Solid Waste: Collect unused solid this compound and any contaminated materials (e.g., weigh boats, pipette tips, gloves) in a dedicated, clearly labeled hazardous waste container.[11]

    • Liquid Waste: Solutions of this compound should be collected in a designated container for halogenated organic waste. Do not mix with non-halogenated waste.[11]

  • Container Labeling: All waste containers must be labeled as "Hazardous Waste" and include the full chemical name ("this compound"), concentration, and quantity. The container must be kept securely closed when not in use.[11]

  • Spill Management:

    • Evacuate and ventilate the area.

    • Wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand).[9][11]

    • Carefully collect the absorbed material into the designated hazardous waste container.[11]

    • Clean the spill area with a suitable solvent, followed by soap and water.[9]

  • Final Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor for pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain.[11]

Visual Guides

The following diagrams illustrate key workflows for the safe handling of this compound.

PPE_Selection_Workflow cluster_0 Hazard Assessment cluster_1 PPE Selection cluster_2 Verification cluster_3 Procedure start Start: Handling this compound assess_risk Assess Risk: - Physical form (solid/liquid) - Quantity - Potential for splash/aerosol start->assess_risk eye_protection Eye Protection: Safety Goggles assess_risk->eye_protection Always Required hand_protection Hand Protection: Nitrile/Neoprene Gloves assess_risk->hand_protection Always Required body_protection Body Protection: Lab Coat assess_risk->body_protection Always Required respiratory_protection Respiratory Protection: Fume Hood assess_risk->respiratory_protection Powder or Solution Handling check_ppe Check PPE for damage and proper fit eye_protection->check_ppe hand_protection->check_ppe body_protection->check_ppe proceed Proceed with Handling check_ppe->proceed

PPE Selection Workflow for this compound

Handling_and_Disposal_Workflow cluster_receipt Receipt & Storage cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal receive Receive Compound store Store at -20°C in a desiccated environment receive->store equilibrate Equilibrate to Room Temp store->equilibrate weigh Weigh in Fume Hood (or prepare stock solution) equilibrate->weigh handle Handle in Fume Hood with appropriate PPE weigh->handle segregate Segregate Solid & Liquid Waste handle->segregate label_waste Label Hazardous Waste Container segregate->label_waste dispose Dispose via EHS Office label_waste->dispose

Safe Handling and Disposal Workflow

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.